molecular formula C9H10N2O4 B1273989 4-(Dimethylamino)-3-nitrobenzoic acid CAS No. 28096-56-2

4-(Dimethylamino)-3-nitrobenzoic acid

Cat. No.: B1273989
CAS No.: 28096-56-2
M. Wt: 210.19 g/mol
InChI Key: ZXBMWJZLUDXEPS-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Dimethylamino)-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylamino)-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(dimethylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)7-4-3-6(9(12)13)5-8(7)11(14)15/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBMWJZLUDXEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395017
Record name 4-(dimethylamino)-3-nitrobenzoic acid
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Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28096-56-2
Record name 4-(Dimethylamino)-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28096-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(dimethylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: CAS 28096-56-2 (4-(Dimethylamino)-3-nitrobenzoic acid)

[1]

Part 1: Executive Summary

CAS 28096-56-2 , chemically known as 4-(Dimethylamino)-3-nitrobenzoic acid , is a specialized aromatic carboxylic acid derivative primarily utilized in the pharmaceutical industry as a Critical Process Impurity Standard and a fine chemical intermediate .

Its structural significance lies in its relationship to Dabigatran Etexilate , a blockbuster anticoagulant drug. The molecule serves as a vital reference standard for quality control (QC) to detect impurities arising from the use of methylamine sources contaminated with dimethylamine during drug substance manufacturing. Beyond its regulatory role, it functions as a versatile building block in the synthesis of benzimidazole-based scaffolds for kinase inhibitors and DNA-binding agents.

Part 2: Chemical & Physical Characterization

Identity & Properties
PropertyData
Chemical Name 4-(Dimethylamino)-3-nitrobenzoic acid
CAS Number 28096-56-2
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH)
pKa (Calculated) ~3.5 (Carboxylic acid), ~2.0 (Aniline nitrogen due to nitro-deactivation)
Melting Point 218–222 °C (Decomposition)
Structural Analysis

The molecule features a benzoic acid core substituted with a nitro group (-NO₂) at the meta position (C3) relative to the carboxyl group, and a dimethylamino group (-N(CH₃)₂) at the para position (C4).

  • Electronic Effect: The ortho-nitro group creates significant steric hindrance and withdraws electron density, reducing the basicity of the dimethylamino group.

  • Reactivity: The carboxylic acid moiety is available for esterification or amide coupling, while the nitro group can be reduced to an amine to form o-phenylenediamine derivatives.

Part 3: Pharmacological & Industrial Context[4]

Role in Dabigatran Etexilate Manufacturing

The primary industrial relevance of CAS 28096-56-2 is its status as a Process-Related Impurity .

  • Drug Context: Dabigatran synthesis involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form the intermediate 4-(methylamino)-3-nitrobenzoic acid.[1][2][3][4][5]

  • Impurity Origin: Industrial-grade methylamine often contains trace amounts of dimethylamine . During the nucleophilic aromatic substitution (SₙAr) step, this contaminant competes to form CAS 28096-56-2.

  • Regulatory Requirement: Under ICH Q3A/B guidelines, this impurity must be quantified and controlled. CAS 28096-56-2 is synthesized as a certified reference standard to validate HPLC methods for batch release.

Synthetic Utility (Benzimidazole Scaffolds)

In drug discovery, this compound is a precursor for 1,2-disubstituted benzimidazoles .

  • Reduction: The nitro group is reduced (e.g., H₂/Pd-C or Fe/HCl) to yield 3-amino-4-(dimethylamino)benzoic acid.

  • Cyclization: Condensation with aldehydes or carboxylic acids yields benzimidazole derivatives, which are privileged structures in medicinal chemistry (e.g., antihistamines, proton pump inhibitors).

Part 4: Mechanism of Formation & Synthesis

The formation of CAS 28096-56-2 follows a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The strong electron-withdrawing effect of the nitro group at the ortho position activates the chlorine atom at the para position for displacement by the amine nucleophile.

Visualization: Competitive SₙAr Pathway

GStart4-Chloro-3-nitrobenzoic Acid(Starting Material)Product_Drug4-(Methylamino)-3-nitrobenzoic Acid(Dabigatran Intermediate)Start->Product_DrugMajor Pathway(SₙAr)Product_Impurity4-(Dimethylamino)-3-nitrobenzoic Acid(CAS 28096-56-2)Start->Product_ImpurityMinor Pathway(Impurity Formation)Reagent_MainMethylamine(Primary Reagent)Reagent_Main->Product_DrugReagent_ImpDimethylamine(Contaminant)Reagent_Imp->Product_Impurity

Caption: Competitive SₙAr pathways during the synthesis of Dabigatran intermediates. Red path indicates the formation of CAS 28096-56-2.[6]

Part 5: Experimental Protocols

Protocol A: Synthesis of Reference Standard (CAS 28096-56-2)

Objective: To synthesize high-purity 4-(dimethylamino)-3-nitrobenzoic acid for use as an analytical standard.

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol)

  • Dimethylamine (40% aq. solution, 25 mL, ~4 eq)

  • Ethanol (100 mL)

  • Hydrochloric acid (1M)

Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid in Ethanol (100 mL).

  • Addition: Add Dimethylamine solution dropwise over 10 minutes while stirring. The solution will turn deep yellow/orange.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5).

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent to ~20 mL under reduced pressure.

  • Precipitation: Pour the residue into ice-cold water (100 mL) and acidify to pH 3.0 using 1M HCl. The product will precipitate as a yellow solid.[2][5]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

  • Yield: Expect ~9.5 g (91%).

Protocol B: HPLC Detection in Drug Substance

Objective: To separate and quantify CAS 28096-56-2 in a bulk batch of 4-(methylamino)-3-nitrobenzoic acid.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 360 nm (Nitro-aromatics absorb strongly at 360 nm).

Self-Validating Logic:

  • Retention Time Shift: The dimethylamino impurity (CAS 28096-56-2) is more hydrophobic than the monomethylamino product. It will elute after the main peak.

  • Resolution Check: Ensure resolution (Rs) > 1.5 between the main peak and the impurity.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential Mutagen (Nitro-aromatics).

  • Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container, protected from light.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.

Part 7: References

  • Dabigatran Etexilate Impurity Profiling. PubChem Compound Summary for CID 3684804. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Benzimidazole Derivatives. World Intellectual Property Organization (WIPO). Patent WO2012004397. "Process for the preparation of Dabigatran Etexilate." Retrieved from

  • Nucleophilic Aromatic Substitution of Nitrobenzoic Acids. Journal of Organic Chemistry. General mechanism reference for SnAr on activated benzoates.

An In-depth Technical Guide on the Solubility of 4-(Dimethylamino)-3-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-(dimethylamino)-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This document details the physicochemical properties of 4-(dimethylamino)-3-nitrobenzoic acid that govern its solubility, presents a compilation of its solubility in common organic solvents, and offers a detailed, field-proven protocol for experimentally determining its solubility. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries to facilitate efficient and informed decision-making in their laboratory and manufacturing processes.

Introduction to 4-(Dimethylamino)-3-nitrobenzoic Acid

4-(Dimethylamino)-3-nitrobenzoic acid, with the chemical formula C₉H₁₀N₂O₄, is an organic compound that serves as a vital building block in organic synthesis.[1] Its molecular structure, featuring a benzoic acid moiety substituted with a dimethylamino group and a nitro group, imparts a unique combination of chemical properties. This trifunctional nature makes it a versatile precursor for a wide range of more complex molecules, particularly in the pharmaceutical sector. For instance, it is a known intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is therefore not merely an academic exercise but a critical parameter for practical applications, influencing everything from reaction kinetics to the final purity of the synthesized compounds.

Physicochemical Properties Influencing Solubility

The solubility of a compound is dictated by its intrinsic physicochemical properties. For 4-(dimethylamino)-3-nitrobenzoic acid, the interplay between its polar and non-polar functionalities is key. The "like dissolves like" principle is a fundamental concept here; polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[2] The presence of a carboxylic acid group and a nitro group lends significant polarity to the molecule, suggesting a preference for polar solvents.[3] Conversely, the aromatic ring and the dimethylamino group contribute to its non-polar character.

A summary of the key physicochemical properties of 4-(dimethylamino)-3-nitrobenzoic acid is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
Appearance Yellow Solid[4]
Melting Point Varies, with some sources reporting >300°C[5]
pKa (predicted) 4.28 ± 0.10[5]
LogP (predicted) 1.9[1]

Note on Melting Point: Significant variations in the reported melting point of this compound exist in the literature.[6] This could be due to different crystalline forms (polymorphism) or the presence of impurities.[6] It is crucial to characterize the specific batch of material being used.

Solubility Profile in Common Organic Solvents

The solubility of 4-(dimethylamino)-3-nitrobenzoic acid has been reported in several common organic solvents. The data, compiled from various sources, is summarized in the table below. It is important to note that much of the available data is qualitative. For critical applications, it is highly recommended to determine the quantitative solubility under the specific conditions of your experiment.

SolventPolarity IndexSolubilitySource
Dimethyl Sulfoxide (DMSO) 7.2Soluble[4][5][6]
Methanol 5.1Soluble[5][6]
Ethanol 4.3Soluble[4][6]
Water 10.2Soluble[4][6]

The high solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol is consistent with the polar nature of the carboxylic acid and nitro functional groups.[3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For a precise and reliable determination of solubility, the isothermal shake-flask method is the gold standard.[7] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[7][8] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment
  • 4-(Dimethylamino)-3-nitrobenzoic acid (high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC or UV-Vis Spectrophotometer

Step-by-Step Procedure
  • Preparation: Add an excess amount of 4-(dimethylamino)-3-nitrobenzoic acid to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[7]

  • Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9][10] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been established.[7]

  • Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[8]

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis method to determine the concentration of 4-(dimethylamino)-3-nitrobenzoic acid.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess solid B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Sources

Spectroscopic Characterization and Structural Analysis of 4-(Dimethylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 28096-56-2 | Formula: C₉H₁₀N₂O₄ | M.W.: 210.19 g/mol [1]

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 4-(Dimethylamino)-3-nitrobenzoic acid , a critical intermediate in the synthesis of functionalized dyes and pharmaceutical agents (e.g., dabigatran analogs).[1] This molecule exhibits a "push-pull" electronic structure, where the electron-donating dimethylamino group and the electron-withdrawing nitro/carboxyl groups create distinct spectral signatures.[1][2]

The data presented synthesizes experimental baselines from the closely related analog 4-(methylamino)-3-nitrobenzoic acid (CAS 41263-74-5) with theoretical corrections for the N,N-dimethyl substitution pattern.[1][2]

Structural Logic & Synthesis Context

Understanding the synthesis is prerequisite to interpreting the spectra, as the most common impurities (starting material 4-chloro-3-nitrobenzoic acid) have overlapping signals.[1][2]

Synthesis Pathway (SNAr Mechanism)

The compound is synthesized via Nucleophilic Aromatic Substitution (SNAr).[2] The highly electron-deficient ring of 4-chloro-3-nitrobenzoic acid facilitates the displacement of the chloride by dimethylamine.[1][2]

Synthesis SM 4-Chloro-3-nitrobenzoic acid (CAS 96-99-1) Intermediate Meisenheimer Complex SM->Intermediate + HN(CH3)2 Reagent Dimethylamine (aq. or MeOH) Reagent->Intermediate Product 4-(Dimethylamino)-3-nitrobenzoic acid (CAS 28096-56-2) Intermediate->Product - Cl⁻ Byproduct HCl Intermediate->Byproduct

Figure 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ is the standard solvent due to the poor solubility of the free acid in CDCl₃ and to prevent exchange of the carboxylic proton.[1][2]

¹H NMR Data (400 MHz, DMSO-d₆)

The aromatic region shows a characteristic 1,3,4-substitution pattern.[1] The N,N-dimethyl group appears as a sharp singlet, distinct from the doublet seen in the N-methyl analog.[1]

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 12.8 – 13.2Broad Singlet1HAcidic proton; shift varies with concentration/water content.[1]
H-2 8.35 – 8.45Doublet (d)1HMost Deshielded. Located between two electron-withdrawing groups (NO₂ and COOH).[2]
H-6 8.05 – 8.15Doublet of Doublets (dd)1HOrtho to COOH, meta to NO₂.[2] Coupled to H-5 (ortho) and H-2 (meta).
H-5 7.10 – 7.25Doublet (d)1HShielded. Ortho to the electron-donating -N(CH₃)₂ group.[1]
N(CH₃)₂ 2.90 – 3.05Singlet (s)6HMethyl protons on nitrogen.[2] Slightly deshielded compared to alkyl amines due to conjugation.[1][2]

Coupling Constants (J values):

  • J₂,₆ (meta): ~2.0 Hz

  • J₅,₆ (ortho): ~9.0 Hz

¹³C NMR Data (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~166 ppm

  • C-NO₂ (C-3): ~138 ppm (Deshielded quaternary)[1][2]

  • C-N (C-4): ~146 ppm (Attached to amine)[2]

  • Aromatic CH: 134 ppm (C-6), 128 ppm (C-2), 116 ppm (C-5)[1]

  • N-Methyl: ~42 ppm[1]

Infrared (IR) Spectroscopy

The spectrum is dominated by the vibrational modes of the nitro and carboxylic acid groups.[2]

Functional GroupFrequency (cm⁻¹)IntensityMode Description
O-H (Acid) 2500 – 3300BroadStrong H-bonding dimer envelope.[1]
C=O (Acid) 1680 – 1705StrongCarbonyl stretch; lower freq.[2] if conjugated.[1][2][3]
NO₂ (Asym) 1520 – 1540StrongAsymmetric nitro stretch.[2]
C=C (Ar) 1600, 1480MediumAromatic ring breathing modes.[2]
NO₂ (Sym) 1340 – 1360StrongSymmetric nitro stretch.[2]
C-N (Amine) 1360 – 1380MediumAryl-amine bond stretch.[2]

Mass Spectrometry (MS)

Technique: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred for free acids, while Positive Mode (ESI+) detects the protonated amine.[2]

Fragmentation Pathway (ESI+)

Molecular Ion: [M+H]⁺ = 211.20 m/z[2]

MassSpec M [M+H]⁺ m/z 211 Frag1 [M - OH]⁺ m/z 194 M->Frag1 - OH (17) Frag2 [M - NO₂]⁺ m/z 165 M->Frag2 - NO₂ (46) Frag3 [M - COOH]⁺ m/z 166 M->Frag3 - COOH (45)

Figure 2: Primary fragmentation pathways in Positive Ion Mode.[1][2]

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 10–15 mg of dry 4-(dimethylamino)-3-nitrobenzoic acid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Homogenization: Sonicate for 30 seconds. The compound may dissolve slowly due to crystal lattice energy.[1][2]

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).[2]

Protocol B: Synthesis Verification (TLC)
  • Stationary Phase: Silica Gel 60 F₂₅₄.[1][2]

  • Mobile Phase: Dichloromethane : Methanol (95:5) + 1% Acetic Acid.[2]

  • Visualization: UV Light (254 nm).[2]

  • Rf Value: The product will be more polar (lower Rf) than the chloro- starting material but less polar than the non-nitrated analog.[1][2]

References

  • PubChem. "4-(Dimethylamino)-3-nitrobenzoic acid (Compound)."[1][2][4] National Library of Medicine.[1][2] [2]

  • ChemicalBook. "4-(Methylamino)-3-nitrobenzoic acid NMR Spectrum." (Used as comparative baseline for substituent effects).

  • GuideChem. "Synthesis of Nitrobenzoic Acid Derivatives via SNAr."

  • NIST Chemistry WebBook. "Benzoic acid, 4-chloro-3-nitro- (Starting Material Data)." [2]

Sources

Technical Guide: 4-(Dimethylamino)-3-nitrobenzoic Acid as a Chemical Intermediate

[1][2]

Executive Summary

4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 28096-56-2 ) is a critical bifunctional building block in medicinal chemistry and materials science.[1][2][3] Characterized by a "push-pull" electronic structure—featuring an electron-donating dimethylamino group ortho to an electron-withdrawing nitro group—this molecule serves as a high-value precursor for benzimidazole scaffolds, DNA-binding ligands, and kinase inhibitors.[1][2]

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and downstream applications, designed for researchers requiring high-purity intermediates for drug development.[1][2]

Structural Analysis & Reactivity Profile[1][2]

Electronic Architecture

The molecule's utility stems from the interplay between its three functional groups on the benzene core:

  • Carboxylic Acid (C-1): Provides a handle for amide coupling or esterification, allowing attachment to larger pharmacophores.[2]

  • Nitro Group (C-3): Acts as a latent amine.[1][2] Its position ortho to the dimethylamino group is sterically significant and electronically activating during the precursor synthesis.[2]

  • Dimethylamino Group (C-4): A strong electron donor.[1][2] In conjugation with the nitro group, it creates a polarized system that stabilizes the molecule but makes the nitro group susceptible to specific reduction methodologies.[2]

The "Push-Pull" Effect

The resonance interaction between the electron-donating


1212

Synthetic Routes & Optimization

The industrial and laboratory standard for synthesizing 4-(dimethylamino)-3-nitrobenzoic acid relies on Nucleophilic Aromatic Substitution (S_NAr) .[1][2] This pathway is preferred over direct nitration of 4-(dimethylamino)benzoic acid due to regioselectivity issues (nitration often yields mixtures of isomers).[2]

The S_NAr Mechanism

The reaction utilizes 4-chloro-3-nitrobenzoic acid as the electrophile.[1][2] The nitro group at the ortho position stabilizes the Meisenheimer complex intermediate, significantly lowering the activation energy for the displacement of the chloride leaving group by dimethylamine.[1][2]

SNAr_Mechanismcluster_0Reactantscluster_1Transition Statecluster_2ProductR14-Chloro-3-nitrobenzoic acid(Electrophile)TSMeisenheimer Complex(Stabilized by NO2)R1->TSAdditionR2Dimethylamine(Nucleophile)R2->TSProd4-(Dimethylamino)-3-nitrobenzoic acidTS->ProdElimination (-Cl)ByProdHCl (Captured by Base)TS->ByProd

Figure 1: S_NAr mechanism showing the displacement of chloride by dimethylamine, facilitated by the ortho-nitro group.[1]

Process Variables
VariableRecommendationRationale
Solvent Water or EthanolWater is preferred for green chemistry; Ethanol improves solubility of the organic acid starting material.[1][2][4]
Temperature 50°C - RefluxModerate heat is required to overcome the activation barrier, but excessive heat can cause decarboxylation.[2]
Base Excess DimethylamineActs as both nucleophile and proton scavenger (for HCl byproduct).[2]
Workup Acidification (pH 3-4)The product precipitates as the free acid upon neutralizing the reaction mixture.[2]

Downstream Applications: Benzimidazole Synthesis[1][2]

The primary utility of 4-(dimethylamino)-3-nitrobenzoic acid in drug discovery is its conversion into benzimidazole cores.[1][2] This heterocyclic system is ubiquitous in bioactive molecules, including anthelmintics, proton pump inhibitors, and kinase inhibitors.[2]

Reductive Cyclization Pathway

The transformation involves two key steps:

  • Reduction: The nitro group is reduced to an amine, yielding 3-amino-4-(dimethylamino)benzoic acid .[1][2]

  • Cyclization: Condensation with an aldehyde or carboxylic acid closes the imidazole ring.[2]

Downstream_Workflowcluster_reductionStep 1: Reductioncluster_cyclizationStep 2: CyclizationStep14-(Dimethylamino)-3-nitrobenzoic acidStep2Intermediate:3-Amino-4-(dimethylamino)benzoic acidStep1->Step2Reduction (-O2, +H2)Step3Target Scaffold:Benzimidazole DerivativeStep2->Step3Condensation (-H2O)Reagents1H2, Pd/C(Catalytic Hydrogenation)Reagents2+ Aldehyde (R-CHO)Oxidative Cyclization

Figure 2: Synthetic workflow from the nitro-benzoic precursor to the bioactive benzimidazole scaffold.

Experimental Protocols

Protocol A: Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid

Based on standard S_NAr methodologies for nitro-benzoic acids [1, 2].[1][2]

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (20.1 g, 100 mmol)[1]

  • Dimethylamine (40% aq.[2] solution, 45 mL, ~350 mmol)

  • Water (100 mL)

  • Hydrochloric acid (conc. 12 M)[1][2]

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-chloro-3-nitrobenzoic acid in water.

  • Addition: Add the dimethylamine solution slowly. The reaction is exothermic; ensure the temperature does not spike uncontrollably. The solid acid will dissolve as the amine salt forms.[2]

  • Reaction: Heat the mixture to gentle reflux (approx. 80-90°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[2][5]

  • Workup: Cool the reaction mixture to room temperature.

  • Precipitation: Slowly acidify the solution with concentrated HCl to pH ~3. The product will precipitate as a yellow/orange solid.[2]

  • Purification: Filter the solid, wash thoroughly with cold water to remove amine salts, and dry in a vacuum oven at 50°C.

    • Expected Yield: 85–95%[1][2]

    • Appearance: Yellow crystalline solid.[2][6]

Protocol B: Catalytic Reduction to 3-Amino-4-(dimethylamino)benzoic Acid

Critical for preventing catalyst poisoning, a common issue with sulfur-containing impurities [3].[1]

Reagents:

  • 4-(Dimethylamino)-3-nitrobenzoic acid (10 g)[1][2][7]

  • Pd/C (10% wt loading, 1 g)

  • Methanol (100 mL)

  • Hydrogen gas (balloon or low pressure)[1][2]

Procedure:

  • Dissolution: Dissolve the nitro compound in methanol. If solubility is poor, a small amount of THF can be added.[2]

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add the Pd/C catalyst.[2] Caution: Dry Pd/C is pyrophoric.[1][2]

  • Hydrogenation: Purge the vessel with Hydrogen gas. Stir vigorously under H2 atmosphere (balloon pressure is usually sufficient) at room temperature for 6–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely to avoid fire hazards.[1][2]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the diamine intermediate. Use immediately for cyclization to avoid oxidation (darkening of the product).[2]

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodeDescriptionHandling Protocol
Skin Irritant H315Causes skin irritation.[1][2]Wear nitrile gloves and lab coat.[2]
Eye Irritant H319Causes serious eye irritation.[2]Use safety goggles; access to eye wash station is mandatory.[2]
Sensitizer H317May cause allergic skin reaction.[2]Avoid dust formation; work in a fume hood.[2]

Storage: Store in a cool, dry place away from strong oxidizing agents. The amine functionality can oxidize over time if exposed to air and light; amber glass containers are recommended.[2]

References

  • Biosynth. (n.d.).[2] 4-(Dimethylamino)-3-nitrobenzoic acid (CAS 28096-56-2).[1][2][3] Retrieved from [1][2]

  • Organic Syntheses. (1963).[2] m-Nitrobenzoic Acid (General Nitration/Hydrolysis Protocols). Organic Syntheses, Coll. Vol. 4, p.715.[2][8] Link(Note: Provides foundational logic for nitro-benzoic acid handling).[1][2]

  • Nagaraja, G. K., et al. (2013).[2] Process for the preparation of benzimidazole derivatives. World Intellectual Property Organization, WO 2013/150545 A2.[2] Link(Describes the reduction of methylamino analogs and catalyst poisoning issues relevant to this scaffold).

  • PubChem. (n.d.).[2] 4-(Methylamino)-3-nitrobenzoic acid (Structural Analog Data). National Center for Biotechnology Information.[2] Link(Used for comparative physicochemical properties).[1][2]

Technical Monograph: Safety Architecture for 4-(Dimethylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-(Dimethylamino)-3-nitrobenzoic acid is a critical intermediate in the synthesis of pharmaceutical agents, notably appearing in the impurity profile of anticoagulants like Dabigatran. While formally classified as a Skin/Eye/Respiratory Irritant (Category 2/2A/3), its structural composition—specifically the nitro-aromatic moiety coupled with a tertiary amine—triggers significant toxicological alerts regarding genotoxicity and thermal instability.

Core Directive: Treat this compound not merely as a chemical irritant, but as a Potential Genotoxic Impurity (PGI) and a Thermally Sensitive Energetic Material until empirical DSC (Differential Scanning Calorimetry) data proves otherwise.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the physical state is the first line of defense. This compound is a solid that poses dust inhalation risks.

ParameterSpecificationSafety Implication
CAS Number 28096-56-2Unique identifier for inventory tracking/SDS retrieval.
Formula

Nitrogen/Oxygen ratio suggests potential decomposition energy.
Mol. Weight 210.19 g/mol High enough to be a solid; dust containment is critical.
Appearance Yellow Crystalline SolidColor provides a visual "surrogate marker" for contamination.
Solubility DMSO, MethanolUse compatible solvents for decontamination (e.g., MeOH wipe-down).
Melting Point >300°C (Predicted)High MP suggests stability at room temp, but risk of accumulation.
pKa ~4.28 (Acidic)Can form salts with bases; avoid inadvertent mixing with strong caustics.

Part 3: Hazard Identification & Toxicology

GHS Classification (Harmonized)
  • H315: Causes skin irritation.[1][2][3]

  • H317: May cause an allergic skin reaction (Sensitizer).[1]

  • H319: Causes serious eye irritation.[1][4][2][3][5][6]

  • H335: May cause respiratory irritation.[1][3][6][7]

The "Silent" Hazards: Structural Alerts

Beyond the label, the molecular architecture presents two specific risks that require advanced handling protocols:

  • Genotoxicity Potential (The Ames Risk): Nitro-aromatics are classic "structural alerts" for mutagenicity. Metabolic reduction of the nitro group (

    
    ) leads to the formation of hydroxylamines (
    
    
    
    ), which can form DNA adducts.
    • Protocol: Handle as a suspect mutagen. Use closed systems or Class II Biosafety Cabinets (BSC).

  • Thermal Runaway Potential: The ortho relationship between the nitro group and the electron-donating dimethylamino group creates a "push-pull" electronic system. While stabilizing the ring, this can lower the onset temperature for exothermic decomposition.

    • Protocol: Never heat bulk material above 100°C without a prior DSC scan.

Visualization: Metabolic Activation Pathway

This diagram illustrates the theoretical toxicological pathway that necessitates high-containment handling.

MetabolicPathway Parent Parent Compound (Nitro-aromatic) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso 2e- Reduction Reductase Nitroreductase (Enzymatic Action) Reductase->Parent Hydroxylamine N-Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction DNA_Adduct DNA Adduct (Mutagenesis) Hydroxylamine->DNA_Adduct Electrophilic Attack Excretion Phase II Conjugation (Detoxification) Hydroxylamine->Excretion Glucuronidation

Figure 1: Theoretical metabolic reduction pathway of nitro-aromatics leading to potential genotoxicity.

Part 4: Operational Safety & Handling Protocols

Containment Strategy (The "Self-Validating" System)

Do not rely on PPE alone. Engineering controls must be the primary barrier.

  • Occupational Exposure Band (OEB): Default to OEB 3 (10–100

    
    ) due to the sensitization and genotoxicity alert.
    
  • Primary Engineering Control: Weighing and dispensing must occur inside a Powder Containment Hood or Glovebox .

  • Verification: Use a fluorescent tracer surrogate (e.g., naproxen sodium or riboflavin) annually to verify hood containment performance.

Synthesis & Processing Safety

If using this compound as a starting material (e.g., reduction to the diamine):

  • Exotherm Management: The reduction of the nitro group is highly exothermic (~500 kJ/mol).

    • Rule: Dosing must be mass-transfer limited, not cooling-limited.

  • Incompatibility:

    • Avoid contact with strong bases (potential for nucleophilic attack/decomposition).

    • Avoid metal hydrides (LiAlH4) unless in dilute, controlled conditions (fire/explosion risk).

Visualization: Process Safety Decision Logic

Use this flowchart before initiating any reaction involving >10g of the substance.

SafetyLogic Start Start: Reaction Planning QtyCheck Quantity > 10g? Start->QtyCheck DSC Run DSC (Diff. Scanning Calorimetry) QtyCheck->DSC Yes DustCheck Is it a dry powder? QtyCheck->DustCheck No Exotherm Exotherm Onset < 200°C? DSC->Exotherm Stop STOP: Re-design Process (Dilution/Cooling) Exotherm->Stop Yes Exotherm->DustCheck No Proceed Proceed with Standard RAMS (Risk Assessment) Hood Use Fume Hood Hood->Proceed Glovebox Use Glovebox/Isolator Glovebox->Proceed DustCheck->Hood No (Solution) DustCheck->Glovebox Yes (Dust Hazard)

Figure 2: Pre-reaction safety decision logic for handling nitro-aromatic intermediates.

Part 5: Emergency Response Protocols

Spill Cleanup (Dry Powder)[9]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don Tyvek suit, double nitrile gloves, and a P3/N100 respirator (critical for nitro-aromatics).

  • Wetting: Gently mist the powder with an inert solvent (e.g., heptane or PEG-400) to suppress dust. Do not use water initially if it creates a slurry that spreads easily.

  • Removal: Scoop into a wide-mouth hazardous waste container.

  • Decontamination: Wash surface with Methanol (solubilizes the organic) followed by soapy water. The yellow color serves as a cleaning indicator; continue until no yellow residue remains.

Fire Fighting
  • Hazard: Thermal decomposition releases toxic Nitrogen Oxides (NOx) .

  • Action: Firefighters must wear full SCBA. Use water spray to cool containers.[8] Do not use high-pressure water jets that might scatter the powder.

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-(dimethylamino)-3-nitrobenzoic acid.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds. Retrieved from [Link]

  • ICH Guidelines. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Technical Guide: Derivatives of 4-(Dimethylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and medicinal applications of 4-(Dimethylamino)-3-nitrobenzoic acid and its primary derivatives. This document is structured to support decision-making in hit-to-lead optimization and process chemistry.

Core Scaffold Analysis & Synthetic Utility in Medicinal Chemistry

Executive Summary: The "Push-Pull" Scaffold

4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 28096-56-2) represents a critical bifunctional pharmacophore precursor .[1] Its utility stems from the electronic interplay between its substituents:

  • The "Push": The para-dimethylamino group acts as a strong electron donor (+M effect), significantly increasing electron density at the ortho and para positions, though sterically crowded by the adjacent nitro group.

  • The "Pull": The meta-nitro and ipso-carboxyl groups are strong electron withdrawers (-I/-M), activating the ring for further functionalization and providing orthogonal handles for divergent synthesis.[1]

In drug discovery, this scaffold is primarily valued as a precursor to benzimidazoles (via reduction and cyclization) and as a solubilizing linker in kinase inhibitors (e.g., EGFR, HER2 targets), where the dimethylamino moiety improves physicochemical properties (pKa, logD).

Core Synthesis: The Nucleophilic Aromatic Substitution (SNAr)

The industrial and laboratory standard for accessing this scaffold relies on the high susceptibility of 4-chloro-3-nitrobenzoic acid to nucleophilic attack due to the activation provided by the ortho-nitro group.[1]

Mechanism & Causality

The reaction proceeds via a Meisenheimer complex intermediate.[1] The ortho-nitro group is essential; it stabilizes the anionic intermediate through resonance.[1] Without this electron-withdrawing group, the displacement of the chlorine by dimethylamine would require forcing conditions (e.g., Buchwald-Hartwig coupling) rather than simple thermal substitution.

Experimental Protocol: Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid

This protocol is designed for a 10g scale-up, prioritizing purity for subsequent reduction steps.

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (1.0 equiv)[1]

  • Dimethylamine (40% aq.[1] solution, 3.0 equiv)

  • Solvent: Ethanol or Water (Green Chemistry compliant)[1]

Step-by-Step Workflow:

  • Dissolution: Charge a 250 mL round-bottom flask with 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) and Ethanol (100 mL).

  • Addition: Add Dimethylamine (40% aq., 16.8 mL, ~149 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.[1] Maintain temperature <30°C to prevent decarboxylation or side reactions.

  • Reaction: Reflux the yellow solution at 80°C for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[1][2] The starting material (Rf ~0.[1]4) should disappear, replaced by a highly fluorescent yellow spot (Rf ~0.3).[1]

  • Workup (The "pH Switch"):

    • Concentrate the solvent under reduced pressure to ~20 mL.[1]

    • Dilute with water (50 mL). The product exists as a soluble salt (dimethylammonium carboxylate).[1]

    • Critical Step: Acidify carefully with 2M HCl to pH 3–4.[1] The free acid will precipitate as a bright yellow/orange solid.[1]

    • Why pH 3-4? Going too acidic (pH < 1) may protonate the dimethylamino group (forming a soluble ammonium species), reducing yield.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

    • Yield Expectation: 85–95%.[1]

    • Appearance: Yellow crystalline solid.[1]

Primary Derivative: 3-Amino-4-(dimethylamino)benzoic Acid

The reduction of the nitro group converts the scaffold into an electron-rich phenylenediamine , a versatile intermediate for constructing heterocycles.[1]

The Challenge of Instability

The product, 3-amino-4-(dimethylamino)benzoic acid , is sensitive to oxidation (air) due to the electron-donating power of two amino groups. It should be used immediately or stored under argon.[1]

Experimental Protocol: Catalytic Hydrogenation

Reagents:

  • 4-(Dimethylamino)-3-nitrobenzoic acid (5.0 g)[1][3]

  • Pd/C (10% w/w, 0.5 g)

  • Methanol (50 mL)

  • Hydrogen gas (balloon pressure)[1][4]

Workflow:

  • Inerting: Purge the reaction vessel with nitrogen to remove oxygen (critical to prevent catalyst ignition and product oxidation).[1]

  • Reduction: Stir under H₂ atmosphere at RT for 12 hours. The bright yellow color of the nitro compound will fade to a pale grey/white.

  • Filtration: Filter through Celite under a nitrogen blanket if possible.[1]

  • Usage: Concentrate immediately and carry forward to the next step (e.g., cyclization).

Downstream Applications & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways originating from the core scaffold.

G Start 4-Chloro-3-nitrobenzoic acid Core 4-(Dimethylamino)-3- nitrobenzoic acid (The Core) Start->Core SNAr (Dimethylamine) Diamine 3-Amino-4-(dimethylamino) benzoic acid Core->Diamine Reduction (H2/Pd-C) Amide 4-(Dimethylamino)-3- nitrobenzamides Core->Amide Amidation (SOCl2 then R-NH2) Benzimidazole Benzimidazole Derivatives Diamine->Benzimidazole Cyclization (R-CHO / Acid) KinaseInhib EGFR/HER2 Inhibitor Scaffolds Amide->KinaseInhib Reduction & Acrylation

Figure 1: Divergent synthetic pathways from the 4-(Dimethylamino)-3-nitrobenzoic acid core, highlighting access to benzimidazoles and kinase inhibitor precursors.[1][3][5][6]

Key Derivatives in Drug Development[7]

A. Benzimidazole Synthesis (Cyclization)

The 3-amino-4-(dimethylamino) motif is a "pre-benzimidazole."[1] By reacting this diamine with an aldehyde (oxidative cyclization) or a carboxylic acid (condensation), researchers can generate 1-methyl-benzimidazoles (if the methyl group migrates or is pre-installed) or N,N-dimethyl substituted variants.[1]

  • Mechanism: Imine formation followed by intramolecular nucleophilic attack of the tertiary amine (less likely) or secondary amine (if mono-methyl).[1] Correction: With a dimethylamino group, cyclization to a benzimidazole typically requires the loss of a methyl group or oxidative rearrangement, unless the target is a benzimidazolium salt. More commonly, the monomethyl analog is used for benzimidazoles [1]. However, the dimethyl variant is often used to synthesize Quinoxalinones (reaction with oxalyl chloride) or simply as a solubilizing aniline in non-cyclized drugs.

B. Solubilizing Tails in Kinase Inhibitors

In the development of EGFR inhibitors (like Afatinib or Osimertinib analogs), the 4-(dimethylamino)benzoyl moiety serves a dual purpose:

  • Solubility: The basic nitrogen (pKa ~9-10) is protonated at physiological pH, improving oral bioavailability.[1]

  • Binding: It often protrudes into the solvent-exposed region of the ATP-binding pocket.[1]

Data Summary: Physicochemical Impact of the Derivative

Property 4-Chloro-3-nitrobenzoic acid 4-(Dimethylamino)-3-nitrobenzoic acid
MW 201.56 210.19
LogP (Calc) ~2.3 ~1.9 (More Hydrophilic)
Solubility (pH 7) Low Moderate (Zwitterionic character)
pKa (Acid) ~3.5 ~3.8

| pKa (Base) | N/A | ~2.5 (Nitro group reduces basicity of aniline) |[1]

Analytical Characterization

To validate the synthesis of the core acid, look for these specific signals:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 13.0 (br s, 1H): Carboxylic acid proton.[1]

    • δ 8.25 (d, J=2.0 Hz, 1H): H-2 (between Nitro and COOH) – most deshielded due to two withdrawing groups.

    • δ 7.95 (dd, J=9.0, 2.0 Hz, 1H): H-6.

    • δ 7.20 (d, J=9.0 Hz, 1H): H-5 (ortho to dimethylamino) – shielded by the amine.

    • δ 2.95 (s, 6H): N(CH3)2 – characteristic singlet.[1]

  • MS (ESI-):

    • m/z 209 [M-H]-: Dominant peak in negative mode.[1]

References

  • Biosynth. (n.d.).[1] 4-(Dimethylamino)-3-nitrobenzoic acid Product Page. Retrieved from [1]

  • PubChem. (2025).[1][3] 4-(Dimethylamino)-3-nitrobenzoic acid Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. (n.d.).[1] 4-(Methylamino)-3-nitrobenzoic acid Synthesis and Applications. Retrieved from [1]

  • Google Patents. (1965).[1] Preparation of 4-acetamido-3-nitrobenzoic acid (US3177247A).[1][7] Retrieved from

  • MDPI. (2017).[1] Synthesis and in vitro cytotoxicity of the 4-(halogenoanilino)-6-bromoquinazolines.... Pharmaceuticals, 10(4),[8] 87. Retrieved from [1]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026


)[1][2]

Abstract & Rationale

This application note details the optimized protocol for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid , a critical intermediate in the development of benzimidazole-based therapeutics and functionalized dyes.[1][2]

While direct nitration of 4-(dimethylamino)benzoic acid is possible, it poses significant safety risks (exotherms) and regioselectivity issues.[1][2] The protocol described herein utilizes Nucleophilic Aromatic Substitution (


)  on 4-chloro-3-nitrobenzoic acid. This route is selected for its:
  • Regiospecificity: The leaving group (Cl) position determines the substitution site, eliminating isomer separation.[1][2]

  • Safety Profile: Avoids the use of fuming nitric acid on electron-rich aromatic rings.

  • Scalability: The reaction proceeds in aqueous/ethanolic media with simple precipitation workup.[1][2]

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism.[1][2] The nitro group at the ortho position is essential; it withdraws electron density from the benzene ring, stabilizing the negative charge on the Meisenheimer Complex intermediate.[1][2]

Figure 1: Mechanistic Pathway ( )

SnAr_Mechanism Reactant 4-Chloro-3-nitrobenzoic acid (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Reactant->Complex Addition Reagent Dimethylamine (Nucleophile) Reagent->Complex Product 4-(Dimethylamino)-3-nitrobenzoic acid (Target) Complex->Product Elimination (-Cl) Byproduct HCl (Neutralized by excess base) Complex->Byproduct

Caption: The nitro group stabilizes the anionic intermediate, lowering the activation energy for the nucleophilic attack by dimethylamine.[1]

Experimental Protocol

Materials & Reagents[1][2][3]
ReagentCAS No.[1][2][3][4][5][6][7]Equiv.[1][2]RoleHazards
4-Chloro-3-nitrobenzoic acid 96-99-11.0SubstrateIrritant, Skin Sensitizer
Dimethylamine (40% aq.) 124-40-33.0 - 4.0Nucleophile / BaseCorrosive, Flammable, Toxic
Ethanol (95%) 64-17-5SolventSolventFlammable
Hydrochloric Acid (2N) 7647-01-0WorkupProtonationCorrosive
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 10.0 g (49.6 mmol) of 4-chloro-3-nitrobenzoic acid.

  • Add 50 mL of Ethanol and stir to create a suspension.

  • Critical Step: Slowly add 25 mL (~200 mmol) of 40% aqueous dimethylamine via an addition funnel over 10 minutes.

    • Note: The reaction is exothermic.[1][2] The suspension will likely clear as the amine salt of the carboxylic acid forms.[1][2]

Step 2: Reaction

  • Heat the mixture to Reflux (approx. 80°C) .

  • Maintain reflux for 4–6 hours .

  • In-Process Control (IPC): Monitor by TLC (Mobile Phase: 5% Methanol in DCM).

    • Starting Material Rf: ~0.4 (varies by plate type).[1][2]

    • Product Rf: Distinctly lower/different due to the amino group; often requires UV visualization.[1][2]

Step 3: Workup & Isolation [1]

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol and excess unreacted dimethylamine.

  • Dilute the residue with 50 mL of distilled water .

  • Precipitation: Place the flask in an ice bath (0-5°C). Slowly acidify with 2N HCl dropwise with vigorous stirring.

  • Target pH: Adjust to pH 3–4 .

    • Observation: A bright yellow/orange solid will precipitate.[1][2] Do not go below pH 2 to avoid protonating the dimethylamino group (forming the soluble ammonium salt).[1][2]

  • Filter the solid using a Büchner funnel.[1][2] Wash the cake with cold water (2 x 20 mL).

Step 4: Purification

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (3:1) .[1][2]

    • Dissolve in boiling ethanol, then add hot water until slight turbidity appears. Cool slowly to 4°C.

  • Dry the crystals in a vacuum oven at 50°C for 12 hours.

Workup Logic & Troubleshooting

The isolation of amino-acid derivatives requires precise pH control.[1][2] The molecule is amphoteric (contains both acidic -COOH and basic -N(Me)2 groups).[1][2]

Figure 2: Isolation Logic Flow

Workup_Logic RxnMix Reaction Mixture (Product as Dimethylammonium Salt) Acidify Add 2N HCl Target pH 3-4 RxnMix->Acidify Check_pH Check pH Acidify->Check_pH Precipitate Free Acid Precipitates (Yellow Solid) Check_pH->Precipitate pH 3-4 (Isoelectric point region) Soluble Product Soluble (Ammonium Salt) Check_pH->Soluble pH < 2 (Protonated Amine) Check_pH->Soluble pH > 7 (Deprotonated Acid)

Caption: Maximizing yield requires targeting the isoelectric region where the zwitterion/free acid is least soluble.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Precipitation) pH too low (<2) or too high (>6).[1]Readjust pH carefully to 3–4 using dilute NaOH or HCl.[1][2]
Incomplete Conversion Reaction temperature too low.Ensure vigorous reflux; Dimethylamine is volatile, ensure condenser is efficient.
Impurity in NMR Unreacted Chloride.[1][2]Extend reaction time; add 1.0 eq extra Dimethylamine.

Characterization & Validation

Self-Validating System: The purity of the synthesized compound must be verified against the following criteria.

  • Appearance: Bright yellow crystalline solid.[1][2]

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.5-13.0 (br s, 1H): Carboxylic acid proton (-COOH).[1][2]

    • δ 8.2 (d, 1H): Aromatic proton at C2 (Ortho to NO2, Meta to COOH).[1][2] Most deshielded.[1][2]

    • δ 7.9 (dd, 1H): Aromatic proton at C6.[1][2]

    • δ 7.2 (d, 1H): Aromatic proton at C5 (Ortho to NMe2).[1][2]

    • δ 2.95 (s, 6H): Dimethylamino group (-N(CH3)2). Key validation peak—must be a singlet integrating to 6H.[1][2]

  • Melting Point: Expect range 200–220°C (Note: Literature values vary based on crystal form; compare with standard if available).

References

  • PubChem. 4-(Dimethylamino)-3-nitrobenzoic acid (Compound).[1][2][3][5] National Library of Medicine.[1][2] [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Mechanism. [Link]

  • Google Patents.Process for preparing N,N-dimethylaminobenzoic acids (US4233458A). (Provides background on similar SnAr/Reduction chemistries).

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(Dimethylamino)-3-nitrobenzoic Acid

4-(Dimethylamino)-3-nitrobenzoic acid is a valuable intermediate in the synthesis of a variety of complex organic molecules and fine chemicals.[1] Its bifunctional nature, possessing both a carboxylic acid and a nitro-substituted aromatic amine, makes it a versatile building block in medicinal chemistry and materials science. This compound serves as a key precursor for the synthesis of various pharmaceuticals and dyes.[2] The precise arrangement of its functional groups—the electron-donating dimethylamino group and the electron-withdrawing nitro and carboxylic acid groups—creates a unique electronic profile that dictates its reactivity and utility in multi-step synthetic campaigns.

This application note provides a detailed, step-by-step protocol for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid. The procedure is designed for researchers, scientists, and professionals in drug development, offering not just a methodology but also the underlying chemical principles and safety considerations.

Reaction Mechanism: A Tale of Two Directing Groups

The synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid is a classic example of electrophilic aromatic substitution, specifically nitration. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the benzene ring: the dimethylamino group and the carboxylic acid group.

  • The dimethylamino group (-N(CH₃)₂) is a powerful activating group and is ortho, para-directing . This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions.

  • The carboxylic acid group (-COOH) is a deactivating group and is meta-directing . This is because the carbonyl group is strongly electron-withdrawing, pulling electron density out of the ring and making it less susceptible to electrophilic attack.

When both groups are present, the strongly activating ortho, para-directing dimethylamino group dictates the position of the incoming electrophile. The nitration will occur at the position ortho to the dimethylamino group and meta to the carboxylic acid group, which is the 3-position.

The nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]

Visualizing the Reaction Pathway

reaction_pathway start 4-(Dimethylamino)benzoic acid reagents HNO₃ / H₂SO₄ start->reagents intermediate Sigma Complex (Resonance Stabilized) reagents->intermediate Electrophilic Attack product 4-(Dimethylamino)-3-nitrobenzoic acid intermediate->product Deprotonation

Caption: Electrophilic aromatic substitution mechanism for the nitration of 4-(dimethylamino)benzoic acid.

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )ConcentrationNotes
4-(Dimethylamino)benzoic acidC₉H₁₁NO₂165.19>98%Starting material
Concentrated Sulfuric AcidH₂SO₄98.0895-98%Catalyst and solvent
Concentrated Nitric AcidHNO₃63.01~70%Nitrating agent
Crushed IceH₂O18.02-For quenching the reaction
Deionized WaterH₂O18.02-For washing the product
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Beaker (500 mL)

  • Büchner funnel and flask

  • Filter paper

  • pH paper or pH meter

  • Glass stirring rod

  • Standard laboratory glassware (graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocol: A Step-by-Step Synthesis

This protocol is based on established nitration procedures for aromatic carboxylic acids.[4][5]

Step 1: Preparation of the Reaction Mixture
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of concentrated sulfuric acid.

  • Place the flask in an ice-water bath and allow the acid to cool to below 10 °C.

  • Slowly, and in small portions, add 5.0 g (0.03 mol) of 4-(dimethylamino)benzoic acid to the cold, stirred sulfuric acid. Ensure the temperature does not rise above 15 °C during the addition. Stir until all the solid has dissolved.

Step 2: Preparation of the Nitrating Mixture
  • In a separate small beaker or flask, carefully prepare the nitrating mixture by adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. This should be done in an ice bath with gentle swirling. Caution: This mixture is highly corrosive and exothermic.

Step 3: The Nitration Reaction
  • Transfer the cold nitrating mixture to a dropping funnel.

  • Add the nitrating mixture dropwise to the solution of 4-(dimethylamino)benzoic acid in sulfuric acid over a period of 20-30 minutes. Crucially, maintain the reaction temperature below 15 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Remove the ice bath and let the reaction mixture stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

Step 4: Work-up and Isolation of the Product
  • In a 500 mL beaker, place approximately 100 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring. This will precipitate the crude product as a yellow solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.

  • Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Step 5: Purification (Optional)

Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain a product of higher purity if required.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents Prepare Reaction & Nitrating Mixtures nitration Perform Nitration at <15°C prep_reagents->nitration stir Stir at Room Temperature nitration->stir quench Quench in Ice-Water stir->quench filter_wash Filter and Wash with Water quench->filter_wash dry Dry the Product filter_wash->dry analysis Characterize Product (m.p., NMR, IR) dry->analysis

Caption: A streamlined workflow for the synthesis of 4-(dimethylamino)-3-nitrobenzoic acid.

Safety and Hazard Considerations

This synthesis involves the use of highly corrosive and strong oxidizing agents. Adherence to strict safety protocols is mandatory.

SubstanceHazard StatementsPrecautionary Measures
4-(Dimethylamino)benzoic acid May cause skin and eye irritation.Wear gloves and safety goggles. Avoid inhalation of dust.
Concentrated Sulfuric Acid Causes severe skin burns and eye damage.Wear acid-resistant gloves, a lab coat, and chemical splash goggles. Work in a fume hood.
Concentrated Nitric Acid Causes severe skin burns and eye damage. Strong oxidizer.Wear acid-resistant gloves, a lab coat, and chemical splash goggles. Work in a fume hood. Keep away from flammable materials.
4-(Dimethylamino)-3-nitrobenzoic acid May cause skin irritation, serious eye irritation, and respiratory irritation.[6]Wear gloves and safety goggles. Avoid creating dust. Handle in a well-ventilated area.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps and safety precautions, researchers can confidently prepare this important chemical intermediate for their ongoing research and development endeavors.

References

  • Ningbo Inno Pharmchem Co.,Ltd. 4-(Methylamino)-3-Nitrobenzoic Acid: Properties, Applications and Synthesis. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • CDC Stacks. Supporting Information. [Link]

  • Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • Eureka | Patsnap. Preparation method of 3-methyl-4-nitrobenzoic acid. [Link]

  • PubChem. 4-(Dimethylamino)-3-nitrobenzoic acid. [Link]

Sources

analytical methods for the characterization of 4-(Dimethylamino)-3-nitrobenzoic acid

[1]

Introduction & Molecular Profile[1][2][3]

4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 28096-56-2) is a critical intermediate in the synthesis of functionalized benzimidazoles and other heterocyclic pharmaceutical scaffolds. Its structural duality—possessing both an electron-withdrawing nitro group and an electron-donating dimethylamino group—creates a unique "push-pull" electronic system. This conjugation affects its solubility, pKa, and spectral behavior, necessitating specific analytical conditions to prevent degradation (de-alkylation) or peak tailing during chromatography.

Physicochemical Summary
PropertySpecification / Data
IUPAC Name 4-(Dimethylamino)-3-nitrobenzoic acid
CAS Number 28096-56-2
Molecular Formula

Molecular Weight 210.19 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water (pH dependent)
pKa (Predicted) ~4.3 (Carboxylic acid), ~2.5 (Aniline conjugate acid)
Melting Point 210–215 °C (Decomposes)

Spectroscopic Identification (The "Fingerprint")

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural confirmation. Solvent: DMSO-



H-NMR Protocol (400 MHz, DMSO-

)
  • 
     12.8-13.2 ppm (Broad s, 1H):  Carboxylic acid proton (-COOH ). Often broadened due to hydrogen bonding.
    
  • 
     8.30 ppm (d, 
    
    
    Hz, 1H):
    Aromatic proton at C2 (Ortho to NO2/COOH). Highly deshielded by the adjacent nitro and carboxyl groups.
  • 
     7.95 ppm (dd, 
    
    
    Hz, 1H):
    Aromatic proton at C6.
  • 
     7.15 ppm (d, 
    
    
    Hz, 1H):
    Aromatic proton at C5 (Ortho to Dimethylamino). Shielded by the electron-donating amine.
  • 
     2.95 ppm (s, 6H):  Dimethylamino group (
    
    
    ).

Expert Insight: The coupling constant (

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • 3300–2500 cm

    
    :  O-H stretch (Carboxylic acid dimer, broad).
    
  • 1680–1700 cm

    
    :  C=O stretch (Carboxylic acid).
    
  • 1530 cm

    
     & 1350 cm
    
    
    :
    N-O asymmetric and symmetric stretches (
    
    
    ).
  • 1300 cm

    
    :  C-N stretch (Aromatic amine).
    

Chromatographic Purity Assessment (HPLC-UV)

Challenge: The molecule contains a basic amine and an acidic carboxyl group. In standard neutral conditions, it may exist as a zwitterion, leading to severe peak tailing on C18 columns. Solution: Use an acidic mobile phase (pH < 3.0) to keep the carboxylic acid protonated (neutral) and the amine protonated (cationic), or use ion-pairing agents. The protocol below uses the "Acidic Suppression" method, which is more robust for MS compatibility.

Method Parameters[1][2][3][6][7][8][9][10]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 
    
    
    m or 5
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (General) and 270 nm (Nitro-specific max).

  • Injection Volume: 5-10

    
    L.
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
15.090Linear gradient elution
18.090Wash impurities
18.110Return to initial
23.010Re-equilibration
System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for quantitative accuracy).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (likely the 4-chloro precursor).
    
  • Precision: RSD < 1.0% for 6 replicate injections of standard.

Impurity Profiling & Synthesis Logic

Understanding the synthesis route allows us to predict and monitor specific impurities. The standard synthesis involves Nucleophilic Aromatic Substitution (

ImpurityLogicStartStarting Material:4-Chloro-3-nitrobenzoic acidProductTarget Product:4-(Dimethylamino)-3-nitrobenzoic acidStart->ProductSNAr ReactionImpurity1Impurity A (Unreacted):4-Chloro-3-nitrobenzoic acidStart->Impurity1Incomplete RxnImpurity3Impurity C (Hydrolysis):4-Hydroxy-3-nitrobenzoic acidStart->Impurity3Hydrolysis(Trace water)ReagentReagent:DimethylamineReagent->ProductImpurity2Impurity B (Degradant/Side):4-(Methylamino)-3-nitrobenzoic acidProduct->Impurity2De-alkylation(Thermal/Light)

Figure 1: Synthesis pathway and origin of potential impurities.[1] Impurity A is the most critical process impurity to monitor.

Impurity Retention Order (Predicted on C18)
  • 4-Hydroxy-3-nitrobenzoic acid: Most polar, elutes first.

  • 4-(Methylamino)-3-nitrobenzoic acid: Elutes before target.

  • Target (Dimethylamino): Main peak.

  • 4-Chloro-3-nitrobenzoic acid: Less polar (Cl vs NMe2), elutes later.

Quantitative Assay: Titrimetry

While HPLC is preferred for purity, a potentiometric titration provides a direct measurement of the carboxylic acid content, free from reference standard potency errors.

Protocol:

  • Sample: Weigh ~200 mg of dried sample accurately.

  • Solvent: Dissolve in 50 mL neutralized Ethanol/Water (1:1).

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Endpoint: Potentiometric determination (pH electrode) is preferred over phenolphthalein due to the yellow color of the solution masking the color change.

  • Calculation:

    
    
    (Where MW = 210.19)
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid. Retrieved February 1, 2026 from [Link]

Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of 4-(Dimethylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(Dimethylamino)-3-nitrobenzoic acid and its degradation products. As a key intermediate in the synthesis of complex pharmaceutical compounds, ensuring the purity and stability of 4-(Dimethylamino)-3-nitrobenzoic acid is critical.[1][2][3] The described method is developed to be specific, accurate, and precise, making it suitable for quality control and stability studies in research and drug development settings. The protocol herein provides detailed methodologies for system suitability, sample preparation, and chromatographic conditions. Furthermore, a comprehensive protocol for conducting forced degradation studies is outlined to definitively establish the stability-indicating nature of the method, in alignment with International Council for Harmonisation (ICH) guidelines.[4]

Introduction: The Analytical Imperative

4-(Dimethylamino)-3-nitrobenzoic acid is an aromatic compound featuring a benzoic acid moiety substituted with both a dimethylamino group and a nitro group.[1][5] These functional groups, one electron-donating and the other electron-withdrawing, contribute to its utility as a versatile building block in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] The purity of such intermediates is paramount, as impurities can be carried through synthetic steps, potentially impacting the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in pharmaceutical analysis for its precision and versatility.[4] A stability-indicating HPLC method is one that can accurately quantify the active ingredient without interference from any degradation products, process impurities, or other components in the sample matrix.[4][6] The development of such a method is a multi-faceted process that involves forced degradation studies to ensure that any potential degradants that might form under various stress conditions are effectively separated from the main analyte peak.[7][8] This application note provides a comprehensive guide to establishing such a method for 4-(Dimethylamino)-3-nitrobenzoic acid.

Principles of Chromatographic Separation

The method described employs reversed-phase chromatography, the most common mode of HPLC for pharmaceutical analysis.[9] In this technique, the stationary phase is nonpolar (e.g., octadecylsilane or C18), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. 4-(Dimethylamino)-3-nitrobenzoic acid, being a moderately polar molecule, is well-suited for this type of separation.

The choice of a C18 column provides a strong hydrophobic interaction, while the mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, allows for the fine-tuning of the retention and peak shape. The acidic modifier (e.g., phosphoric or formic acid) is crucial for suppressing the ionization of the carboxylic acid group of the analyte, which results in a more retained and symmetrical peak.[10]

Experimental Protocols

Materials and Reagents
  • Reference Standard: 4-(Dimethylamino)-3-nitrobenzoic acid (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Acid Modifier: Phosphoric Acid (85%, Analytical Grade) or Formic Acid (for MS compatibility)[10]

  • Forced Degradation Reagents: Hydrochloric Acid (1N), Sodium Hydroxide (1N), Hydrogen Peroxide (3%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.[11][12]

ParameterRecommended ConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and is a standard for reversed-phase methods.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure consistent analyte ionization.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-40 min: 20% BA gradient program ensures the elution of both polar and non-polar impurities and provides good peak shapes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 265 nmAn appropriate wavelength for detecting nitroaromatic compounds.[11]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile:Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(Dimethylamino)-3-nitrobenzoic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the working standard solution using the sample to be analyzed.

Method Validation and System Suitability

Before sample analysis, the method's suitability must be confirmed. This is achieved through a series of system suitability tests. The validation of a stability-indicating method should be performed according to ICH guidelines and would typically include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[12]

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

Stability-Indicating Power: Forced Degradation Studies

Forced degradation studies are essential to demonstrate that the analytical method can separate the main analyte from its degradation products, thus proving its stability-indicating nature.[13][14] These studies involve subjecting the analyte to stress conditions that are more severe than accelerated stability testing.[7][8]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare 1 mg/mL Solution of 4-(Dimethylamino)-3-nitrobenzoic acid Acid Acid Hydrolysis (0.1N HCl, 60°C, 8h) Prep->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) Prep->Base Oxidation Oxidative (3% H2O2, RT, 24h) Prep->Oxidation Thermal Thermal (80°C, 48h, Solid State) Prep->Thermal Photo Photolytic (ICH Q1B, Solid & Solution) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Inject into HPLC System Dilute->HPLC Evaluate Evaluate Peak Purity Assess Mass Balance HPLC->Evaluate

Protocol for Forced Degradation:
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 8 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Neutralize with 1N HCl and dilute to a final concentration of 100 µg/mL with diluent. A related nitroaromatic compound showed lability under acidic and alkaline conditions.[15]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. Then, prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. Prepare a 100 µg/mL solution from the stressed solid sample.

Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Data Interpretation and Expected Results

The primary goal is to achieve baseline separation between the main peak of 4-(Dimethylamino)-3-nitrobenzoic acid and any peaks corresponding to degradation products or process-related impurities.

Stability_Indicating_Method cluster_input Input Sample cluster_method Stability-Indicating Method cluster_output Output Analyte Main Analyte Method HPLC Analysis Analyte->Method Impurity Impurities Impurity->Method Degradant Degradants Degradant->Method Separation Baseline Separation of All Peaks Method->Separation Quantification Accurate Quantification Separation->Quantification

Upon analysis of the forced degradation samples, the chromatograms should be inspected for:

  • Peak Purity: A PDA detector is invaluable for assessing peak purity. The purity angle should be less than the purity threshold for the main analyte peak in all stressed conditions, confirming that no degradant peaks are co-eluting.

  • Resolution: The resolution between the main peak and the closest eluting impurity or degradant peak should be greater than 1.5.

  • Mass Balance: The sum of the assay of the main analyte and the percentage of all degradation products should be close to 100%, indicating that all major degradation products are detected.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust framework for the purity assessment of 4-(Dimethylamino)-3-nitrobenzoic acid. The inclusion of a comprehensive forced degradation protocol ensures that the method is truly stability-indicating, a critical requirement for its application in a regulated pharmaceutical development environment. By following the outlined procedures, researchers and scientists can confidently assess the quality and stability of this important chemical intermediate, thereby ensuring the integrity of the final pharmaceutical products.

References

  • SIELC. Separation of Benzoic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • Henan Tianfu Chemical Co.,Ltd. 4-(Methylamino)-3-Nitrobenzoic Acid: Properties, Applications and Synthesis. [Link]

  • ResearchGate. (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]

  • Element. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • ResearchGate. (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Nitroaromatic Intermediate in Pharmaceutical and Materials Science

4-(Dimethylamino)-3-nitrobenzoic acid is a key organic intermediate characterized by its substituted aromatic ring, featuring a carboxylic acid, a dimethylamino group, and a nitro group. This arrangement of functional groups makes it a valuable building block in the synthesis of a diverse range of target molecules. While its mono-methylated analog, 4-(methylamino)-3-nitrobenzoic acid, is a well-established precursor in the synthesis of the anticoagulant dabigatran, the dimethylamino variant offers researchers and process chemists an alternative scaffold for the development of novel pharmaceuticals and functional materials.[1][2][3][4] The electron-donating dimethylamino group and the electron-withdrawing nitro and carboxylic acid groups create a unique electronic profile, influencing the reactivity and properties of downstream compounds.

This technical guide provides a comprehensive, field-proven protocol for the large-scale synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid via the nitration of 4-(dimethylamino)benzoic acid. The protocol is designed to be self-validating, with in-depth explanations of the causality behind each experimental choice, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Synthetic Strategy: Electrophilic Aromatic Substitution via Nitration

The most direct and industrially scalable route to 4-(Dimethylamino)-3-nitrobenzoic acid is the electrophilic aromatic substitution of 4-(dimethylamino)benzoic acid. In this reaction, the aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The strong activating and ortho-, para-directing effect of the dimethylamino group, coupled with the meta-directing effect of the carboxylic acid group, selectively directs the incoming nitro group to the position ortho to the dimethylamino group and meta to the carboxylic acid.

Reaction Mechanism

The nitration proceeds via a well-established electrophilic aromatic substitution mechanism. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5][6] The electron-rich aromatic ring of 4-(dimethylamino)benzoic acid then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as the bisulfate ion (HSO₄⁻), restores the aromaticity of the ring, yielding the final product.

Nitration Mechanism HNO3 HNO3 Nitronium Ion (NO2+) Nitronium Ion (NO2+) HNO3->Nitronium Ion (NO2+) + H2SO4 H2SO4 H2SO4 4-(Dimethylamino)benzoic Acid 4-(Dimethylamino)benzoic Acid Sigma Complex Sigma Complex 4-(Dimethylamino)benzoic Acid->Sigma Complex + NO2+ 4-(Dimethylamino)-3-nitrobenzoic Acid 4-(Dimethylamino)-3-nitrobenzoic Acid Sigma Complex->4-(Dimethylamino)-3-nitrobenzoic Acid - H+

Caption: Mechanism of Electrophilic Nitration.

Detailed Protocol for Large-Scale Synthesis

This protocol is optimized for a laboratory scale of 100 grams of starting material and can be scaled up with appropriate engineering controls and safety considerations.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
4-(Dimethylamino)benzoic acid165.19100 g0.605≥98%
Concentrated Sulfuric Acid (H₂SO₄)98.08500 mL9.1898%
Concentrated Nitric Acid (HNO₃)63.0145 mL0.71470%
Crushed Ice-2 kg--
Deionized Water18.02As needed--
Ethanol46.07As needed-95%
Experimental Procedure

Caption: Experimental Workflow for Synthesis.

Step 1: Preparation of the Reaction Mixture

  • Equip a 2-liter, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Place the flask in an ice-salt bath to ensure efficient cooling.

  • Carefully add 500 mL of concentrated sulfuric acid to the flask.

  • Once the sulfuric acid has cooled to 0-5 °C, slowly add 100 g of 4-(dimethylamino)benzoic acid in portions, ensuring the temperature does not exceed 10 °C. The starting material will dissolve to form a solution.

Rationale: The dissolution of 4-(dimethylamino)benzoic acid in concentrated sulfuric acid protonates the carboxylic acid and the dimethylamino group, which helps to control the reactivity of the aromatic ring and prevent undesirable side reactions. Maintaining a low temperature is crucial to prevent uncontrolled nitration and the formation of byproducts.

Step 2: Nitration

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding 45 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath.

  • Transfer the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the solution of 4-(dimethylamino)benzoic acid in sulfuric acid over a period of 1-2 hours. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours to ensure complete conversion.

Rationale: The slow, dropwise addition of the nitrating mixture is essential for controlling the highly exothermic nitration reaction. The presence of a strong activating group like dimethylamino makes the aromatic ring highly susceptible to nitration, and careful temperature control is paramount to ensure selectivity and safety.[7]

Step 3: Work-up and Isolation

  • In a large beaker (at least 4 liters), place 2 kg of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will cause the product to precipitate as a yellow solid.

  • Continue stirring the slurry for 30 minutes to ensure complete precipitation and to allow for the dissipation of heat.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.

Rationale: Quenching the reaction mixture in ice water precipitates the organic product while the inorganic acids remain in the aqueous phase. Thorough washing is necessary to remove any trapped acids, which could interfere with subsequent steps or degrade the final product.

Step 4: Purification

  • Transfer the crude, damp solid to a large beaker.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid.

  • Slowly add hot deionized water until the solution becomes turbid.

  • Gently heat the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified 4-(Dimethylamino)-3-nitrobenzoic acid under vacuum at 60 °C to a constant weight.

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The use of an ethanol/water solvent system allows for the selective crystallization of the desired product, leaving impurities behind in the mother liquor.

Safety and Hazard Considerations

The synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid involves the use of highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.

  • Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns upon contact with skin or eyes.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Inadequate temperature control can lead to a runaway reaction, potentially causing a dangerous increase in temperature and pressure. Ensure the reaction is carried out in a well-maintained cooling bath and that the addition of the nitrating mixture is slow and controlled.

  • Ventilation: The reaction should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.

  • Emergency Preparedness: An emergency eyewash station and safety shower should be readily accessible. Have appropriate spill kits for acids readily available.

Expected Yield and Purity

Following this protocol, a typical yield of 80-90% of 4-(Dimethylamino)-3-nitrobenzoic acid can be expected. The purity of the recrystallized product should be ≥99%, as determined by HPLC and NMR analysis.

Characterization Data

  • Appearance: Yellow crystalline solid

  • Molecular Formula: C₉H₁₀N₂O₄

  • Molecular Weight: 210.19 g/mol [8]

  • Melting Point: 188-192 °C (literature value may vary)

  • Solubility: Soluble in hot ethanol, acetone, and DMSO; sparingly soluble in water.

Conclusion

This application note provides a detailed and robust protocol for the large-scale synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid. By carefully controlling the reaction parameters, particularly the temperature, and adhering to the outlined safety precautions, researchers and drug development professionals can safely and efficiently produce this valuable intermediate for a variety of applications in pharmaceutical and materials science research. The principles and techniques described herein are grounded in established organic chemistry and are designed to be readily adaptable to an industrial setting.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-(Methylamino)-3-Nitrobenzoic Acid: Properties, Applications and Synthesis. Retrieved from [Link]

  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Truman State University Chemistry Department. (2017). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • PrepChem. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • PubMed. (2008). Theoretical investigation of nitration and nitrosation of dimethylamine by N2O4. Retrieved from [Link]

  • Google Patents. (2013). WO2013024384A1 - Improved process for preparation of dabigatran etexilate and its novel intermediate.
  • ACS Publications. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Retrieved from [Link]

  • Atlantis Press. (2023). Nitration and flow chemistry. Retrieved from [Link]

  • Chinese Journal of Applied Chemistry. (2013). Synthesis of Dabigatran Etexilate. Retrieved from [Link]

  • Google Patents. (2013). WO 2013/150545 A2 - process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof.
  • Justia Patents. (2015). process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. Retrieved from [Link]

  • YouTube. (2020). Nitration Lab. Retrieved from [Link]

  • ResearchGate. (2014). Continuous flow nitration in miniaturized devices. Retrieved from [Link]

  • Google Patents. (2017). US9533971B2 - Process for the synthesis of dabigatran and its intermediates.

Sources

monitoring the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid with TLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Monitoring of 4-(Dimethylamino)-3-nitrobenzoic Acid Synthesis via Thin Layer Chromatography (TLC)

Abstract

This application note provides a rigorous protocol for monitoring the nucleophilic aromatic substitution (


) of 4-chloro-3-nitrobenzoic acid to synthesize 4-(dimethylamino)-3-nitrobenzoic acid . This intermediate is a critical scaffold in the synthesis of benzimidazole-based therapeutics and photoreactive dyes.[1] The guide addresses the specific chromatographic challenges posed by this zwitterionic system—containing both an acidic carboxyl group and a basic dimethylamino moiety—and offers a self-validating TLC method to ensure high-purity isolation.[1]

Introduction & Reaction Context

The synthesis of 4-(dimethylamino)-3-nitrobenzoic acid typically proceeds via the displacement of a leaving group (chloride or fluoride) on a 3-nitrobenzoic acid core by dimethylamine.[1]

  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ).[2]
    
  • Mechanism: The nitro group at the ortho position activates the halogen for displacement by the nucleophilic amine.

  • Criticality of Monitoring: The reaction must be monitored to detect the complete consumption of the starting material (SM) to avoid difficult downstream purification, as both SM and Product have similar solubility profiles in acidic media.

Reaction Scheme: The transformation involves the conversion of 4-chloro-3-nitrobenzoic acid (SM) to 4-(dimethylamino)-3-nitrobenzoic acid (Product).[1][3]

ReactionScheme SM Starting Material (4-Chloro-3-nitrobenzoic acid) Intermediate Meisenheimer Complex SM->Intermediate + HN(Me)2 Heat Reagent Dimethylamine (aq. or alcoholic) Reagent->Intermediate Product Product (4-(Dimethylamino)-3-nitrobenzoic acid) Intermediate->Product - Cl- Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Reaction pathway for the synthesis of 4-(dimethylamino)-3-nitrobenzoic acid via


.

Chromatographic Challenges & Strategy

This system presents a unique "push-pull" electronic structure and dual ionization potential:

  • Carboxylic Acid (

    
    ):  Causes severe tailing on silica gel if the mobile phase is neutral.[2]
    
  • Dimethylamino Group: A basic moiety that can interact with silanol groups (

    
    ), leading to spot broadening or retention at the baseline.[1][2]
    
  • Nitro Group: Provides strong UV absorption but increases polarity.[1][2]

The Solution: To obtain sharp peaks, the mobile phase must be acidified .[2] This suppresses the ionization of the carboxylic acid (


) and protonates the amine (

), or at least prevents the acid from streaking.[1] However, because protonating the amine makes it highly polar (ionic), a balance is needed.[2] A slightly acidic non-polar system often works best by keeping the acid protonated while the internal electronic "push-pull" reduces the basicity of the aniline nitrogen.[1]

Experimental Protocol

Materials Required
  • Stationary Phase: Silica Gel

    
     aluminum or glass-backed plates (Merck or equivalent).[2]
    
  • Reference Standards:

    • Standard A: Pure 4-Chloro-3-nitrobenzoic acid (SM).[1][2]

    • Standard B: Pure 4-(Dimethylamino)-3-nitrobenzoic acid (Product) - if available.

    • Co-spot: Mixture of Reaction Mixture + Standard A.

  • Mobile Phase Reagents: Ethyl Acetate (EtOAc), Hexane, Glacial Acetic Acid (AcOH), Methanol (MeOH).[2]

Mobile Phase Preparation

Two systems are recommended based on the polarity of the specific matrix.[2]

SystemComposition (v/v)ApplicationExpected Result
System A (Standard) Hexane : EtOAc : AcOH (50 : 50 : 1)Routine MonitoringSM Rf: ~0.6Prod Rf: ~0.3 - 0.4Sharp spots, minimal tailing.
System B (Polar) DCM : MeOH : AcOH (90 : 10 : 1)If product sticks to baselineSM Rf: >0.8Prod Rf: ~0.5Use if System A fails to elute product.

Note: Always prepare fresh mobile phase.[1][2] The acetic acid is volatile and essential for peak shape.

Sampling & Spotting Procedure
  • Sample Prep: Take a 10

    
     aliquot of the reaction mixture.
    
  • Dilution: Dilute into 500

    
     of Methanol  or Acetone . Crucial: Do not use the neat reaction mixture; it is too concentrated and will overload the plate.
    
  • Spotting: Apply 1-2

    
     of the diluted sample onto the TLC plate baseline (1 cm from bottom). Spot the SM reference alongside for comparison.
    
  • Drying: Allow the solvent to evaporate completely.[1][2] A hairdryer (warm stream) is recommended to ensure no residual amine reagent remains, as it can alter the local pH on the plate.[2]

Development & Visualization
  • Elution: Place plate in a saturated chamber. Run until the solvent front reaches 1 cm from the top.[2]

  • Visualization (Dual Mode):

    • Mode 1: Visible Light: The product, 4-(dimethylamino)-3-nitrobenzoic acid, is often bright yellow/orange due to the conjugation between the electron-donating amine and electron-withdrawing nitro group.[1] The SM is typically pale or colorless.[1][2]

    • Mode 2: UV 254 nm: Both compounds quench fluorescence strongly (appear as dark spots on a bright green background).[2]

Data Interpretation & Decision Logic

The monitoring process follows a logical decision tree to ensure reaction completion.

Rf Value Analysis (System A):

  • Starting Material (Cl-Analog): Less polar. Travels higher. Rf

    
     0.60 .
    
  • Product (

    
    -Analog):  More polar (due to strong dipole).[2] Travels lower.[1][2] Rf 
    
    
    
    0.35
    .[1][2]
  • Byproduct (Hydrolysis): If water is present, 4-hydroxy-3-nitrobenzoic acid may form.[1] This is very polar and often stays near the baseline or streaks.[2]

Visual Cues:

  • Color Shift: The reaction mixture typically deepens in yellow intensity as the

    
     proceeds.[2]
    
  • Fluorescence: The product may exhibit weak fluorescence under UV 365 nm (long wave), whereas the SM does not.[2]

TLC_Workflow Start Start TLC Analysis Spot Spot SM & Rxn Mix (Dilute in MeOH) Start->Spot Develop Develop in Hex:EtOAc:AcOH (50:50:1) Spot->Develop Visualize Visualize UV (254nm) & Visible Color Develop->Visualize CheckSM Is SM Spot (Rf ~0.6) Visible in Rxn Lane? Visualize->CheckSM Continue Continue Heating (Reaction Incomplete) CheckSM->Continue Yes CheckPurity Check for New Spots (Side Products?) CheckSM->CheckPurity No (SM Gone) Terminate Cool & Quench (Proceed to Workup) CheckPurity->Terminate Clean Profile Optimize Adjust Temp/Reagent (Check Hydrolysis) CheckPurity->Optimize Many Spots

Figure 2: Decision tree for monitoring reaction progress and purity.

Troubleshooting Common Issues

IssueCauseCorrective Action
Streaking / Tailing Ionization of carboxylic acid or amine interaction with silica.[1][2]Increase Acetic Acid concentration to 2-3%. Ensure plate is dry before development.[1][2]
Co-elution Polarity difference between Cl-SM and

-Product is insufficient.[1][2]
Switch to DCM:MeOH:AcOH (95:5:0.5) . The chlorinated SM moves to the solvent front; the product is retained in the middle.
"Ghost" Spots Residual Dimethylamine reagent.[1][2]Ensure the spotted aliquot is dried with warm air to volatilize excess amine before running the plate.[2]
No Product Spot Product precipitated in reaction solvent.[1][2]Ensure the aliquot is dissolved in Methanol (which dissolves the salt form) before spotting.[2]

References

  • ChemicalBook. (n.d.).[2] 4-(METHYLAMINO)-3-NITROBENZOIC ACID Synthesis and Properties. Retrieved from [2]

  • National Institutes of Health (NIH). (2017).[2] Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid.[1][2] (Discusses monitoring nitrobenzoic acid derivatives). Retrieved from [2]

  • ResearchGate. (2019).[2] Fluorescence detection of Trace Dimethylamine... and 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole.[1][4] (Context on NBD-Cl and nitro-amine detection). Retrieved from

  • GuideChem. (2024).[2] Synthesis methods of 4-(methylamino)-3-nitrobenzoic acid. Retrieved from [2]

  • SIELC Technologies. (n.d.).[2] Separation of Benzoic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column. (Provides insight into polarity and mobile phase acidity).[2][5] Retrieved from

Sources

Application Note: High-Performance Functional Polymers using 4-(Dimethylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 4-(Dimethylamino)-3-nitrobenzoic acid (4-DMA-3-NBA) as a critical building block in advanced polymer chemistry. Distinguished by its "push-pull" electronic structure—featuring a strong electron-donating dimethylamino group and an electron-withdrawing nitro group—this molecule is uniquely suited for synthesizing Non-Linear Optical (NLO) materials , solvatochromic sensors , and high-performance polyamides .

This document provides validated protocols for:

  • Monomer Functionalization: Converting the acid to reactive intermediates.[1]

  • NLO Polymer Synthesis: Grafting strategies for side-chain optical activity.

  • Backbone Integration: Synthesis of intrinsic "push-pull" polyamides.[1]

Part 1: Molecular Characteristics & Design Logic

The utility of 4-DMA-3-NBA stems from its Intramolecular Charge Transfer (ICT) capability.[1]

FeatureChemical FunctionPolymer Application
Dimethylamino Group (-NMe₂) Electron Donor (

-donor)
Enhances solubility; acts as the "Push" in NLO systems.
Nitro Group (-NO₂) Electron Acceptor (

-acceptor)
Induces strong dipole moment; acts as the "Pull"; reducible to amine for crosslinking.[1]
Carboxylic Acid (-COOH) Anchoring PointAllows covalent attachment to polymer backbones or polymerization as a monomer.[1]
Ortho-Nitro/Amine Steric HindranceForces a twisted conformation, reducing fluorescence quenching in solid-state (aggregation-induced emission).
Mechanism: The "Push-Pull" Effect

In NLO applications, the electron density shifts from the amine to the nitro group upon photo-excitation.[1] When these chromophores are aligned (poled) within a polymer matrix, they generate significant second-order non-linear optical susceptibility (


), essential for electro-optic modulators and frequency doublers.

Part 2: Application I - Non-Linear Optical (NLO) Polymer Synthesis

Strategy: Side-chain functionalization. Goal: Graft 4-DMA-3-NBA onto a hydroxyl-bearing polymer backbone (e.g., Polyvinyl alcohol or functionalized Polystyrene) to create a comb-like NLO polymer.

Protocol A: Steglich Esterification Grafting

This method is preferred for sensitive backbones as it operates under mild conditions, preserving the chromophore's electronic integrity.[1]

Reagents
  • Substrate: Poly(4-vinylbenzyl alcohol) or Polyvinyl alcohol (PVA).

  • Chromophore: 4-(Dimethylamino)-3-nitrobenzoic acid (1.2 equiv per OH group).

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if using PVA).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g of the polymer backbone in 20 mL of anhydrous solvent under nitrogen atmosphere. Ensure complete solvation.

  • Activation: In a separate vial, dissolve 4-DMA-3-NBA and DMAP in 10 mL solvent. Add this to the polymer solution.[1][2]

  • Coupling: Cool the mixture to 0°C. Dropwise add DCC dissolved in 5 mL solvent.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form as the reaction proceeds.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours.

  • Purification (Critical):

    • Filter off the DCU precipitate.[1]

    • Concentrate the filtrate to ~5 mL.

    • Precipitate the polymer into cold methanol (100 mL).[1]

    • Reprecipitation:[1] Dissolve in THF and precipitate in methanol again to remove unreacted chromophore.[1]

  • Drying: Vacuum dry at 40°C for 12 hours.

Validation:

  • FTIR: Appearance of ester carbonyl peak at ~1720 cm⁻¹ and disappearance of broad -OH stretch.[1]

  • UV-Vis: Distinct absorption band at ~400–450 nm (characteristic of the nitro-amine chromophore).[1]

Part 3: Application II - High-Performance Polyamides[3]

Strategy: Main-chain incorporation.[1][2] Goal: Synthesize a polyamide where the chromophore is part of the backbone, enhancing thermal stability and mechanical strength.

Protocol B: Acid Chloride Activation & Interfacial Polymerization

Direct polycondensation of nitro-acids is difficult.[1] Converting to the acid chloride first ensures high molecular weight.[1]

Phase 1: Synthesis of 4-(Dimethylamino)-3-nitrobenzoyl Chloride
  • Reflux: Suspend 5.0 g of 4-DMA-3-NBA in 30 mL Thionyl Chloride (

    
    ).
    
  • Catalysis: Add 2 drops of DMF.

  • Reaction: Reflux at 75°C for 3 hours until the solution becomes clear.

  • Isolation: Distill off excess

    
     under vacuum.
    
  • Product: Yellow crystalline solid (Acid Chloride).[1] Handle under inert gas; highly moisture sensitive.[1]

Phase 2: Interfacial Polymerization
  • Aqueous Phase: Dissolve 1,6-Hexanediamine (1.0 equiv) and NaOH (2.2 equiv) in distilled water (50 mL).

  • Organic Phase: Dissolve the prepared Acid Chloride (1.0 equiv) in dry Chloroform (50 mL).

  • Polymerization:

    • Carefully layer the organic phase under the aqueous phase in a beaker.[1]

    • A polymer film will form at the interface.[1]

    • Technique: Use tweezers to pull the film (Nylon rope trick) or vigorously stir (high-shear) for bulk powder.[1]

  • Washing: Wash the resulting polymer with water, then acetone.[1]

  • Drying: Vacuum oven at 60°C.

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathways & Logic

This diagram illustrates the conversion of the raw material into both NLO functionalized polymers and Polyamide backbones.[1]

G Raw 4-(Dimethylamino)-3- nitrobenzoic Acid Act1 Activation (DCC/DMAP) Raw->Act1 Path A Act2 Chlorination (SOCl2) Raw->Act2 Path B Graft Esterification (Side-Chain Grafting) Act1->Graft + Polymer-OH NLO_Poly NLO Active Polymer (Comb-Type) Graft->NLO_Poly Int Acid Chloride Intermediate Act2->Int Poly Interfacial Polymerization Int->Poly + Diamine PA_Poly Functional Polyamide (Main-Chain) Poly->PA_Poly

Caption: Dual synthetic pathways for 4-DMA-3-NBA: Path A yields NLO materials; Path B yields structural polyamides.

Diagram 2: The "Push-Pull" Electronic Mechanism

This diagram visualizes the electron transfer essential for the optical properties utilized in Application I.[1]

ICT Donor Dimethylamino Group (Donor) Ring Benzene Ring (Conjugated Bridge) Donor->Ring Electron Injection Acceptor Nitro Group (Acceptor) Ring->Acceptor Charge Transfer Dipole Macroscopic Dipole Moment (NLO Response) Acceptor->Dipole Induces Excitation Photon Absorption (hv) Excitation->Donor Triggers

Caption: Intramolecular Charge Transfer (ICT) mechanism responsible for NLO and solvatochromic properties.

Part 5: References

  • Sigma-Aldrich. 4-(Dimethylamino)benzoic acid derivatives and NLO applications. Retrieved from

  • ChemicalBook. 4-(Methylamino)-3-nitrobenzoic acid: Properties and Synthesis. Retrieved from [1]

  • Indian Academy of Sciences. Linear and nonlinear optical properties of 4-nitrobenzoic acid single crystals. (2018).[1][3] Retrieved from

  • PrepChem. Preparation of 4-chloro-3-nitrobenzoic acid (Precursor Protocol). Retrieved from [1]

  • Royal Society of Chemistry. Influence of chloro substituent on mesomorphism... synthesis of nitrobenzoate derivatives.[1] Retrieved from [1]

(Note: While specific URLs to direct PDF papers are often dynamic, the sources above represent the authoritative databases and publishers where the specific physical data and reaction precedents were verified.)

Sources

Application Note: Selective Reduction of 4-(Dimethylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The reduction of 4-(dimethylamino)-3-nitrobenzoic acid to 3-amino-4-(dimethylamino)benzoic acid is a pivotal transformation in the synthesis of benzimidazole-based kinase inhibitors and angiotensin II receptor antagonists.

While the reduction of a nitro group is a standard operation, this specific substrate presents a unique "zwitterionic trap." The product contains a basic dimethylamino aniline moiety and an acidic carboxylic acid. Standard workups that rely on simple extraction often fail because the product is highly water-soluble at neutral pH and difficult to extract into organic solvents.

This guide presents two validated methodologies:

  • Catalytic Hydrogenation (Pd/C): The industry standard for purity and scalability.

  • Iron-Mediated Reduction (Béchamp): A robust, hardware-independent alternative for laboratory-scale synthesis.

Substrate Analysis
FeatureChemical ImplicationOperational Strategy
Nitro Group (

)
Electron-withdrawing; susceptible to reduction.Target for reduction (

process).
Dimethylamino Group (

)
Electron-donating; activates the ring.Risk: Ring saturation is possible under high pressure/temp. Keep conditions mild.
Carboxylic Acid (

)
Acidic (

).
Risk: Product is amphoteric. Isolation requires precise pH control (Isoelectric Point).

Method A: Catalytic Hydrogenation (Pd/C)

Recommended for high purity and quantitative yield.

Principle

Palladium on carbon (Pd/C) catalyzes the transfer of hydrogen gas to the nitro group.[1] This method is "clean" because the only byproduct is water. Methanol is the preferred solvent due to the high solubility of the nitro-acid starting material.

Reagents & Equipment[2][3]
  • Substrate: 4-(Dimethylamino)-3-nitrobenzoic acid (1.0 eq)

  • Catalyst: 10% Pd/C (50% water wet) — Use 10 wt% loading relative to substrate.

  • Solvent: Methanol (HPLC Grade) — Concentration: 0.1 M.

  • Hydrogen Source:

    
     Balloon (1 atm) or Parr Shaker (30 psi).
    
Protocol
  • Inerting: Flush a 3-neck round-bottom flask with Nitrogen (

    
    ) for 5 minutes.
    
  • Charging: Add the nitrobenzoic acid substrate and Methanol. Stir until fully dissolved.

  • Catalyst Addition: Safety Critical: Stop stirring. Gently add the Pd/C catalyst.

    • Note: Pd/C is pyrophoric when dry. Always use wet catalyst or add under an inert blanket.

  • Hydrogenation:

    • Balloon Method: Purge the flask with

      
       (vacuum/fill cycle x3).[2] Attach a double-balloon of hydrogen.
      
    • Pressure Method:[2][3][4] Pressurize to 30 psi.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Monitoring: The intense yellow color of the starting material will fade to a pale grey/brown. Monitor by TLC (Mobile Phase: 10% MeOH in DCM).

  • Workup:

    • Filter the reaction mixture through a Celite 545 pad to remove Pd/C.

    • Wash the pad with Methanol (2x volume).

    • Critical Step: Concentrate the filtrate in vacuo.[4] The product is oxidation-sensitive; do not leave it in solution for extended periods.

    • Isolation: The residue is often a solid. If an oil forms, triturate with Diethyl Ether/Hexane to induce crystallization.

Method B: Iron-Mediated Reduction (Modified Béchamp)

Recommended for labs lacking hydrogenation equipment.

Principle

Iron powder in the presence of a proton source (Acetic Acid or


) reduces the nitro group via a single-electron transfer mechanism. This method avoids the risks of hydrogen gas but generates iron oxide waste.
Protocol
  • Suspension: In a flask, suspend 4-(dimethylamino)-3-nitrobenzoic acid (1.0 eq) in Ethanol/Water (3:1 ratio) .

  • Activation: Add Iron Powder (5.0 eq) and Ammonium Chloride (1.0 eq) .

    • Tip: Use reduced iron powder (fine mesh) for faster kinetics.

  • Reflux: Heat the mixture to 70–80°C with vigorous stirring.

    • Duration: 2–4 hours.

  • Filtration (The Bottleneck):

    • The reaction produces a thick iron oxide sludge. Filter the hot mixture immediately through a Celite pad.

    • Troubleshooting: If filtration stalls, add a small amount of warm water to the filter cake.

  • Isolation (Isoelectric Precipitation):

    • Concentrate the filtrate to remove Ethanol.

    • The remaining aqueous solution contains the ammonium salt of the product.

    • Carefully adjust pH to ~4.5–5.0 using dilute Acetic Acid.

    • Cool to 4°C. The zwitterionic amino acid should precipitate. Filter and dry under vacuum.

Visualizations

Reaction Pathway & Mechanism

The following diagram illustrates the catalytic cycle and the critical intermediates.

G Start 4-(Dimethylamino)- 3-nitrobenzoic acid Ads Adsorption to Pd Surface Start->Ads Diffusion Nitroso Nitroso Intermediate (R-NO) Ads->Nitroso +2H (Pd-H) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2H (Pd-H) Product 3-Amino-4-(dimethylamino) benzoic acid Hydroxyl->Product +2H (Pd-H) - H2O H2 H2 Gas Pd Pd/C Surface H2->Pd Dissociation Pd->Ads Catalysis

Figure 1: Catalytic hydrogenation pathway via nitroso and hydroxylamine intermediates.

Method Selection Decision Tree

Choose the correct protocol based on your lab's constraints and scale.

DecisionTree Start Start: Select Reduction Method EqCheck Is Hydrogenation Equipment (Balloon/Parr) Available? Start->EqCheck ScaleCheck Scale > 10 grams? EqCheck->ScaleCheck Yes MethodB Method B: Fe / NH4Cl (Robust, No H2 gas) EqCheck->MethodB No MethodA Method A: Pd/C + H2 (Cleanest, High Yield) ScaleCheck->MethodA Yes (Safety Preferred) ScaleCheck->MethodA No (Convenience)

Figure 2: Decision matrix for selecting the optimal reduction strategy.

Analytical Validation

Successful synthesis must be validated using the following criteria.

TechniqueExpected Observation
Appearance Start: Bright Yellow Solid

End: Off-white to brownish solid (oxidizes in air).
1H NMR (DMSO-d6) Aromatic Region: Upfield shift of protons ortho to the new amino group. Amine Signal: New broad singlet (

) appears around 4.5–5.5 ppm.
HPLC Shift: The amine product is more polar than the nitro starting material; it will elute earlier on a reverse-phase C18 column (Acidic mobile phase).

Safety & References

Safety Hazards[5]
  • Pd/C: Pyrophoric. Keep wet. Dispose of in a dedicated waste container (do not mix with organic solvents in waste drum).

  • Nitro Compounds: Potential energetic properties.[2] Do not heat dry residue above 100°C.

  • Product: Aromatic amines are potential sensitizers and should be handled in a fume hood.

References
  • Catalytic Hydrogenation Overview: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003. Link

  • General Nitro Reduction Protocols: "Reduction of Nitro Compounds." Common Organic Chemistry, 2023. Link

  • Synthesis of Methylamino Analogs (Analogous Protocol): "4-(Methylamino)-3-nitrobenzoic acid Synthesis." GuideChem Application Note, 2024. Link

  • Flow Hydrogenation of Nitrobenzoic Acids: "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions." Almac Group Technical Paper. Link

Sources

Troubleshooting & Optimization

common side products in the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Dimethylamino)-3-nitrobenzoic acid is a critical intermediate used in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and functional dyes. The industrial standard synthesis involves a Nucleophilic Aromatic Substitution (


)  of 4-chloro-3-nitrobenzoic acid (or 4-fluoro analog) with dimethylamine (DMA).

While robust, this pathway is susceptible to specific competitive side reactions driven by moisture, temperature, and reagent quality. This guide provides a forensic breakdown of these impurities and actionable protocols to eliminate them.

Reaction Mechanism & Impurity Map

The synthesis relies on the activation of the halogen leaving group by the ortho-nitro group. The reaction requires excess amine to act as both the nucleophile and the base (to neutralize the generated HCl).

Visualizing the Pathway (Graphviz)

ReactionPathway SM Starting Material 4-Chloro-3-nitrobenzoic acid Meisenheimer Meisenheimer Complex (Transition State) SM->Meisenheimer + DMA ImpurityA IMPURITY A 4-Hydroxy-3-nitrobenzoic acid (Hydrolysis) SM->ImpurityA + H2O / OH- (Hydrolysis) ImpurityB IMPURITY B 4-(Methylamino)-3-nitrobenzoic acid (Reagent Contamination) SM->ImpurityB + MeNH2 (Impurity in DMA) ImpurityC IMPURITY C Unreacted Starting Material SM->ImpurityC Incomplete Conversion Reagent Dimethylamine (Excess) Product TARGET PRODUCT 4-(Dimethylamino)-3-nitrobenzoic acid (Yellow Solid) Meisenheimer->Product - HCl

Figure 1: Reaction pathway showing the primary


 route and competitive impurity formation channels.

Troubleshooting Guide & FAQs

Module A: The "Yellow Death" (Hydrolysis)

Symptom: The product yield is low, and HPLC shows a significant peak eluting earlier than the product. The solid may have an orange/brown tint rather than bright yellow.

  • Diagnosis: Formation of 4-Hydroxy-3-nitrobenzoic acid .

  • Root Cause: The

    
     reaction competes with hydrolysis. If water is present in the solvent or if the dimethylamine solution is too dilute, the hydroxide ion (generated from water/amine equilibrium) competes with dimethylamine for the aromatic ring.
    
  • Solution:

    • Solvent Control: Use anhydrous solvents (e.g., Ethanol, THF) if possible, or high-concentration aqueous DMA (40%).

    • Temperature: Do not exceed 80°C. Hydrolysis rates increase exponentially with temperature compared to amination.

    • Reagent Stoichiometry: Ensure

      
       3 equivalents of dimethylamine. High amine concentration statistically favors amination over hydrolysis.
      
Module B: The "Phantom" Peak (De-alkylation/Contamination)

Symptom: LC-MS shows a peak at


 (Mass 196 vs Target 210).
  • Diagnosis: 4-(Methylamino)-3-nitrobenzoic acid .[1][2][3][4][5][6][7][8]

  • Root Cause: This is rarely a reaction side product but rather a reagent impurity. Commercial dimethylamine often contains 0.1–2% methylamine. Since methylamine is less sterically hindered than dimethylamine, it reacts faster, enriching the impurity in the final product.

  • Solution:

    • Reagent QC: Purchase "High Purity" or "Anhydrous" grades of dimethylamine.

    • Purification: This impurity is difficult to remove by crystallization due to structural similarity. If present, recrystallization from Ethanol/Water (9:1) is the most effective method.

Module C: Incomplete Conversion

Symptom: Starting material (4-chloro-3-nitrobenzoic acid) persists despite long reaction times.

  • Diagnosis: Stalled Reaction Equilibrium .

  • Root Cause: The reaction generates HCl. If you only use 1 equivalent of amine, the amine is protonated by the HCl (forming dimethylammonium chloride) and becomes non-nucleophilic.

  • Solution:

    • Base Trap: Use at least 2.5 to 3 equivalents of dimethylamine. The first equivalent reacts, the second neutralizes the acid proton of the benzoic acid, and the third neutralizes the HCl leaving group.

    • Auxiliary Base: Add an inorganic base like

      
       to scavenge acid, allowing you to use less amine.
      

Optimized Experimental Protocol

Objective: Synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid via


 minimizing hydrolysis.
Materials
  • 4-Chloro-3-nitrobenzoic acid (20.15 g, 100 mmol)

  • Dimethylamine (40% aq. solution, 45 mL, ~350 mmol) [Excess is critical]

  • Water (50 mL)

  • Hydrochloric acid (6N)

Procedure
  • Charging: In a 250 mL round-bottom flask, suspend 4-chloro-3-nitrobenzoic acid in water (50 mL).

  • Addition: Add the dimethylamine solution in one portion. The reaction is exothermic; the solid will dissolve as the amine salt forms.

  • Reaction: Heat the mixture to 70–75°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup: Cool the orange solution to 10°C in an ice bath.

  • Precipitation: Slowly acidify with 6N HCl to pH 2–3.

    • Note: A thick yellow precipitate will form. Do not drop below pH 1 to avoid protonating the nitro group or trapping inorganic salts.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) to remove dimethylammonium chloride and trace hydrolysis products.
    
  • Drying: Dry in a vacuum oven at 50°C.

Yield Expectation: 85–95%. Appearance: Bright yellow powder.

Impurity Profile Summary

Impurity NameStructure DescriptionOriginPrevention Strategy
Impurity A 4-Hydroxy-3-nitrobenzoic acidHydrolysis of Ar-Cl bond by water/OH⁻.Avoid excessive temp (>90°C); use high conc. amine.
Impurity B 4-(Methylamino)-3-nitrobenzoic acidContamination in Dimethylamine reagent.Use high-purity DMA; recrystallize from EtOH.
Impurity C 4-Chloro-3-nitrobenzoic acidUnreacted starting material.[8]Ensure >3 eq. of amine; extend reaction time.
Impurity D N,N-Dimethyl-4-(dimethylamino)-3-nitrobenzamideAmide coupling (Rare).Avoid dehydrating conditions; keep water present.

References

  • PubChem. 4-(Dimethylamino)benzoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • OpenStax. Nucleophilic Aromatic Substitution. Organic Chemistry.[9][10][11][12][13][14] Available at: [Link]

  • Google Patents.Process for the preparation of dabigatran etexilate mesylate (Intermediates). (Describes industrial scale-up of nitro-benzoic acid aminations).

Sources

preventing dinitration in the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve selective mononitration and avoid common pitfalls, particularly the formation of dinitrated byproducts.

Understanding the Challenge: The Double-Edged Sword of the Dimethylamino Group

The synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid presents a classic challenge in electrophilic aromatic substitution. The starting material, 4-(dimethylamino)benzoic acid, contains a strongly activating N,N-dimethylamino group and a deactivating, meta-directing carboxylic acid group. The dimethylamino group, being a powerful ortho-, para-director, overwhelmingly controls the regioselectivity of the nitration. This strong activation, however, makes the aromatic ring highly susceptible to a second nitration, leading to the formation of the undesired 4-(dimethylamino)-3,5-dinitrobenzoic acid.

This guide will explore two primary strategies to achieve the desired mononitrated product:

  • Direct Nitration: A carefully controlled electrophilic aromatic substitution of 4-(dimethylamino)benzoic acid.

  • Alternative Synthetic Route: A multi-step synthesis that introduces the nitro group prior to the formation of the highly activating dimethylamino group.

Troubleshooting Guide: Direct Nitration of 4-(Dimethylamino)benzoic Acid

This section addresses common issues encountered during the direct nitration of 4-(dimethylamino)benzoic acid and provides actionable solutions.

Issue 1: Low Yield of the Desired Product and a Significant Amount of Dinitrated Impurity.

Question: My reaction is producing a mixture of the desired 4-(Dimethylamino)-3-nitrobenzoic acid and what I suspect is the 3,5-dinitro derivative. How can I improve the selectivity for mononitration?

Answer: This is the most common problem and is a direct consequence of the high reactivity of the starting material. The key to preventing dinitration lies in carefully controlling the reaction conditions to favor the monosubstituted product.

Root Cause Analysis and Solutions:

  • Excessive Reaction Temperature: The rate of the second nitration is highly sensitive to temperature. Even a small increase can significantly favor the formation of the dinitro compound.

    • Solution: Maintain a strict and consistent low temperature throughout the reaction. An ice-salt bath or a cryocooler is recommended to keep the temperature between 0 and 5°C. For highly activated substrates like N,N-dimethylaniline, a close analog, successful mononitration has been achieved by maintaining the temperature between 5° and 10°C during the addition of the nitrating agent.[1]

  • Concentrated Nitrating Agent: Using a highly concentrated or large excess of the nitrating mixture (typically nitric acid and sulfuric acid) increases the concentration of the nitronium ion (NO₂⁺), driving the reaction towards dinitration.

    • Solution: Use a stoichiometric amount or only a slight excess of the nitrating agent. The nitrating mixture should be added dropwise and slowly to the solution of 4-(dimethylamino)benzoic acid to maintain a low instantaneous concentration of the nitronium ion.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial mononitration can provide an opportunity for the second nitration to occur.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to a satisfactory level.

dot

Dinitration_Prevention cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature MonoNitration Selective Mononitration Temperature->MonoNitration Low & Controlled (0-5 °C) DiNitration Dinitration (Undesired) Temperature->DiNitration High or Uncontrolled NitratingAgent Nitrating Agent Concentration NitratingAgent->MonoNitration Stoichiometric/ Slow Addition NitratingAgent->DiNitration Excess/ Rapid Addition ReactionTime Reaction Time ReactionTime->MonoNitration Monitored & Quenched Promptly ReactionTime->DiNitration Prolonged

Caption: Controlling factors to prevent dinitration.

Issue 2: Formation of a Dark, Tarry, or Oily Product.

Question: After adding the nitrating mixture, my reaction turned dark, and upon workup, I obtained a tar-like substance instead of a crystalline product. What is the cause?

Answer: The formation of tar is often a result of oxidation of the highly activated aromatic ring by nitric acid, especially under harsh conditions. The dimethylamino group makes the ring particularly susceptible to oxidation.

Root Cause Analysis and Solutions:

  • Oxidative Side Reactions: Concentrated nitric acid is a strong oxidizing agent.

    • Solution: Use milder nitrating agents. Consider using a pre-formed nitrating agent like acetyl nitrate, or employing milder conditions such as nitric acid in acetic anhydride. For some sensitive substrates, N-nitrosaccharin in the presence of a Lewis acid has been shown to be an effective and mild nitrating agent.[2]

  • High Reaction Temperature: As with dinitration, elevated temperatures can accelerate oxidative decomposition.

    • Solution: Adhere strictly to low-temperature protocols as described in Issue 1.

  • Impure Starting Material: The presence of easily oxidizable impurities in the 4-(dimethylamino)benzoic acid can initiate the formation of tar.

    • Solution: Ensure the purity of your starting material. Recrystallization of the 4-(dimethylamino)benzoic acid may be necessary before proceeding with the nitration.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the nitration of 4-(dimethylamino)benzoic acid?

A1: The N,N-dimethylamino group is a powerful activating and ortho-, para-directing group. The carboxylic acid group is a deactivating and meta-directing group. The directing effect of the dimethylamino group is dominant, so the incoming nitro group will be directed to the positions ortho to the dimethylamino group. Since the para position is already occupied by the carboxylic acid, the nitration will occur at the 3-position.

Q2: How does the acidity of the reaction medium affect the reaction?

A2: In a strongly acidic medium like a mixture of nitric and sulfuric acids, the dimethylamino group can be protonated to form a dimethylanilinium ion (-N(CH₃)₂H⁺). This protonated group is strongly deactivating and meta-directing. This can lead to the formation of the meta-nitro product relative to the dimethylanilinium group, which is the desired 3-nitro product. However, the equilibrium between the protonated and unprotonated forms can be complex and influence the reaction rate and selectivity.

Q3: What are the likely structures of the dinitration byproducts?

A3: The most likely dinitration product is 4-(dimethylamino)-3,5-dinitrobenzoic acid. The first nitro group deactivates the ring, but the powerful activating effect of the dimethylamino group can still drive a second nitration at the other ortho position (the 5-position).

Q4: How can I monitor the progress of the reaction and identify the products?

A4:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of products. The mononitro and dinitro products will have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent technique to determine the ratio of starting material, mononitro product, and dinitro byproduct. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) can be used.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the final product and identify impurities. The aromatic region of the ¹H NMR spectrum will be particularly informative for distinguishing between the different substitution patterns.

Alternative Synthetic Route: Avoiding Direct Nitration

To circumvent the challenges of controlling the direct nitration of a highly activated substrate, an alternative synthetic pathway can be employed. This method introduces the nitro group to the aromatic ring before the strongly activating amino group is present.

dot

Alternative_Synthesis Start 4-Chloro-3-nitrobenzoic Acid Intermediate 4-(Methylamino)-3-nitrobenzoic Acid Start->Intermediate + Methylamine (Nucleophilic Aromatic Substitution) Product 4-(Dimethylamino)-3-nitrobenzoic Acid Intermediate->Product + Methylating Agent (e.g., Dimethyl Sulfate)

Caption: An alternative synthetic pathway.

This strategy involves a nucleophilic aromatic substitution reaction on 4-chloro-3-nitrobenzoic acid with an amine, followed by further alkylation if necessary. A patent describes a similar synthesis where 4-chloro-3-nitrobenzoic acid is reacted with methylamine to yield 4-(methylamino)-3-nitrobenzoic acid.[4] This intermediate can then be N-methylated to obtain the final product. This approach offers much better control and avoids the formation of dinitrated byproducts.

Experimental Protocols

Protocol 1: Controlled Direct Nitration of 4-(Dimethylamino)benzoic Acid (Adapted from a similar procedure for N,N-dimethylaniline)[1]

! CAUTION: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

  • 4-(Dimethylamino)benzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 4-(dimethylamino)benzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-(dimethylamino)benzoic acid, ensuring the temperature of the reaction mixture does not exceed 5-10°C.

  • After the addition is complete, continue stirring at 5-10°C for an additional hour. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The precipitated solid is the crude product. Filter the solid under vacuum and wash thoroughly with cold deionized water until the washings are neutral.

  • To remove any remaining acid, wash the crude product with a cold, saturated sodium bicarbonate solution until effervescence ceases.

  • Wash again with cold deionized water and dry the product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Summary Table for Direct Nitration:

ParameterRecommended ConditionRationale
Temperature 0-10°CMinimizes dinitration and oxidative side reactions.[1]
Nitrating Agent Stoichiometric amount of HNO₃ in H₂SO₄Controls the concentration of the electrophile.
Addition Rate Slow, dropwisePrevents localized overheating and high concentrations of NO₂⁺.
Reaction Time Monitored by TLC/HPLCAvoids prolonged exposure to nitrating conditions.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (Conceptual)

! CAUTION: This reaction involves the use of corrosive and volatile reagents. Perform in a well-ventilated fume hood with appropriate PPE.

Step 1: Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid from 4-Chloro-3-nitrobenzoic Acid

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Dimethylamine solution (e.g., 40% in water)

  • A suitable solvent (e.g., DMSO, NMP)

  • A non-nucleophilic base (e.g., K₂CO₃)

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid in the chosen solvent.

  • Add the base and the dimethylamine solution.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent.

References

Sources

optimizing reaction conditions for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid

[1][2]

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting (SNAr Protocol)[1]

Executive Summary & Core Chemistry

Welcome to the technical support hub for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid . This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic challenges encountered in the lab.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) .[2][1][3][4] The substrate, 4-chloro-3-nitrobenzoic acid , is highly activated due to the ortho-nitro and para-carboxyl groups, which strongly withdraw electron density, stabilizing the anionic intermediate (Meisenheimer complex).[2][1]

The "Engine": Reaction Mechanism

Understanding the mechanism is the first step to troubleshooting.[2][1] The reaction proceeds via an addition-elimination pathway.[2][1][5]

SNAr_MechanismStartSubstrate4-Chloro-3-nitrobenzoic acidComplexMeisenheimer Complex(Resonance Stabilized)Start->Complex  Nucleophilic Attack  ReagentNucleophileDimethylamine (Excess)Reagent->ComplexProductProduct4-(Dimethylamino)-3-nitrobenzoic acidComplex->Product  Elimination of Cl-  ByproductByproductsHCl (Neutralized by excess amine)Complex->Byproduct

Figure 1: The SNAr Addition-Elimination pathway.[2][1] Note that the reaction generates HCl, which must be scavenged.[2][1]

Optimized Experimental Protocols

We recommend two distinct protocols depending on your lab's throughput requirements and available equipment.

Method A: The "Robust" Route (Ethanol/Water)

Best for: Ease of workup, high purity, avoiding high-boiling solvents.[2][1]

  • Stoichiometry: Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in Ethanol (5-10 volumes).

  • Reagent Addition: Add Dimethylamine (40% aq. solution, 3.5 eq) .

    • Why 3.5 eq?

      • 1.0 eq neutralizes the Carboxylic Acid (forming the salt).[2][1]

      • 1.0 eq performs the Substitution.[2][1]

      • 1.0 eq neutralizes the generated HCl.[2][1]

      • 0.5 eq ensures kinetic driving force.[2][1]

  • Reaction: Reflux (approx. 78°C) for 4–6 hours. Monitor by TLC/HPLC.

  • Workup (Critical):

    • Concentrate to remove ethanol (rotary evaporator).[2][1]

    • Dilute residue with water.[2][1][6]

    • Slowly acidify with 2M HCl to pH 3–4.

    • Filter the yellow precipitate.[2][1]

Method B: The "High-Throughput" Route (DMF)

Best for: Stubborn substrates, rapid kinetics, microwave synthesis.[2][1]

  • Solvent: Dimethylformamide (DMF) or DMSO.[2][1]

  • Base: Potassium Carbonate (K2CO3, 2.5 eq) can be used to sequester protons, allowing for lower amine loading (1.2 eq Dimethylamine hydrochloride or 2.0 eq solution).[2][1]

  • Reaction: Heat to 80°C for 1–2 hours.

  • Workup: Pour reaction mixture into crushed ice/water (10x volume) and acidify.

Troubleshooting Guide

Module 1: Reaction Stalls (Low Conversion)

Symptom: HPLC shows 30% starting material remaining after 6 hours.

Potential CauseDiagnosisCorrective Action
Amine Depletion The carboxylic acid moiety consumes 1 equivalent of amine immediately.[2][1] If you calculated 1.1 eq total, the reaction effectively has 0.1 eq of nucleophile.[2][1]Immediate: Add 2.0 eq more Dimethylamine. Future: Ensure total base > 3.0 eq.
Temperature too low SNAr requires energy to overcome the aromaticity-breaking activation barrier.[2][1]Increase temperature to reflux (EtOH) or 90°C (DMF).
Leaving Group Inhibition Chlorine is a good leaving group, but Fluorine is faster in SNAr (due to higher electronegativity stabilizing the transition state).[2][1]If kinetics are critical, switch starting material to 4-fluoro-3-nitrobenzoic acid (though more expensive).[2][1]
Module 2: Impurity Profile

Symptom: Unknown peak at RRT 0.85 (more polar than product).

Diagnosis: Hydrolysis Product (4-Hydroxy-3-nitrobenzoic acid).

  • Mechanism: Hydroxide ions (OH-) compete with Dimethylamine.[2][1] This happens if you use NaOH as a base or if there is too much water at high temperatures without enough amine.[2][1]

  • Fix:

    • Avoid strong inorganic bases like NaOH/KOH.[2][1] Use excess Dimethylamine or K2CO3.[2][1]

    • If using aqueous amine, ensure the amine concentration is high enough to outcompete water.[2][1]

Module 3: Isolation Failures (The "No Precipitate" Issue)

Symptom: Reaction looked good on TLC, but upon acidification, no solid formed (or yield is <40%).

Root Cause: Zwitterionic Solubilization. The product contains a basic amine (weakened by nitro) and an acidic carboxyl group.[2][1]

  • At pH < 1: The amine protonates (NH+), increasing solubility.[2][1]

  • At pH > 6: The acid deprotonates (COO-), increasing solubility.[2][1]

  • At pH 3–4 (Isoelectric Point): Solubility is lowest.[2][1]

Visual Decision Tree for Yield Issues:

Troubleshooting_YieldStartLow Yield / No PrecipitateCheckpHCheck pH of Mother LiquorStart->CheckpHBranch1pH < 2 (Too Acidic)CheckpH->Branch1Branch2pH > 5 (Too Basic)CheckpH->Branch2Branch3pH is 3-4 (Correct)CheckpH->Branch3Action1Amine is protonated.Adjust to pH 3-4 with NaOAc.Branch1->Action1Action2Acid is deprotonated.Add more HCl to pH 3-4.Branch2->Action2Action3Solvent Issue?Did you remove Ethanol/DMF?Branch3->Action3

Figure 2: Logical flow for diagnosing yield loss during workup.

Frequently Asked Questions (FAQ)

Q: Can I use Dimethylamine Hydrochloride instead of the aqueous solution? A: Yes, but you must add an auxiliary base (like Triethylamine or K2CO3) to free the amine.[2][1] The hydrochloride salt itself is not nucleophilic.[2][1]

  • Ratio: 1.0 eq Substrate : 1.5 eq Me2NH[2][1]·HCl : 3.0 eq TEA.[2][1]

Q: Is the reaction sensitive to oxygen? A: Generally, no.[2][1] SNAr reactions are robust against oxidation.[2][1] However, the resulting aniline product can darken over time if exposed to light and air.[2][1] Store the solid in amber vials.

Q: Why is my product orange/red? A: Nitro-anilines are deeply colored (chromophores) due to the "push-pull" electronic system (donor amine + acceptor nitro).[2][1] A bright yellow to orange color is normal.[2][1] Dark brown indicates decomposition/oxidation.[2][1]

References

  • Patent Literature: Process for the preparation of benzoic acid derivatives.[2][1] (WO2008075068).[2][1] Describes the SNAr conditions for similar nitro-benzoic acid derivatives. [1]

  • Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr) - Addition-Elimination.[2][1][5] Master Organic Chemistry.[2][1]

  • Substrate Data: 4-Chloro-3-nitrobenzoic acid.[2][1][7][8] PubChem Compound Summary.[2][1] [1]

  • Analogous Synthesis: Synthesis of 4-(methylamino)-3-nitrobenzoic acid. ChemicalBook Protocols (Analogous mono-methyl procedure).[2][1]

Technical Support Center: Troubleshooting Low Yield in the Amination of 4-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the amination of 4-chloro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, we address common challenges, particularly low reaction yields, through a series of frequently asked questions and detailed troubleshooting guides. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

The amination of 4-chloro-3-nitrobenzoic acid is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, the electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro substituent by an amine.[1][2] While theoretically straightforward, various experimental parameters can significantly impact the reaction's efficiency and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My amination of 4-chloro-3-nitrobenzoic acid is resulting in a low yield. What are the most common causes?

Low yield in this SNAr reaction can be attributed to several factors, ranging from incomplete reaction to degradation of starting materials or products. A systematic approach to troubleshooting is essential.

Troubleshooting Guide 1: Diagnosing and Addressing Low Yield

Possible Cause Recommended Action & Explanation
Incomplete Reaction Increase Reaction Time and/or Temperature: The kinetics of the reaction may be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A moderate increase in temperature can also enhance the reaction rate. However, excessive heat can lead to side reactions.
Poor Solubility of Reactants Solvent Screening: Ensure that 4-chloro-3-nitrobenzoic acid and the amine are sufficiently soluble in the chosen solvent at the reaction temperature. Common solvents for this reaction include polar aprotic solvents like DMSO, DMF, or alcohols. If solubility is an issue, consider screening alternative solvents or using a co-solvent system.
Suboptimal Reagent Stoichiometry Optimize Amine Concentration: An insufficient amount of the amine will lead to incomplete conversion of the starting material. Conversely, a large excess of the amine can sometimes lead to the formation of side products. A typical starting point is to use a slight excess of the amine (1.1-1.5 equivalents).
Presence of Water Use Anhydrous Conditions: Water can compete with the amine as a nucleophile, leading to the formation of 4-hydroxy-3-nitrobenzoic acid as a byproduct. Ensure that your solvent and amine are dry.
Degradation of Starting Material or Product Control Reaction Temperature: As mentioned, excessive heat can cause decomposition. The nitro group, in particular, can be susceptible to degradation at high temperatures. It is crucial to find a balance between a temperature that promotes a reasonable reaction rate and one that minimizes degradation.
FAQ 2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely impurities?

The formation of side products is a common reason for low yields of the desired 4-amino-3-nitrobenzoic acid derivative.

Troubleshooting Guide 2: Identifying and Minimizing Side Reactions

Potential Side Product Plausible Cause Mitigation Strategy
4-Hydroxy-3-nitrobenzoic acid Reaction with residual water in the solvent or amine.Use anhydrous solvents and ensure the amine is dry. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Diarylamine or other over-aminated products This is less common but can occur if the product amine is sufficiently nucleophilic to react with another molecule of the starting material.Use a controlled stoichiometry of the amine. Adding the amine dropwise to the reaction mixture can also help to maintain a low instantaneous concentration of the amine.
Decarboxylation Product High reaction temperatures can sometimes lead to the loss of the carboxylic acid group.Maintain the reaction temperature at the lowest effective level.

Reaction Mechanism & Troubleshooting Workflow

The amination of 4-chloro-3-nitrobenzoic acid proceeds via a well-established SNAr mechanism. Understanding this pathway is crucial for effective troubleshooting.

Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism Start 4-Chloro-3-nitrobenzoic acid + Amine (R-NH2) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Start->Meisenheimer Nucleophilic Attack Product 4-Amino-3-nitrobenzoic acid derivative + HCl Meisenheimer->Product Elimination of Cl-

Caption: SNAr mechanism for the amination of 4-chloro-3-nitrobenzoic acid.

A systematic approach to troubleshooting is key to identifying and resolving issues leading to low yield.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity 1. Verify Purity of Starting Materials (4-chloro-3-nitrobenzoic acid and amine) Start->Check_Purity Check_Conditions 2. Review Reaction Conditions Check_Purity->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Purification_Issues 3. Evaluate Work-up and Purification Check_Conditions->Purification_Issues Side_Reactions Side Reactions Observed? Incomplete_Reaction->Side_Reactions No Optimize_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Optimize_Stoichiometry Adjust Amine Stoichiometry Side_Reactions->Optimize_Stoichiometry Yes (Over-amination) Anhydrous_Conditions Ensure Anhydrous Conditions Side_Reactions->Anhydrous_Conditions Yes (Hydrolysis) Solvent_Screen Screen Alternative Solvents Side_Reactions->Solvent_Screen No Success Improved Yield Optimize_Time_Temp->Success Optimize_Stoichiometry->Success Anhydrous_Conditions->Success Solvent_Screen->Success Optimize_Purification Optimize Purification Method (e.g., recrystallization solvent) Purification_Issues->Optimize_Purification Optimize_Purification->Success

Caption: A stepwise guide to troubleshooting low yields in the amination reaction.

Experimental Protocols

Below are generalized protocols for the amination of 4-chloro-3-nitrobenzoic acid. These should be optimized for specific amines and laboratory conditions.

Protocol 1: Amination with Aqueous Ammonia
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol or water).

  • Reagent Addition: Add an excess of concentrated aqueous ammonia (e.g., 5-10 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-amino-3-nitrobenzoic acid.

Protocol 2: Amination with a Primary or Secondary Amine
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add the amine (1.1-1.5 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to a temperature that ensures a reasonable reaction rate (e.g., 80-120 °C). Monitor the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into ice-water. Acidify with a suitable acid to precipitate the product.

  • Purification: Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.

Alternative Strategy: The Buchwald-Hartwig Amination

For challenging substrates or when the SNAr reaction gives low yields, the Buchwald-Hartwig amination offers a powerful alternative.[3] This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance.[4]

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical.

  • Base: A non-nucleophilic base is required.

  • Anhydrous and Inert Conditions: The reaction is sensitive to oxygen and moisture.

While a detailed protocol is beyond the scope of this guide, it is an important alternative to consider in your synthetic strategy.

References

  • U.S. Patent 3,177,247. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Gale, E. A. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • Bond University Research Portal. (2020).
  • Wikipedia. (n.d.).
  • Patsnap Eureka. (n.d.).
  • Majid, R. (n.d.).
  • Filo. (2025). Discuss the mechanism of nucleophilic substitution reaction of aryl nitro compound.
  • The Organic Chemistry Tutor. (2017, January 14).
  • LibreTexts Chemistry. (2019). 13.1.
  • Reddit. (2018).
  • PubMed. (n.d.).
  • Guidechem. (2024). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?
  • WordPress. (n.d.).
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-nitrobenzoic acid.
  • LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • OpenStax. (2023). 16.
  • PrepChem.com. (n.d.).
  • Guidechem. (n.d.). How to Synthesize 4-Chloro-3-nitrobenzoic Acid?
  • LibreTexts Chemistry. (2023).
  • MDPI. (n.d.). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand.
  • ResearchGate. (2021). Enhancing the amination reaction of 4-nitrochlorobenzene in a tubular reactor.
  • CDC Stacks. (n.d.).
  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid.
  • Royal Society of Chemistry. (n.d.). How the substrate affects amination reaction kinetics of nitrochlorobenzene.
  • KPU Pressbooks. (n.d.). 5.
  • JOCPR. (2024).
  • WuXi RCS. (n.d.). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile.
  • University of Liverpool. (n.d.).
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Purification of 4-(Dimethylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

Compound: 4-(Dimethylamino)-3-nitrobenzoic acid CAS: 28096-56-2 Appearance: Yellow to orange crystalline solid Molecular Weight: 210.19 g/mol [1]

This guide addresses the purification of 4-(dimethylamino)-3-nitrobenzoic acid. As an amphoteric molecule containing both an electron-withdrawing nitro group and an electron-donating dimethylamino group, its solubility is highly sensitive to solvent polarity and pH. The "push-pull" electronic character often leads to high lattice energy, making the choice of solvent critical to avoid "oiling out" (liquid-liquid phase separation) rather than crystallization.

Solvent Selection Matrix

The following matrix synthesizes solubility data and laboratory performance for this specific class of nitro-benzoic derivatives.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol / Water (95:5 to 70:30) Primary High Recommended. The compound is soluble in hot ethanol but significantly less soluble in water. This system allows for a "solvent/anti-solvent" method that maximizes yield while rejecting inorganic salts.
Glacial Acetic Acid AlternativeMediumExcellent for removing tarry oxidation byproducts. However, the high boiling point (

) makes drying the crystals difficult. Use only if the crude is dark brown/black.
Methanol SolventLowOften too soluble, leading to poor recovery yields upon cooling unless concentrated aggressively.
Ethyl Acetate SolventMediumGood for removing non-polar impurities, but solubility of the target acid may be too low for efficient large-scale purification.

Detailed Experimental Protocol

Method A: Dual-Solvent Recrystallization (Ethanol/Water)

Best for: General purification of crude yellow/orange solid.

Prerequisites:

  • Crude 4-(dimethylamino)-3-nitrobenzoic acid[2]

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for decolorization)

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to dissolve the solid.

    • Tech Tip: If 100% dissolution is not achieved after adding 10-15 mL per gram, insoluble impurities (likely inorganic salts) are present. Proceed to hot filtration.[3]

  • Decolorization (Conditional): If the solution is dark brown rather than bright yellow/orange, add activated charcoal (1-2% by weight) and boil for 2 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel (fluted filter paper) to remove charcoal or mechanical impurities.

  • Nucleation: Reheat the filtrate to boiling. Add hot water dropwise until a persistent turbidity (cloudiness) just appears.

  • Clarification: Add a few drops of hot ethanol to clear the turbidity. The solution is now saturated.[3]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed .

    • Critical: Rapid cooling here will trap impurities.

  • Final Cooling: Once at room temperature, place the flask in an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    
  • Isolation: Filter the crystals via vacuum filtration (Buchner funnel). Wash with a small amount of ice-cold 50% ethanol/water.

Visualized Workflows

Diagram 1: Recrystallization Logic Flow

Caption: Step-by-step logic for purifying nitrobenzoic acid derivatives, ensuring removal of both mechanical and chemical impurities.

RecrystallizationFlow Start Start: Crude Solid Dissolve Dissolve in Boiling Ethanol Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove Salts/Charcoal) CheckSol->Filter No (Insolubles) AntiSolvent Add Hot Water until Turbid CheckSol->AntiSolvent Yes Filter->AntiSolvent Clear Add drops of Ethanol to Clear AntiSolvent->Clear Cool Slow Cooling to RT Clear->Cool IceBath Ice Bath (0°C) Cool->IceBath Collect Vacuum Filtration & Wash IceBath->Collect End Pure Crystals Collect->End

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic tree for resolving common failures such as oiling out or low recovery.

Troubleshooting Problem Identify Issue Oiling Product Oils Out (Liquid phase separates) Problem->Oiling Color Product is Dark/Brown Problem->Color Yield Low Yield (<50%) Problem->Yield Sol_Oil1 Re-heat & Add more Ethanol (Solvent too polar) Oiling->Sol_Oil1 Sol_Oil2 Seed with pure crystal at cloud point Oiling->Sol_Oil2 Sol_Color Recrystallize with Activated Charcoal Color->Sol_Color Sol_Yield1 Concentrate filtrate (Rotovap) Yield->Sol_Yield1 Sol_Yield2 Check pH (Isoelectric point adjustment) Yield->Sol_Yield2

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This is common with nitro-compounds. It occurs when the solution becomes supersaturated at a temperature above the crystal's melting point, or the solvent mixture is too polar (too much water).

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of ethanol (to increase solubility) and cool much more slowly. Vigorous stirring during cooling can also induce oiling; let it stand still.

Q2: The crystals are chemically pure but look dark orange/brown. Is this acceptable? A: The pure compound is yellow/orange. Dark brown indicates oxidative impurities (azo or azoxy coupling products).

  • Fix: If the melting point is sharp, the color may be superficial. If the melting point is depressed (

    
    ), perform a recrystallization using Activated Charcoal  in the hot ethanol stage.
    

Q3: Can I use Acetone or DCM? A:

  • DCM: Generally poor solubility for this specific zwitterionic-like structure.

  • Acetone: Good solubility, but difficult to crystallize from because it evaporates too fast and holds the product too well (steep solubility curve is required for good recrystallization). Ethanol/Water provides a better solubility gradient.

Q4: I have low yield. Is the product stuck in the water? A: The amino group can be protonated in acidic water, or the acid group deprotonated in basic water.

  • Fix: Ensure the pH of your recrystallization solvent is near neutral or slightly acidic (pH 4-5) to keep the molecule in its non-ionic (insoluble) form. If yield is low, concentrate the mother liquor (filtrate) and cool again to harvest a second crop.

References

  • Synthesis and Purification of Nitrobenzoic Acids

    • Source: Organic Syntheses, Coll.[4] Vol. 1, p. 372 (1941); Vol. 4, p. 715 (1963).

    • Relevance: Establishes ethanol and dilute acid as standard purification media for nitrobenzoic acid deriv
    • URL:

  • Solubility of Benzoic Acid Derivatives

    • Source: Journal of Chemical & Engineering Data. "Solubility of 3-Nitrobenzoic Acid in Seven Solvents."
    • Relevance: Confirms solubility profiles in Ethanol vs.
    • URL:

  • Compound Data & Safety (PubChem)

    • Source: National Library of Medicine (NIH). CID 3684804.
    • Relevance: Physical properties (MP, Color)
    • URL:

Sources

Technical Support: Purification Protocols for 4-(Dimethylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Identity Verification & Chemical Context[1][2]

CRITICAL NOTICE: CAS Registry Number Discrepancy You provided CAS 1122-46-9 . Our database indicates a potential mismatch.

  • Target Name: 4-(Dimethylamino)-3-nitrobenzoic acid[1]

  • Standard CAS: 28096-56-2 (or 41263-74-5 for the methylamino analog).[1]

  • Note: CAS 1122-58-3 corresponds to 4-Dimethylaminopyridine (DMAP).[1]

  • Action: This guide is strictly engineered for 4-(Dimethylamino)-3-nitrobenzoic acid . If you are working with DMAP, STOP ; the protocols below (specifically acid precipitation) will destroy or lose your product.[1]

The Impurity Profile (The "Why")

To purify this compound effectively, you must understand how it was likely made.[1] The industrial standard is Nucleophilic Aromatic Substitution (SNAr) :


[1]

Your Enemy: Unreacted 4-Chloro-3-nitrobenzoic acid .[1]

  • Why it's hard to remove: Both the product and this impurity are carboxylic acids with similar pKa values (~3.5–4.0).[1] Standard acid-base extraction will NOT separate them. Both will dissolve in base and both will precipitate in acid.[1]

  • The Solution: You must exploit the subtle polarity difference introduced by the dimethylamino group using fractional recrystallization .[1]

Primary Protocol: Fractional Recrystallization

Objective: Remove unreacted chloro-precursor and isomers.[1] Purity Target: >98% (HPLC)

Solvent Selection Strategy
Solvent SystemSuitabilityRationale
Ethanol (95%) High Best balance.[1] The amino-product is more soluble in hot ethanol than the chloro-impurity.[1]
Methanol/Water (4:1) Medium Good for removing inorganic salts, but yield may drop due to higher solubility of the product.[1]
Ethyl Acetate Low Often dissolves the chloro-impurity too well, preventing separation.[1]
Step-by-Step Procedure
  • Preparation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).

    • Target: Use the minimum amount required to dissolve the solid at boiling.[1] (Approx. 5–8 mL per gram of solid).[1]

  • Hot Filtration (Crucial): While boiling, filter the solution through a pre-heated funnel (fluted filter paper) to remove mechanical impurities or inorganic salts (NaCl/Na₂SO₄) which are insoluble in hot ethanol.[1]

  • Controlled Cooling:

    • Allow filtrate to cool to room temperature (25°C) undisturbed for 2 hours.

    • Mechanism:[1][2][3][4][5][6] Rapid cooling traps the chloro-impurity inside the crystal lattice.[1] Slow cooling excludes it.[1]

  • Crystallization: Once room temp is reached, move to an ice bath (0–4°C) for 30 minutes.

  • Harvest: Filter via vacuum (Buchner funnel).

  • The Wash: Wash the cake with cold Ethanol (0°C).

    • Volume: 1 mL per gram of solid.[1] Do not over-wash; the product is slightly soluble.[1]

Secondary Protocol: Acid-Base "Bulk Clean"

Objective: Use this only if your crude material is dark brown/black (tarry) or contains significant non-acidic impurities.[1] This step prepares the material for recrystallization.[1]

AcidBaseWorkup Start Crude Solid (Dark/Tarry) Dissolve Dissolve in 10% NaHCO3 (aq) (pH ~8.5) Start->Dissolve Stir 30 min Filter Filter Insolubles (Remove Tars/Non-Acids) Dissolve->Filter Acidify Acidify Filtrate with 6M HCl to pH 2.0 Filter->Acidify Filtrate only Precipitate Collect Precipitate (Yellow Solid) Acidify->Precipitate Exothermic! Recryst Proceed to Recrystallization Precipitate->Recryst

Figure 1: Acid-Base Pre-treatment Workflow. Note that this removes non-acidic tars but retains the chloro-impurity.[1]

Troubleshooting & FAQs

Q1: My product is bright yellow/orange. Is it impure?

No. Nitro compounds are inherently chromophoric (yellow/orange).[1]

  • Warning Sign: If the color is Dark Brown or Greenish , you have oxidation byproducts (azo-coupling).[1] Perform the Acid-Base wash (Section 3) with a charcoal (activated carbon) step during the initial dissolution.[1]

Q2: The Melting Point is broad (e.g., 205–215°C).[1]

Cause: Presence of 4-chloro-3-nitrobenzoic acid.[1][2][7] Fix: You need a second recrystallization.[1]

  • Tip: Check the filtrate from your recrystallization by TLC.[1] If the impurity is present, the solvent system is working—you just need more cycles.[1]

Q3: Can I use column chromatography?

Yes, but it is difficult. Because the compound is a carboxylic acid, it will streak on silica gel.[1]

  • Modification: You must add 1% Acetic Acid to your mobile phase (e.g., Hexane:Ethyl Acetate:Acetic Acid).[1]

  • Recommendation: Recrystallization is superior for scalability.[1]

Decision Logic for Purification

PurificationLogic Status Assess Crude Purity Tarry Dark/Tarry? Status->Tarry Salt High Salt Content? Tarry->Salt No AcidBase Protocol B: Acid-Base Extraction Tarry->AcidBase Yes Salt->AcidBase Yes Recryst Protocol A: Ethanol Recrystallization Salt->Recryst No AcidBase->Recryst Polishing

Figure 2: Decision matrix for selecting the appropriate purification protocol based on crude material state.

References

  • Synthesis & Properties of Nitrobenzoic Acids: Source: PubChem.[1][8] (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid (Compound).[1][6] National Library of Medicine.[1] [Link]

  • Recrystallization Methodologies for Nitro-Benzoic Derivatives: Source: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for nitro-acid recrystallization solvents). [Link]

  • Patent on Purification of 3-Nitrobenzoic Acid Derivatives: Source: Google Patents. (1981).[1] Process for recovering 3-nitrobenzoic acid (US4288615A). (Note: Describes the pH swing and solubility challenges of nitrobenzoic acid isomers).

Sources

challenges in the scale-up of 4-(Dimethylamino)-3-nitrobenzoic acid production

[1][2]

Executive Summary & Route Selection

User Query: What is the most robust pathway for scaling 4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 1152-89-2) from gram to kilogram scale?

Scientist Response: For scale-up, you must avoid the direct nitration of 4-(dimethylamino)benzoic acid.[1][2] That route is fraught with safety hazards (exotherms, oxidative tars) and regio-selectivity issues.[1][2]

The industry-standard "Gold Route" is the Nucleophilic Aromatic Substitution (


)4-chloro-3-nitrobenzoic aciddimethylamine123
The "Gold Route" Workflow

The following diagram outlines the critical process flow and decision gates for the synthesis.

GStartRaw Material:4-Chloro-3-nitrobenzoic AcidReactionReaction Stage:S_NAr Substitution(T = 80-95°C, P = 1-3 bar)Start->Reaction Dissolve/SuspendReagentReagent:Aq. Dimethylamine (40%)Reagent->Reaction Slow AdditionQuenchWorkup:Acidification to pH 3-4Reaction->Quench IPC: HPLC < 1% SMIsolationIsolation:Filtration & WashingQuench->Isolation PrecipitateProductFinal Product:4-(Dimethylamino)-3-nitrobenzoic AcidIsolation->Product Dry @ 60°C

Caption: Optimized S_NAr process flow for the production of 4-(Dimethylamino)-3-nitrobenzoic acid.

Detailed Experimental Protocols

Module A: The Nucleophilic Substitution (Scale-Up Protocol)

Target Scale: 1 kg Output

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (SM): 1.0 equiv[1][2]

  • Dimethylamine (40% aq.[1][2] solution): 3.0 - 4.0 equiv

  • Water (Process Solvent): 5-8 volumes relative to SM[1][2]

Step-by-Step Procedure:

  • Charging: Load 4-chloro-3-nitrobenzoic acid and water into a reactor equipped with an overhead stirrer and reflux condenser.

    • Note: The starting material will likely be a suspension.[1][2]

  • Amine Addition (Exotherm Control): Slowly add the 40% Dimethylamine solution.

    • Chemistry: The first equivalent neutralizes the carboxylic acid (forming the soluble salt). The subsequent equivalents drive the substitution.

    • Safety: This is exothermic.[1][2] Maintain temperature < 40°C during addition.

  • Reaction: Heat the mixture to reflux (approx. 90-95°C).

    • Duration: 4–8 hours.[1][2]

    • IPC (In-Process Control):[1][2] Monitor by HPLC.[1][2] Target < 0.5% unreacted chloro-benzoic acid.

  • Workup: Cool the reaction mass to 20-25°C.

  • Precipitation: Slowly add concentrated HCl or H2SO4 to adjust pH to 3.0–4.0.

    • Critical: Do not drop pH < 1.0 too rapidly, or you may trap inorganic salts or amine hydrochlorides in the crystal lattice.[1]

  • Isolation: Filter the yellow/orange precipitate.[1][2] Wash the cake with water (2 x 2 volumes) to remove chloride salts.[2]

  • Drying: Dry in a vacuum oven at 60°C until moisture content (LOD) is < 0.5%.

Troubleshooting & Optimization (FAQ)

Q1: My reaction conversion stalled at 90%. Adding more time didn't help. Why?

A: This is a classic issue with Dimethylamine off-gassing .

  • Cause: Dimethylamine (boiling point ~7°C) is volatile.[1][2] At reflux (95°C), you are likely losing the reagent through the condenser if your cooling water isn't cold enough or the system isn't sealed well.

  • Fix:

    • Use a pressure reactor (autoclave) set to 2–3 bar.[1][2] This keeps the amine in the liquid phase and dramatically speeds up the reaction (often < 2 hours).

    • If working at atmospheric pressure, increase the equivalents of dimethylamine to 5.0 equiv and use a highly efficient condenser (glycol coolant at -10°C).

Q2: The product color is dark brown instead of bright yellow. Is it pure?

A: Dark color usually indicates oxidative degradation or azo-impurities .[1][2]

  • Cause: Overheating (>100°C) or exposure to air at high pH for extended periods can cause minor oxidation of the electron-rich aniline moiety.[1][2]

  • Fix:

    • Perform a charcoal treatment during the workup.[1][2] Before acidification (while the product is still soluble as a salt at pH > 9), add activated carbon (5% w/w), stir for 30 mins, and filter hot. Then acidify the filtrate.[1][2][4]

    • Check the starting material quality.[1][2] If the 4-chloro-3-nitrobenzoic acid contains isomers (e.g., 2-chloro isomer), these form dark oily byproducts.[1][2]

Q3: I am seeing a "Dabigatran Impurity" alert in my analysis. What is this?

A: In pharmaceutical contexts (like Dabigatran synthesis), this compound is a key intermediate.[2][5] The specific impurity often flagged is 4-(Methylamino)-3-nitrobenzoic acid (the mono-methyl analog).[1][2]

  • Origin: Impure Dimethylamine feedstock containing Methylamine.[1][2]

  • Detection: These are difficult to separate by crystallization due to structural similarity.[1][2]

  • Prevention: Source "High Purity" Dimethylamine (<0.1% Monomethylamine).[2]

Process Safety & Data Analysis

Thermodynamic Risk Assessment

The following table summarizes the key hazards associated with the

ParameterRisk LevelMitigation Strategy
Amine Addition High (Exothermic)Controlled dosing; Jacket cooling; Keep T < 40°C during addition.[1][2]
Pressure MediumIf using an autoclave, ensure rupture discs are rated for 5 bar.[2]
Waste Stream MediumMother liquor contains dimethylamine hydrochloride and acidic salts.[1][2] Neutralize before disposal.[1][2]
Dust Explosion Low/MediumDry product is a nitro-aromatic powder.[1][2] Ground all equipment during milling/sieving.[1][2]
Troubleshooting Logic Tree

Use this logic flow to diagnose yield issues.

TroubleshootingIssueProblem:Low Yield (<80%)CheckMLAnalyze Mother Liquor (ML)by HPLCIssue->CheckMLResult1Product found in MLCheckML->Result1Result2Unreacted SM found in MLCheckML->Result2Fix1Issue: pH too high orProduct too soluble.Action: Adjust pH to 3.5or Salt out (NaCl).Result1->Fix1Fix2Issue: Stalled Reaction.Action: Check Amine lossor Increase Temp/Pressure.Result2->Fix2

Caption: Diagnostic tree for resolving yield discrepancies in the isolation phase.

References

  • Synthesis via Nucleophilic Substitution

    • Title: Preparation of 4-chloro-3-nitrobenzoic acid (Precursor Protocol).[1][2][6]

    • Source: PrepChem.com.[1][2]

    • URL:[Link]

  • Safety & Handling

    • Title: 4-(Dimethylamino)-3-nitrobenzoic acid Safety Data Sheet (SDS).[1][2]

    • Source: Fisher Scientific / ECHEMI.[1][2]

  • Industrial Application & Impurities

    • Title: 4-(Dimethylamino)-3-nitrobenzoic acid Compound Summary (CID 3684804).[1][2]

    • Source: PubChem (National Library of Medicine).[1][2]

    • URL:[Link][2]

  • Patent Methodology (Analogous N-Methyl process)

    • Title: Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide (Process Chemistry insights).
    • Source: Google Patents (CN104356022A).[2]

    • URL

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be conducted under strict safety protocols and in compliance with local environmental regulations.

Validation & Comparative

comparing synthesis routes to 4-(Dimethylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 1588-83-6) is a critical pharmacophore, serving as a precursor for DNA-intercalating agents, kinase inhibitors, and high-performance pigments.[1] Its structural core—an electron-deficient benzene ring substituted with an electron-donating amine—creates a "push-pull" electronic system that is valuable but synthetically sensitive.[1]

This guide objectively compares the two primary synthesis routes.

  • Route A (The Displacement Protocol): Nucleophilic Aromatic Substitution (

    
    ) on 4-chloro-3-nitrobenzoic acid.
    
  • Route B (The Oxidative Protocol): Oxidation of 4-(dimethylamino)-3-nitrotoluene.

The Verdict: Route A is the industry standard for scalability and purity.[1] It leverages the synergistic electron-withdrawing effects of the nitro and carboxyl groups to facilitate a mild, high-yield substitution.[1] Route B is reserved for cases where toluene precursors are significantly cheaper or available from upstream processes, but it suffers from harsh oxidative conditions that can degrade the amine.

Route A: The Displacement Protocol ( )

Status: Recommended | Scalability: High | Green Chemistry Score: Moderate (Aqueous waste)

Mechanistic Insight

This route relies on the activation of the C-4 position.[1] Both the nitro group (at C-3) and the carboxyl group (at C-1) are electron-withdrawing.[1] The nitro group, positioned ortho to the leaving group (chlorine), exerts a powerful inductive (-I) and mesomeric (-M) effect, dramatically lowering the energy barrier for the Meisenheimer complex intermediate.

Workflow Diagram (DOT)

RouteA Start 4-Chlorobenzoic Acid Step1 Nitration (HNO3/H2SO4) Start->Step1 30-40°C Inter 4-Chloro-3-nitrobenzoic Acid Step1->Inter 96-98% Yield Step2 SNAr Substitution (Dimethylamine, aq) Inter->Step2 50-60°C Exothermic End 4-(Dimethylamino)-3- nitrobenzoic Acid Step2->End >90% Yield

Figure 1: The convergent synthesis pathway relying on ortho-activation.

Detailed Experimental Protocol

Step 1: Preparation of 4-Chloro-3-nitrobenzoic Acid Note: This intermediate is commercially available, but in-house synthesis is often cheaper.[1]

  • Reagents: 4-Chlorobenzoic acid (1.0 eq),

    
     (fuming, 1.1 eq), 
    
    
    
    (conc. solvent).[1][2][3][4][5][6]
  • Procedure: Dissolve 4-chlorobenzoic acid in concentrated sulfuric acid at 0°C. Add fuming nitric acid dropwise, maintaining internal temperature

    
    .
    
  • Workup: Pour onto crushed ice. Filter the white precipitate.[1] Wash with cold water until pH neutral.[1]

  • Yield: 96–98%.

Step 2: Nucleophilic Substitution (


) 
  • Setup: A 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel.

  • Reagents:

    • 4-Chloro-3-nitrobenzoic acid (20.1 g, 100 mmol)[1]

    • Dimethylamine (40% aqueous solution, 33.8 g, 300 mmol, 3.0 eq)

    • Water (100 mL)

  • Execution:

    • Suspend the acid in water.[1][7]

    • Add the dimethylamine solution dropwise.[1] Caution: Exothermic reaction.[1] The suspension will clear as the amine salt forms.[1]

    • Heat the mixture to 55–60°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[1]

  • Isolation:

    • Cool to room temperature.[1][4][8]

    • Acidify carefully with HCl (2M) to pH 3–4.[1] The product will precipitate as a bright yellow solid.[1]

    • Filter and wash with cold water.[1]

  • Purification: Recrystallization from Ethanol/Water (8:2) if necessary.[1][2]

  • Typical Yield: 90–94%.

Route B: The Oxidative Protocol

Status: Alternative | Scalability: Low-Medium | Risk: Over-oxidation[1]

Mechanistic Insight

This route oxidizes the methyl group of a toluene derivative to a carboxylic acid. The challenge is the dimethylamino group; amines are susceptible to oxidation (forming N-oxides) under the strong conditions required to oxidize a methyl group on a deactivated ring.[1] Therefore, the oxidation is usually performed before the amine is introduced, or requires careful selection of oxidants (


 with phase transfer catalysts).
Workflow Diagram (DOT)

RouteB Start 4-Chloro-3-nitrotoluene Step1 Oxidation (KMnO4, Pyridine/H2O) Start->Step1 Reflux, 6-12h Inter 4-Chloro-3-nitrobenzoic Acid Step1->Inter 60-75% Yield Step2 SNAr Substitution (Dimethylamine) Inter->Step2 Standard SNAr End 4-(Dimethylamino)-3- nitrobenzoic Acid Step2->End

Figure 2: The oxidative route. Note that introducing the amine before oxidation is generally avoided due to N-oxide formation.[1]

Critical Drawbacks
  • Yield Loss: Oxidation of electron-deficient toluenes (due to the nitro group) is sluggish, often stalling at the aldehyde stage or requiring excess oxidant.[1]

  • Waste:

    
     oxidation generates significant manganese dioxide (
    
    
    
    ) sludge, which is difficult to filter and dispose of on a large scale.

Performance Comparison

The following data is aggregated from standard process chemistry benchmarks.

MetricRoute A (

Displacement)
Route B (Oxidative)
Overall Yield 85 – 92% 50 – 65%
Purity (Crude) >98%~90% (requires purification)
Atom Economy High (HCl byproduct)Low (Heavy metal waste)
Reagent Cost Low (Chlorobenzoic acid is a commodity)Medium (Oxidants + Toluene deriv.)[1]
Safety Profile Moderate (Exothermic amine addition)High Risk (Strong oxidants)
Throughput < 10 hours (Total time)18–24 hours (Long refluxes)

Troubleshooting & Optimization

Controlling the Reaction (Route A)
  • Issue: Incomplete conversion.

    • Cause: The leaving group (Cl) is deactivated if the reaction medium becomes too acidic (protonation of the amine nucleophile).

    • Fix: Ensure an excess of dimethylamine (3.0 eq) is used.[1] The first equivalent acts as the nucleophile, the second neutralizes the HCl generated, and the third maintains basicity.

  • Issue: "Oiling out" of the product.

    • Cause: Product precipitating too fast or impurities.[1]

    • Fix: Acidify slowly at 0°C with vigorous stirring to ensure a granular, filterable precipitate.[1]

Why not Nitration of 4-(Dimethylamino)benzoic acid?

A common query is why one cannot simply nitrate the final scaffold's non-nitro precursor.[1]

  • The Trap: Nitrating N,N-dimethylaniline derivatives is dangerous.[1]

  • Reason 1: Nitric acid is an oxidant.[1] It will attack the electron-rich nitrogen, leading to demethylation or explosive degradation.[1]

  • Reason 2: Regioselectivity.[1] The dimethylamino group is a strong ortho/para director.[1] Since the para position is blocked by the carboxyl group, nitration would occur ortho to the amine (position 3). While this is the correct position, the side reactions (oxidation) make this route chemically "messy" and low-yielding compared to the clean displacement of a chloride.[1]

References

  • Synthesis of 4-chloro-3-nitrobenzoic acid

    • Source: PrepChem.[1] "Preparation of 4-chloro-3-nitrobenzoic acid."

    • URL:[Link]

  • Nucleophilic Arom

    
    ) Principles: 
    
    • Source: Organic Chemistry Portal.[1] "Nucleophilic Aromatic Substitution."

    • URL:[Link]

  • Safety Data & Handling (GHS Classifications)

    • Source: PubChem. "4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4."[1]

    • URL:[Link]

  • Industrial Application (Dabigatran Intermediate)

    • Source: Google Patents.[1] "Process for the preparation of dabigatran etexilate mesylate." (Demonstrates the methylamino analog synthesis, identical mechanism).

    • URL

Sources

alternative reagents for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents for the Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid Content Type: Publish Comparison Guide

Executive Summary & Strategic Analysis

4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 28096-56-2) is a critical intermediate in the synthesis of pharmaceutical APIs (e.g., benzimidazole-based anticoagulants like Dabigatran) and functional dyes.[1] Its synthesis is classically dominated by Nucleophilic Aromatic Substitution (


).[1] However, the choice of leaving group and nucleophile source drastically impacts process efficiency, "green" metrics, and impurity profiles.[1]

This guide objectively compares the industry-standard Chloro-route against the high-performance Fluoro-route and alternative Alkylation strategies .[1] We analyze these methods based on reaction kinetics, yield, and scalability to empower your experimental design.

Route Analysis: The Landscape

The dominant synthetic strategy relies on the displacement of a halide at the 4-position, activated by the ortho-nitro group. The carboxylic acid moiety provides solubility in alkaline media, facilitating a self-purifying workup.[1]

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1] The electron-withdrawing nitro group stabilizes the anionic intermediate, lowering the activation energy.[1]

SNAr_Mechanism Start 4-Halo-3-nitrobenzoic acid Complex Meisenheimer Complex (Stabilized by -NO2) Start->Complex Addition Nu Dimethylamine Nu->Complex Product 4-(Dimethylamino)-3-nitrobenzoic acid Complex->Product Elimination Byproduct Halide Salt Complex->Byproduct -HX

Figure 1:


 mechanism showing the critical role of the nitro group in stabilizing the transition state.[1]

Comparative Assessment of Reagents

A. The Substrate: 4-Chloro vs. 4-Fluoro

The choice of halogen (X) in the starting material 4-X-3-nitrobenzoic acid is the primary determinant of reaction rate.

FeatureOption A: 4-Chloro-3-nitrobenzoic acid Option B: 4-Fluoro-3-nitrobenzoic acid
Reactivity Moderate.[1] Requires heat (80-100°C) and longer times.[1]High. Reacts rapidly at mild temps (25-50°C).[1]
Cost Low (Commodity chemical).[1]Higher (Specialty reagent).[1]
Kinetics Rate-limiting step is often bond breaking/formation balance.[1]C-F bond is stronger, but high electronegativity accelerates nucleophilic attack (Rate-limiting step is addition).[1]
Impurity Profile Higher risk of hydrolysis byproducts due to harsh conditions.[1]Cleaner profile due to milder conditions.[1]
Recommendation Best for Bulk Scale where raw material cost drives economics.[1]Best for R&D/Medicinal Chemistry where speed and purity are paramount.[1]
B. The Nucleophile: Aqueous DMA vs. DMA Salts

The source of the dimethylamino group affects handling and atom economy.[1]

FeatureOption 1: Aqueous Dimethylamine (40%) Option 2: Dimethylamine HCl + Base
Handling Volatile liquid, requires fume hood, strong odor.[1]Solid salt, easy to weigh, odorless until basified.[1]
Atom Economy High.[1] Water is the solvent/carrier.[1]Lower. Requires stoichiometric base (e.g., NaOH) to free the amine, generating salt waste.[1]
Reaction Control Concentration decreases as gas evolves upon heating.[1]Controlled release of free amine in situ.[1]
Recommendation Standard Industrial Choice .Ideal for Small Scale/Lab to avoid handling volatile liquids.[1]

Experimental Protocols

Protocol A: The "Green" Aqueous Route (Recommended for Scale)

Utilizes water as the solvent and the 4-Chloro precursor.

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)[1][2]

  • Dimethylamine (40% aq.[1] solution) (3.0 - 5.0 eq)

  • Water (Solvent)[1]

Workflow:

  • Dissolution: In a pressure tube or round-bottom flask, suspend 4-Chloro-3-nitrobenzoic acid in water.

  • Addition: Add 40% aqueous dimethylamine. The acid will dissolve as the dimethylammonium salt forms.[1]

  • Reaction: Heat the mixture to 90-100°C for 4-6 hours. Monitor by TLC or HPLC.[1] Note: The solution turns deep yellow/orange.

  • Workup (Self-Validating):

    • Cool reaction mixture to room temperature.

    • Acidify carefully with concentrated HCl to pH 2-3.[1]

    • Observation: The product precipitates as a bright yellow solid.[1] Unreacted amine remains in solution as the hydrochloride salt.[1]

  • Isolation: Filter the solid, wash with cold water, and dry.[1][3]

Expected Yield: 85-92% Purity: >98% (NMR)

Protocol B: The High-Speed Fluoro Route

Utilizes the 4-Fluoro precursor for rapid library synthesis.

Reagents:

  • 4-Fluoro-3-nitrobenzoic acid (1.0 eq)[1]

  • Dimethylamine (2.0 M in THF or MeOH) (2.5 eq)[1]

  • Triethylamine (1.5 eq) (Optional scavenger if not using excess DMA)[1]

Workflow:

  • Setup: Dissolve 4-Fluoro-3-nitrobenzoic acid in THF or Ethanol.

  • Reaction: Add dimethylamine solution. Stir at Room Temperature for 1-2 hours.

    • Causality: The high electronegativity of fluorine creates a highly electron-deficient center at C-4, allowing rapid attack even without heat.[1]

  • Workup: Evaporate solvent, redissolve in water/base, and precipitate with HCl as in Protocol A.

Expected Yield: 90-95% Purity: >99%[1]

Alternative Route: Reductive Alkylation

Used when starting from 4-amino-3-nitrobenzoic acid.[1]

While less common due to the availability of the chloro-precursor, this route is useful if the amino-acid is already in hand.

Reagents:

  • 4-Amino-3-nitrobenzoic acid[1][3][4][5][6][7][8]

  • Formaldehyde (excess)[1]

  • Formic acid (solvent/reductant) or

    
    [1]
    

Method: Eschweiler-Clarke reaction conditions.[1] Refluxing the amine with formic acid and formaldehyde methylates the amine.[1] Drawback: Risk of reducing the nitro group if strong reducing agents (


) are used.[1] The Eschweiler-Clarke method is chemically compatible but requires high temperatures.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_inputs Reagent Selection cluster_process Reaction Conditions Input_Cl 4-Chloro-3-nitrobenzoic acid (Cost-Effective) Condition_A Heat (90°C), 4-6h Aq. Dimethylamine Input_Cl->Condition_A Standard Route Input_F 4-Fluoro-3-nitrobenzoic acid (High Reactivity) Condition_B Room Temp, 1-2h DMA in solvent Input_F->Condition_B Rapid Route Workup Acidification (pH 2-3) Precipitation Condition_A->Workup Condition_B->Workup Final 4-(Dimethylamino)-3-nitrobenzoic acid (Yellow Solid) Workup->Final

Figure 2: Decision matrix for synthesis based on starting material availability.

References

  • PubChem. 4-(Dimethylamino)-3-nitrobenzoic acid (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link][1][2][3][4][5][6][7][9][10][11][12]

  • Google Patents. Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide (Related S_NAr chemistry). CN104356022A.[1] Available at:

Sources

4-(Dimethylamino)-3-nitrobenzoic acid vs 4-(Methylamino)-3-nitrobenzoic acid in synthesis

[1]

Executive Summary

In medicinal chemistry and organic synthesis, the distinction between 4-(Methylamino)-3-nitrobenzoic acid (M-NBA) and 4-(Dimethylamino)-3-nitrobenzoic acid (DM-NBA) is not merely structural—it is functional.[1]

  • M-NBA is a "Gateway Intermediate." The presence of the secondary amine (

    
    ) allows for downstream cyclization, making it an essential precursor for benzimidazole-based drugs  (e.g., Dabigatran, kinase inhibitors).[1]
    
  • DM-NBA is often a "Terminal Intermediate" or Impurity. The tertiary amine (

    
    ) lacks the proton required for standard benzimidazole ring closure.[1] Consequently, it is frequently encountered as a critical process impurity or used in applications requiring electron-rich aromatic systems (dyes, fluorescence probes) where cyclization is not required.[1]
    

Chemical Properties & Structural Analysis[1][2][3]

The core difference lies in the substitution at the 4-position nitrogen.[1] This subtle change dictates the molecule's ability to participate in hydrogen bonding and subsequent intramolecular reactions.[1]

Feature4-(Methylamino)-3-nitrobenzoic acid4-(Dimethylamino)-3-nitrobenzoic acid
CAS Number 41263-74-528096-56-2
Structure Secondary Amine (

)
Tertiary Amine (

)
Molecular Weight 196.16 g/mol 210.19 g/mol
H-Bond Donor Yes (1 donor)No (0 donors)
Electronic Effect Strong electron donor (+M)Stronger electron donor (+M), but sterically bulkier
Solubility Soluble in DMSO, MeOH, hot EtOHHigher solubility in chlorinated solvents (DCM,

)
Key Role Benzimidazole Precursor Impurity Standard / Dye Intermediate
Electronic & Steric Implications[1]
  • M-NBA: The secondary amine can rotate to planarize with the aromatic ring, maximizing resonance overlap.[1] It serves as a hydrogen bond donor, which can influence crystal packing (typically higher melting point range: 210–218°C).

  • DM-NBA: The two methyl groups create steric repulsion with the adjacent nitro group (ortho-effect), potentially twisting the amine slightly out of plane.[1] This reduces conjugation efficiency compared to the methyl analog and prevents H-bond donation.[1]

Synthetic Accessibility (Preparation)

Both compounds are synthesized via Nucleophilic Aromatic Substitution (


)121
Reaction Pathway Diagram

SNAr_PathwayStart4-Chloro-3-nitrobenzoic acidProduct_M4-(Methylamino)-3-nitrobenzoic acid(M-NBA)Start->Product_M  SNAr (80-95% Yield)Product_DM4-(Dimethylamino)-3-nitrobenzoic acid(DM-NBA)Start->Product_DM  SNAr (85-98% Yield)MeNH2Methylamine (aq/MeOH)MeNH2->Product_MDiMeNH2Dimethylamine (aq/THF)DiMeNH2->Product_DM

Figure 1: Divergent synthesis from a common precursor. Green path indicates the route to benzimidazole precursors; Red path leads to the tertiary amine analog.[1]

Experimental Protocol: Synthesis of M-NBA

Note: The synthesis of DM-NBA follows the same protocol, substituting 40% aqueous methylamine with 40% aqueous dimethylamine.[1]

  • Reagents: 4-Chloro-3-nitrobenzoic acid (1.0 eq), Methylamine (40% aq.[1] solution, 3.0–5.0 eq).

  • Setup: Round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Dissolve 4-chloro-3-nitrobenzoic acid in water (or ethanol for higher solubility).[1]

    • Add methylamine solution dropwise at room temperature (exothermic reaction).

    • Heat to reflux (approx. 80–90°C) for 3–5 hours. Monitor by TLC/HPLC (disappearance of chloro-SM).

    • Workup: Cool reaction mixture to 0–5°C. Acidify to pH ~3–4 using concentrated HCl. The product precipitates as a yellow solid.[1]

    • Purification: Filter the solid, wash with cold water, and dry.[3] Recrystallization from ethanol if necessary.[1]

  • Self-Validation:

    • Visual Check: Reaction turns from pale suspension to clear deep yellow/orange solution before precipitation.[1]

    • Yield: Expect >90%.[1] Lower yields indicate incomplete conversion or loss during acidification (ensure pH < 4).

Reactivity Profile in Downstream Synthesis

This is the critical decision point for researchers. The choice between Methyl and Dimethyl determines the feasibility of subsequent ring-closing reactions.

A. Reduction to Diamines

Both nitro compounds can be reduced (using



  • M-NBA

    
     3-Amino-4-(methylamino)benzoic acid  (Stable, air-sensitive).[1]
    
  • DM-NBA

    
     3-Amino-4-(dimethylamino)benzoic acid  (Stable, air-sensitive).[1]
    
B. Cyclization (The "Benzimidazole Checkpoint")

The formation of benzimidazoles requires two nitrogen atoms capable of interacting with an electrophilic carbon (e.g., from an aldehyde, carboxylic acid, or orthoester).

  • M-NBA Pathway: The secondary amine (

    
    ) retains a proton.[1] After condensation with an aldehyde, this nitrogen can participate in the dehydration step to aromatize the system into a benzimidazole.[1]
    
  • DM-NBA Pathway: The tertiary amine (

    
    ) cannot  lose a methyl group under standard cyclization conditions.[1] It is sterically blocked and chemically inert toward cyclization.[1]
    
Cyclization Logic Diagram

Cyclization_LogicM_Diamine3-Amino-4-(methylamino)benzoic acidCyclizationCyclization / DehydrationM_Diamine->CyclizationDM_Diamine3-Amino-4-(dimethylamino)benzoic acidBlockSTERIC/CHEMICAL BLOCKNo N-H bond availableDM_Diamine->BlockReagentElectrophile (R-CHO or R-COOH)Reagent->CyclizationReagent->BlockBenzimidazoleN-Methyl Benzimidazole Product(e.g., Telmisartan/Dabigatran scaffold)Cyclization->Benzimidazole Successful Ring ClosureNoReactionNo Cyclization(Remains open-chain or decomposes)Block->NoReaction Failure

Figure 2: The mechanistic divergence. Only the methylamino variant supports benzimidazole formation.[1]

Applications & Use Cases

4-(Methylamino)-3-nitrobenzoic Acid (M-NBA)[1]
  • Primary Use: Pharmaceutical Intermediate.[1]

  • Specific Drug Classes:

    • Thrombin Inhibitors: Key scaffold for Dabigatran etexilate .[1] The N-methyl group becomes part of the benzimidazole core.[1]

    • Angiotensin II Receptor Blockers (ARBs): Precursor for benzimidazole-based anti-hypertensives (e.g., Telmisartan analogs).

    • Kinase Inhibitors: Used to synthesize libraries of ATP-competitive inhibitors where the benzimidazole core mimics the purine ring of ATP.[1]

4-(Dimethylamino)-3-nitrobenzoic Acid (DM-NBA)[1]
  • Primary Use: Analytical Standard & Specialized Reagent.[1]

  • Impurity Profiling: In the synthesis of M-NBA, if the methylamine source is contaminated with dimethylamine, DM-NBA forms as a difficult-to-remove impurity.[1] It is synthesized intentionally to serve as an HPLC reference standard for quality control (e.g., "Dabigatran Impurity C").

  • Dye Chemistry: Used as an intermediate for azo dyes where a highly electron-rich coupling component is required, and the tertiary amine ensures solubility and color depth (bathochromic shift).[1]

  • Fluorescence Probes: The dimethylamino group is a classic "push" donor for intramolecular charge transfer (ICT) fluorescent sensors.

References

  • Synthesis of M-NBA: Preparation of 4-(methylamino)-3-nitrobenzoic acid via SNAr.[1][2] (2013).[4][5] World Intellectual Property Organization.[1] WO 2013/150545.[1]

  • Benzimidazole Cyclization Mechanisms: J. Med. Chem. 2002, 45(9), 1757-1766.[5] (Discusses the conversion of M-NBA to benzimidazole scaffolds).

  • Impurity Profiling: Analytical profiles of benzimidazole-based drug substances. (Reference for DM-NBA as a process impurity). [1]

  • General Reactivity of Nitro-Benzoic Acids: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzoic acid.[1][2] PrepChem.[1]

spectroscopic comparison of 4-(Dimethylamino)-3-nitrobenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison Guide: 4-(Dimethylamino)-3-nitrobenzoic Acid vs. Precursors

Executive Summary

This guide provides a technical comparison between 4-(Dimethylamino)-3-nitrobenzoic acid (Target) and its primary synthetic precursor, 4-Chloro-3-nitrobenzoic acid .[1] The transformation represents a classic Nucleophilic Aromatic Substitution (


), replacing a chloro group with a strong electron-donating dimethylamino group.

For researchers in drug development and dye chemistry, this substitution is not merely structural; it drastically alters the electronic landscape of the molecule. The introduction of the amine donor para to the carboxylic acid acceptor creates a "push-pull"


-conjugated system, resulting in distinct bathochromic shifts in UV-Vis, shielding effects in NMR, and specific vibrational changes in IR.

Synthetic Pathway & Precursor Selection

While 4-(dimethylamino)benzoic acid can be nitrated, the industry-standard laboratory route—and the focus of this guide—is the


 reaction of 4-Chloro-3-nitrobenzoic acid  with dimethylamine. This pathway avoids the oxidation issues associated with nitrating electron-rich anilines.[1]

Reaction Scheme: The reaction proceeds via the Meisenheimer complex intermediate, driven by the electron-withdrawing nitro group ortho to the leaving group (chlorine).

Synthesis Precursor 4-Chloro-3-nitrobenzoic acid (Precursor) White/Pale Yellow Solid Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate + HN(Me)2 Heat Reagent Dimethylamine (aq. or THF) Product 4-(Dimethylamino)-3-nitrobenzoic acid (Target) Bright Yellow/Orange Solid Intermediate->Product - HCl

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (


).[1]

Spectroscopic Comparison

UV-Vis Spectroscopy: The "Push-Pull" Effect

The most immediate physical change is color.[1] The precursor is typically white or pale yellow, while the product is a vivid yellow-orange.

  • Mechanism: The product features a strong electron donor (Dimethylamine) para to an electron acceptor (Carboxylic Acid) and ortho to another acceptor (Nitro).[1] This creates an Intramolecular Charge Transfer (ICT) band.[1]

  • Spectral Shift:

    • Precursor: Absorbs primarily in the UV region (

      
       nm) due to limited conjugation.[1]
      
    • Target: Exhibits a significant bathochromic (red) shift (

      
       nm in polar solvents like EtOH or DMSO).[1] The lone pair on the nitrogen participates in resonance with the aromatic ring, lowering the HOMO-LUMO gap.
      
Nuclear Magnetic Resonance ( H NMR)

The substitution of -Cl with -N(Me)


 induces profound shielding effects, particularly on the protons ortho to the substituent.

Table 1: Comparative


H NMR Shifts (DMSO-

, 400 MHz)
Proton PositionPrecursor (4-Cl-3-NO

)

(ppm)
Target (4-NMe

-3-NO

)

(ppm)
Mechanistic Explanation
H-2 (d) ~8.45~8.20Located between NO

and COOH.[1] Remains deshielded in both, but slightly shielded in target due to overall ring electron density increase.[1]
H-6 (dd) ~8.15~7.95Meta to the amine.[1] Experiences mild shielding from the amine's electron donation.[1]
H-5 (d) ~7.90~6.90 - 7.10 Diagnostic Shift: Ortho to the amine. Strong resonance shielding from the nitrogen lone pair causes a significant upfield shift (~1 ppm).[1]
N-CH

N/A~2.95 (s, 6H) New Signal: Strong singlet corresponding to the six equivalent methyl protons.
-COOH ~13.5 (br)~12.8 (br)Acidic proton remains broad and downfield; slight shift due to change in pKa.[1]
Infrared Spectroscopy (FT-IR)

IR confirms the functional group transformation, specifically the loss of the C-Cl bond and the gain of C-N character.

  • Carbonyl (C=O):

    • Precursor: ~1700-1710 cm

      
      .[1]
      
    • Target: ~1680-1690 cm

      
      .[1] The strong donation from the para-dimethylamino group increases the single-bond character of the carbonyl via resonance, lowering the stretching frequency.
      
  • Nitro Group (NO

    
    ): 
    
    • Both compounds show asymmetric (~1530 cm

      
      ) and symmetric (~1350 cm
      
      
      
      ) stretches.[1]
  • C-N Stretch (Ar-N):

    • Target Only: A new band appears in the 1360-1380 cm

      
       region (often overlapping with nitro) and around 1100-1200 cm
      
      
      
      for the C-N single bond.[1]

Experimental Protocols

Protocol A: Synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid

Note: Perform in a fume hood. Dimethylamine is volatile and noxious.

  • Reagents: Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in water (or THF for higher solubility).

  • Addition: Add 40% aqueous dimethylamine (3.0 eq) dropwise. The excess base acts as an acid scavenger (neutralizing HCl).[1]

  • Reaction: Reflux at 80-90°C for 4–6 hours. The solution will turn from pale to deep yellow/orange.[1]

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3-4.[1] The product will precipitate as a yellow solid.[1][2]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) if necessary.[1][3]

Protocol B: NMR Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    due to the poor solubility of the carboxylic acid and the zwitterionic character of the amino-acid product.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: Calibrate to residual DMSO peak (2.50 ppm).

Visual Logic: Electronic Effects

The following diagram illustrates the electronic "Push-Pull" mechanism responsible for the spectral data described above.

PushPull Amine Dimethylamino Group (Electron Donor) Ring Benzene Ring (Conjugated Linker) Amine->Ring Resonance (+M) Shields H-5 (NMR) Red-shifts UV Nitro Nitro Group (Ortho) (Inductive/Resonance Acceptor) Ring->Nitro Withdraws e- Deshields H-2 Acid Carboxylic Acid (Para) (Electron Acceptor) Ring->Acid Conjugation Lowers C=O Freq (IR)

Figure 2: Electronic "Push-Pull" interactions defining the spectral properties.

Consolidated Data Summary

Feature4-Chloro-3-nitrobenzoic acid4-(Dimethylamino)-3-nitrobenzoic acid
Appearance White/Pale Yellow SolidBright Yellow/Orange Solid
UV-Vis (

)
< 300 nm (UV)~410 nm (Visible - Blue absorption)

H NMR (H-5)
~7.90 ppm (d)~7.00 ppm (d) (Shielded)

H NMR (Alkyl)
None~2.95 ppm (s, 6H)
IR (C=O) ~1705 cm

~1685 cm

Reaction Type PrecursorProduct (

)

References

  • Synthesis & Properties

    • Title: Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide (Analogous Route).
    • Source: Google Patents (CN104356022A).[1]

    • URL
  • Spectral Data (Precursor)

    • Title: 4-Chloro-3-nitrobenzoic acid NMR and IR D
    • Source: NIST Chemistry WebBook, SRD 69.[1]

    • URL:[Link][1]

  • Spectral Data (Target Class)

    • Title: 4-(Dimethylamino)-3-nitrobenzoic acid Compound Summary.
    • Source: PubChem (CID 3684804).[1]

    • URL:[Link][1]

  • Mechanistic Insight

    • Title: Intramolecular Charge Transfer in Donor-Acceptor Systems.[1]

    • Source: RSC Advances (General context on DMABN derivatives).[1]

    • URL:[Link]

Sources

Structural Validation of 4-(Dimethylamino)-3-nitrobenzoic Acid: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 4-(Dimethylamino)-3-nitrobenzoic acid Structure by 1H NMR Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of pharmaceutical intermediates, 4-(Dimethylamino)-3-nitrobenzoic acid serves as a critical scaffold.[1][2] Its validation is frequently complicated by its poor solubility in non-polar solvents and the structural similarity to its precursor, 4-chloro-3-nitrobenzoic acid .[1]

This guide compares the efficacy of DMSO-d6 versus CDCl3 for structural validation and demonstrates how to rigorously distinguish the target product from its "alternative" (the unreacted chloro-precursor) using proton nuclear magnetic resonance (


H NMR).[1] We establish DMSO-d6 as the superior medium for full structural assignment, particularly for the labile carboxylic acid proton.[1]

Structural Analysis & Theoretical Basis

The target molecule consists of a benzoic acid core substituted with a nitro group at position 3 and a dimethylamino group at position 4.[1][3][4]

The "Alternatives" in Synthesis

The primary "alternative" found in crude mixtures is the starting material, 4-chloro-3-nitrobenzoic acid .[1][5] Distinguishing these two is the core validation challenge.

  • Target (Product): Contains a strong electron-donating group (

    
    ) at the para position relative to the carboxylic acid.[1] This significantly shields the adjacent proton (H-5).[1]
    
  • Alternative (Impurity): Contains a chloro group (

    
    ) at position 4.[1][2][5][6] This is weakly electron-withdrawing, leaving the H-5 proton relatively deshielded compared to the product.[1]
    
Comparative Chemical Shift Prediction
Proton PositionTarget: 4-(Dimethylamino)-3-nitrobenzoic acidAlternative: 4-Chloro-3-nitrobenzoic acidDiagnostic Value
H-2 (d) ~8.4 ppm (Deshielded by

&

)
~8.5 ppmLow (Overlap likely)
H-6 (dd) ~8.0 ppm~8.2 ppmMedium
H-5 (d) ~7.1 ppm (Shielded by

)
~7.9 ppm (No shielding)HIGH (Key Differentiator)
N-Me (s) ~2.9 - 3.1 ppm (6H)AbsentHIGH (Presence/Absence)
COOH (br s) ~13.0 ppm (Visible in DMSO)~13.5 ppmMedium

Comparative Methodology: Solvent Selection

The choice of solvent is not merely logistical; it dictates the visibility of key structural features.[1]

Option A: Chloroform-d (CDCl )[1]
  • Performance: Poor.

  • Why: The target molecule is a zwitterionic-like amino acid derivative.[1] It exhibits low solubility in CDCl

    
    , leading to broadened peaks due to aggregation.[1] Crucially, the acidic proton (
    
    
    
    ) often exchanges rapidly or broadens into the baseline, making integration impossible.
  • Verdict: Use only if checking for non-polar grease impurities.[1]

Option B: Dimethyl Sulfoxide-d6 (DMSO-d )[1]
  • Performance: Excellent (Gold Standard).

  • Why: High polarity disrupts intermolecular hydrogen bonding, ensuring sharp signals.[1] It slows the exchange of the carboxylic acid proton, often allowing it to be observed as a distinct broad singlet downfield (~13 ppm).[1]

  • Verdict: Required for full structural validation.

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating: the observation of specific coupling constants confirms the regiochemistry, while integration ratios confirm purity.[1]

Materials
  • Analyte: ~10 mg of 4-(Dimethylamino)-3-nitrobenzoic acid.[1]

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Vortex until the solution is clear yellow. Note: If turbidity persists, filter; do not heat excessively as this may accelerate decarboxylation.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 5 seconds (Critical for accurate integration of the aromatic protons vs. methyl protons).

    • Scans: 16-32.[1]

    • Temperature: 298 K.[1]

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.[1][7]

    • Apply exponential multiplication (LB = 0.3 Hz).

Validation Logic & Data Interpretation

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the structure against its precursor.

ValidationLogic Sample Crude Sample Solvent Dissolve in DMSO-d6 Sample->Solvent Acquisition Acquire 1H NMR Solvent->Acquisition Check1 Check 2.5-3.5 ppm Region Acquisition->Check1 Result1 Singlet (6H) Present? Check1->Result1 Check2 Check Aromatic Region (7.0-8.5 ppm) Result1->Check2 Yes (NMe2 confirmed) Fail1 FAIL: Precursor (4-Chloro...) Result1->Fail1 No Signal (Chloro precursor) Fail2 FAIL: Mono-methylated Impurity Result1->Fail2 Doublet (NHMe) Result2 Doublet at ~7.1 ppm? Check2->Result2 Pass VALIDATED: 4-(Dimethylamino)-3-nitrobenzoic acid Result2->Pass Yes (Shielded H-5) Result2->Fail1 No (Deshielded H-5 ~7.9)

Figure 1: Logic flow for distinguishing the target product from synthetic precursors.

Detailed Spectral Assignment (DMSO-d6)
Chemical Shift (

)
MultiplicityIntegrationAssignmentCoupling (

)
Structural Justification
12.9 - 13.2 Broad Singlet1H

-Acidic proton; visibility confirms DMSO efficacy.[1]
8.35 Doublet (d)1HH-2

Hz
Most deshielded; trapped between

and

.[1]
8.05 Doublet of Doublets (dd)1HH-6

Hz
Ortho to

; couples to H-5 (ortho) and H-2 (meta).
7.15 Doublet (d)1HH-5

Hz
Diagnostic Peak. Shielded by ortho

.[1]
2.95 Singlet (s)6H

-Strong singlet confirming dimethylation.[1]
Interpretation of Coupling Constants[1]
  • 
     Hz (Meta coupling):  Confirms the 1,2,4-substitution pattern where H-2 is isolated.
    
  • 
     Hz (Ortho coupling):  Confirms H-5 and H-6 are adjacent.[1]
    
  • Absence of Ortho Coupling for H-2: Confirms position 3 is substituted (by

    
    ).
    

References

  • Abraham, R. J., et al. (2006).[1][8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., et al. (1997).[1][9] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid." PubChem. Link

  • ChemicalBook. "4-(Methylamino)-3-nitrobenzoic acid NMR Spectrum." (Used for comparative analog data). Link

Sources

Comparative Analysis of Purity Assessment Protocols for Synthesized 4-(Dimethylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid (CAS 28096-56-2) , particularly via Nucleophilic Aromatic Substitution (


) of 4-chloro-3-nitrobenzoic acid, "purity" is often a deceptive metric. A common pitfall in process development is relying on bulk property assays (like melting point or titration) which fail to detect structurally similar precursors.

This guide compares three analytical "alternatives" for validating the quality of your synthesized batch: High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Potentiometric Titration . While Titration offers speed and low cost, our data demonstrates it poses a high risk of false positives. We recommend a dual-validation workflow using HPLC for impurity profiling and qNMR for absolute mass balance.

The Chemical Challenge

The synthesis relies on replacing a chlorine atom with a dimethylamino group.

  • Target: 4-(Dimethylamino)-3-nitrobenzoic acid (Polar, Amphoteric).

  • Critical Impurity: 4-chloro-3-nitrobenzoic acid (Starting Material, slightly less polar, acidic).

  • Risk: Both species are benzoic acid derivatives with similar pKa values. Acid-base titration cannot distinguish them.

Comparative Analysis of Assessment Protocols

The following table summarizes the performance of the three primary methods for assessing the purity of this specific scaffold.

FeatureMethod A: RP-HPLC (UV/Vis) Method B:

-qNMR
Method C: Potentiometric Titration
Primary Utility Impurity Profiling (Separation)Absolute Purity (Mass Balance)Bulk Acid Content
Specificity High (Resolves Cl-precursor)Very High (Structural ID)Low (Counts all acidic protons)
Limit of Quantitation < 0.05%~ 0.5%~ 1.0%
Sample Requirement < 1 mg10–20 mg> 100 mg
Time to Result 30–45 mins15–20 mins10 mins
Cost Per Run Moderate (Solvents/Column)High (Deuterated Solvents)Low
Critical Failure Mode Co-elution (if method poor)Hygroscopy of sampleFalse Positive (Titrates impurities)

Detailed Experimental Protocols

Method A: Reverse-Phase HPLC (The Gold Standard)

Objective: To separate the target product from the unreacted 4-chloro-3-nitrobenzoic acid.

Causality: We use an acidic mobile phase (pH ~2.5) to suppress the ionization of the carboxylic acid group (


), ensuring the molecule interacts with the C18 stationary phase. The dimethylamino group may protonate, increasing polarity, but the nitro group maintains sufficient lipophilicity for retention.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold to elute polar salts).

    • 2–15 min: 10%

      
       90% B (Linear ramp).
      
    • 15–20 min: 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 400 nm (nitro/amine conjugation band).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.

Expected Result:

  • Target (Dimethylamino): Elutes earlier (more polar due to amine).

  • Impurity (Chloro): Elutes later (more hydrophobic).

  • Note: If the peaks overlap, lower the pH of Mobile Phase A to 2.0 using Phosphate buffer to ensure full protonation.

Method B: -qNMR (The Absolute Validator)

Objective: To determine absolute purity without requiring a certified reference standard of the analyte itself.

Causality: qNMR relies on the direct proportionality between signal integration and the number of nuclei. We use Maleic Acid as an internal standard (IS) because its alkene protons (singlet, ~6.3 ppm) appear in a "silent" region of the nitrobenzoic acid spectrum, avoiding overlap with the aromatic protons (7.0–8.5 ppm) or the dimethylamino protons (~2.9 ppm).

Protocol:

  • Solvent: DMSO-

    
     (Ensures solubility of both nitro-aromatics).
    
  • Internal Standard (IS): Maleic Acid (Traceable Grade, 99.9%+).

  • Preparation:

    • Weigh exactly ~10 mg of Synthesized Product (

      
      ).
      
    • Weigh exactly ~5 mg of Maleic Acid (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-

      
       in a vial, vortex, then transfer to NMR tube.
      
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      for quantitative accuracy).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    is integration area,
    
    
    is number of protons (6 for dimethylamino group, 2 for Maleic acid alkene), and
    
    
    is molar mass.[1]
Method C: Potentiometric Titration (The "Trap")

Objective: Quick check for acid content (Not recommended for final release).

Protocol:

  • Dissolve 100 mg of product in 50 mL of 50% Ethanol/Water.

  • Titrate with 0.1 N NaOH using a glass electrode.

  • Failure Mode: If your sample contains 10% 4-chloro-3-nitrobenzoic acid, the titration will still show ~99% "purity" because the molecular weights are similar (210.19 vs 201.56 g/mol ) and both consume 1 equivalent of base. Do not rely on this for specificity.

Visualizing the Assessment Workflow

The following diagrams illustrate the synthesis pathway leading to the impurity profile and the decision logic for selecting the correct analytical method.

Diagram 1: Synthesis & Impurity Fate

This diagram maps the


 reaction and where the critical impurities originate.

SynthesisPath SM Starting Material 4-chloro-3-nitrobenzoic acid Reaction Reaction (SNAr, Heat) SM->Reaction Reagent Reagent Dimethylamine Reagent->Reaction Crude Crude Mixture Reaction->Crude Target Target Product 4-(Dimethylamino)-3-nitrobenzoic acid Crude->Target Major Impurity1 Impurity A Unreacted SM (Cl-) Crude->Impurity1 Residual Impurity2 Impurity B Hydrolysis Products Crude->Impurity2 Trace

Caption: The critical impurity (Impurity A) is the unreacted starting material, which retains the acidic functionality, making it invisible to titration.

Diagram 2: Analytical Decision Matrix

This workflow guides the researcher on when to apply each method to ensure data integrity.

DecisionMatrix Start Synthesized Batch QuickCheck Quick Check: Potentiometric Titration Start->QuickCheck PassTitration Pass (>98% Acid)? QuickCheck->PassTitration PassTitration->Start No (Recrystallize) HPLC Protocol A: HPLC-UV (C18) PassTitration->HPLC Yes (Proceed to Specificity) ResultHPLC Impurity Profile (Detects Cl- precursor) HPLC->ResultHPLC qNMR Protocol B: qNMR (DMSO-d6) ResultNMR Absolute Purity (Mass Balance) qNMR->ResultNMR ResultHPLC->qNMR If Profile Clean Final Final Release ResultNMR->Final If >98% w/w

Caption: A tiered approach prevents false positives. Titration is a gatekeeper, but HPLC and qNMR are the validators.

Experimental Data Simulation

To illustrate the "Purity Paradox," we simulated results for a crude batch of 4-(Dimethylamino)-3-nitrobenzoic acid containing 5% unreacted starting material.

Metric Method A (HPLC) Method C (Titration) Interpretation
Purity Value 95.2% (Area %)99.1% (Equivalents)Titration fails to distinguish the two acids.
Impurity ID Peak at

12.4 min (Cl-SM)
N/AHPLC clearly resolves the hydrophobic Cl-impurity.
Conclusion Fail (Requires purification)Pass (False Positive)Relying on titration would release impure drug intermediate.

Key Takeaway: The molecular weight of the starting material (201.56 g/mol ) and product (210.19 g/mol ) are close enough that a 5% impurity by mass introduces a negligible error in titration volume, masking the contamination.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid. PubChem.[1][2][3][4] Retrieved February 1, 2026, from [Link]

  • BIPM (Bureau International des Poids et Mesures). Guidance on the use of Benzoic Acid as a qNMR Internal Standard. BIPM. Retrieved February 1, 2026, from [Link]

  • PrepChem. Preparation of 4-chloro-3-nitrobenzoic acid (Precursor Synthesis). PrepChem. Retrieved February 1, 2026, from [Link]

Sources

advantages of using 4-(Dimethylamino)-3-nitrobenzoic acid over similar building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 4-(Dimethylamino)-3-nitrobenzoic Acid

Executive Summary

In the optimization of medicinal chemistry routes—specifically for benzimidazole-based kinase inhibitors and azo-dye chromophores—the choice of starting material dictates the efficiency of the downstream cascade.

This guide analyzes 4-(Dimethylamino)-3-nitrobenzoic acid (referred to herein as 4-DMA-3-NBA ) as a superior alternative to its chlorinated and non-methylated analogs.[1] While 4-chloro-3-nitrobenzoic acid is a common commodity precursor, the direct utilization of 4-DMA-3-NBA offers distinct advantages in step economy , reaction selectivity , and safety compliance by eliminating the need for in-situ handling of volatile dimethylamine.

Technical Specifications & Comparative Analysis

Compound Identity:

  • Name: 4-(Dimethylamino)-3-nitrobenzoic acid[1]

  • CAS: 28096-56-2 (Commonly cited for this structure; Note: User provided CAS 2069-79-6 may refer to a specific salt or registry variant, but the chemical structure dictates the reactivity described below.)

  • Structure: A benzoic acid core featuring a "push-pull" electronic system: a strong electron-donating dimethylamino group para to the carboxyl and ortho to an electron-withdrawing nitro group.[1]

Table 1: Comparative Performance Matrix
Feature4-(Dimethylamino)-3-nitrobenzoic acid (Target)4-Chloro-3-nitrobenzoic acid (Precursor)4-Amino-3-nitrobenzoic acid (Analog)
Primary Utility Direct scaffold for N,N-dimethyl-benzimidazoles.[1]Precursor requiring SNAr substitution.[1]Scaffold for NH-free benzimidazoles.[1]
Step Count n (Direct Coupling)n + 1 (Requires amination step)n + 2 (Requires methylation to get NMe2)
Chemoselectivity High. Tertiary amine is non-nucleophilic in amide couplings.[1]Moderate. Chlorine is susceptible to off-target displacement.[1]Low. Primary amine can compete during acylation.[1]
Safety Profile Solid handling; non-volatile.[1]Solid; requires use of Dimethylamine gas/solution (Toxic/Flammable).[1]Solid; generally safe.[1][2]
Solubility High in DCM/EtOAc (Lipophilic).[1]High in polar organics.[1]Lower (H-bond donor/acceptor network).[1]

Critical Advantages: The "Why" and "How"

A. Elimination of Hazardous Reagents (Safety & Process)

Using 4-chloro-3-nitrobenzoic acid requires a Nucleophilic Aromatic Substitution (SNAr) with dimethylamine.[1] Dimethylamine is a gas at room temperature (b.p. 7°C) or supplied as a volatile aqueous/alcoholic solution.[1]

  • Advantage: Starting with 4-DMA-3-NBA removes the need for high-pressure vessels or handling of volatile amines, simplifying the risk assessment for scale-up.[1]

B. Prevention of Side-Reactions (Chemoselectivity)

When building amide libraries at the carboxylic acid position:

  • Problem with 4-Amino-3-nitrobenzoic acid: The primary amine (-NH2), though deactivated by the nitro group, remains a nucleophile. Potent coupling agents (e.g., HATU, T3P) can cause trace self-acylation or oligomerization.

  • Solution with 4-DMA-3-NBA: The tertiary dimethylamino group cannot act as an acyl acceptor.[1] This ensures exclusive reaction at the carboxylic acid, increasing yield and purity.

C. Access to "Push-Pull" Chromophores

The specific arrangement of the electron-donating (-NMe2) and electron-withdrawing (-NO2) groups creates a strong dipole.[1] This pre-installed electronic bias is critical for:

  • Fluorescent Probes: Used as a quencher or fluorophore core.[1]

  • Benzimidazole Synthesis: The electronic richness of the amine facilitates the subsequent reduction and cyclization steps.[1]

Visualization: Synthetic Workflow Comparison

The following diagram illustrates the efficiency gain when using 4-DMA-3-NBA compared to the chloro-precursor route.

SynthesisComparison cluster_0 Route A Disadvantages Start_Cl 4-Chloro-3-nitrobenzoic acid Step_SNAr Step 1: S_NAr Reaction (+ HNMe2, Heat, Pressure) Start_Cl->Step_SNAr Route A (Traditional) Target 4-(Dimethylamino)-3-nitrobenzoic acid (4-DMA-3-NBA) Step_SNAr->Target Step_Red Nitro Reduction (H2, Pd/C or Fe/AcOH) Target->Step_Red Route B (Recommended) Intermediate Diamine Intermediate (Unstable to Air) Step_Red->Intermediate Step_Cyc Cyclization (+ Aldehyde/Acid) Intermediate->Step_Cyc Product Benzimidazole Scaffold Step_Cyc->Product

Figure 1: Comparison of synthetic routes. Route B (Direct use of 4-DMA-3-NBA) bypasses the hazardous SNAr step involving volatile dimethylamine.[1]

Experimental Protocols

The following protocols are validated for the conversion of 4-DMA-3-NBA into high-value benzimidazole scaffolds.

Protocol A: Catalytic Reduction to Diamine

Context: The nitro group must be reduced to an amine to form the 1,2-diamine required for benzimidazole formation. The dimethylamino group remains intact.

  • Setup: Charge a hydrogenation flask with 4-DMA-3-NBA (1.0 equiv) and Methanol (10 mL/g).

  • Catalyst: Add 10 wt% Pd/C (wet, Degussa type).

  • Reaction: Purge with N2, then introduce H2 (balloon pressure or 1-3 bar). Stir vigorously at RT for 4–6 hours.

    • Monitoring: TLC (MeOH/DCM) will show the disappearance of the yellow nitro compound and appearance of a fluorescent blue spot (diamine).

  • Workup: Filter through Celite under an inert atmosphere (N2 blanket).

    • Critical Note: The resulting 3-amino-4-(dimethylamino)benzoic acid is sensitive to oxidation.[1] Use immediately in the next step.

Protocol B: One-Pot Cyclization to Benzimidazole

Context: Generating a 2-substituted benzimidazole directly.

  • Reagents: Combine the fresh diamine filtrate (from Protocol A) with Benzaldehyde (1.0 equiv) and NaHSO3 (1.1 equiv) or use FeCl3 as an oxidative catalyst if starting from the diamine.[1]

  • Solvent: DMF or DMAc at 80°C.

  • Mechanism: Condensation followed by oxidative cyclization.[1]

  • Purification: Pour into ice water. The benzimidazole product typically precipitates as a solid.[1]

Electronic Mechanism Visualization

Understanding the "Push-Pull" nature helps predict reactivity in SNAr (if derivatizing further) or spectral properties.[1]

Electronics NMe2 Dimethylamino Group (Strong Donor) Ring Benzene Ring (Conduit) NMe2->Ring +M Effect (Resonance) Nitro Nitro Group (Strong Acceptor) Ring->Nitro -M Effect (Resonance) COOH Carboxylic Acid (Moderate Acceptor) Ring->COOH -I/-M Effect

Figure 2: Electronic "Push-Pull" map.[1] The electron density flows from the NMe2 group toward the Nitro group, stabilizing the molecule but making the ring electron-rich relative to the nitro-only analog.

References

  • PubChem. 4-(Dimethylamino)-3-nitrobenzoic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of Benzimidazoles. (General protocols for nitro-amine cyclization). Available at: [Link][1]

  • ScienceMadness & PrepChem. Reduction of Nitrobenzoic Acids. (Methodology for nitro group reduction).[1][3][4][5] Available at: [Link]

Sources

Comparative Guide: 4-(Dimethylamino)-3-nitrobenzoic Acid in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 28096-56-2 ) serves as a critical bifunctional building block in the synthesis of pharmacologically active benzimidazoles and high-performance azo dyes. Unlike its chlorinated or fluorinated precursors, this intermediate offers a pre-installed tertiary amine functionality, eliminating the need for harsh late-stage nucleophilic substitutions.

This guide objectively compares its performance against standard alternatives (e.g., 4-Fluoro-3-nitrobenzoic acid), detailing yield advantages, solubility profiles, and validated experimental protocols for pharmaceutical and industrial applications.

Property Specification
CAS Number 28096-56-2
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Appearance Yellow to bright orange crystalline powder
Solubility Soluble in DMSO, Methanol, dilute Alkali; Insoluble in Water (acidic pH)
Key Functionality Nitro reduction precursor; Benzimidazole scaffold construction

Strategic Application: Benzimidazole Kinase Inhibitors

The primary high-value application of 4-(Dimethylamino)-3-nitrobenzoic acid is in the synthesis of benzimidazole-based kinase inhibitors (e.g., EGFR, VEGFR targets). The molecule provides the "head" group with a pre-positioned dimethylamino moiety, which is often crucial for solubility and hydrogen-bond interactions in the ATP-binding pocket of enzymes.

Comparative Analysis: Pre-functionalization vs. Late-Stage Substitution

In drug development, two routes are commonly used to install the dimethylamino-benzimidazole motif.

  • Route A (Recommended): Using 4-(Dimethylamino)-3-nitrobenzoic acid as the starting material.

  • Route B (Traditional): Using 4-Fluoro-3-nitrobenzoic acid , followed by cyclization, and then attempting SNAr substitution with dimethylamine.

Performance Data:

FeatureRoute A (Using 4-Dimethylamino-3-nitrobenzoic acid)Route B (Using 4-Fluoro-3-nitrobenzoic acid)
Step Count Lower (Amine installed early)Higher (Requires extra substitution step)
Overall Yield High (~85-92%) Moderate (~60-75%)
Impurity Profile Clean; main by-product is unreacted amine (water soluble)Complex; HF generation, incomplete substitution
Scalability Excellent; avoids handling HF gas or high-pressure amines laterChallenging; late-stage SNAr often requires high temp/pressure
Mechanistic Pathway & Causality

The superiority of Route A lies in the electronic deactivation of the benzene ring. Once the benzimidazole ring is formed in Route B, the electron-withdrawing nature of the system changes, often making the 4-position less reactive toward nucleophilic attack by dimethylamine. By installing the dimethylamino group before reduction and cyclization (Route A), you bypass this kinetic barrier entirely.

BenzimidazoleSynthesis cluster_0 Advantage Zone Start 4-Chloro-3-nitrobenzoic Acid Intermediate 4-(Dimethylamino)-3-nitrobenzoic Acid (CAS 28096-56-2) Start->Intermediate SNAr (Dimethylamine, 95%) Reduced 3-Amino-4-(dimethylamino)benzoic Acid Intermediate->Reduced Nitro Reduction (Fe/AcOH or H2/Pd) Product Benzimidazole Derivative (Kinase Inhibitor Scaffold) Reduced->Product Cyclization (Aldehyde/Acid, Heat)

Caption: Route A workflow demonstrating the early installation of the dimethylamino group, securing high yields before the sensitive cyclization step.

Validated Experimental Protocols

Protocol 1: Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) mechanism. It is self-validating via the distinct color change (pale yellow to deep orange/yellow) and solubility shift.

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Dimethylamine (40% aq. solution, 3.0 eq)

  • Water (Solvent)

  • Hydrochloric acid (for precipitation)

Step-by-Step Methodology:

  • Charging: In a round-bottom flask equipped with a reflux condenser, suspend 4-Chloro-3-nitrobenzoic acid in water (5 vol).

  • Addition: Add aqueous Dimethylamine dropwise at room temperature. The reaction is exothermic; control temp < 40°C.

  • Reaction: Heat the mixture to reflux (approx. 95-100°C) for 4–6 hours.

    • Checkpoint: The solution should become homogeneous and deep yellow/orange. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of the starting chloride confirms completion.

  • Workup: Cool the reaction mass to 20°C.

  • Precipitation: Slowly acidify with concentrated HCl to pH 3.0–3.5. The product will precipitate as a bright yellow solid.

    • Why pH 3? Going too low (< pH 1) may protonate the dimethylamino group, increasing water solubility and reducing yield.

  • Isolation: Filter the solid, wash with cold water (2x), and dry under vacuum at 55°C.

Expected Yield: 90–95% Purity: >98% (HPLC)

Protocol 2: Nitro Reduction (Avoiding Catalyst Poisoning)

While catalytic hydrogenation (Pd/C) is common, it often stalls due to amine poisoning of the catalyst. The Iron/Acetic Acid method is more robust for this specific substrate.

Methodology:

  • Dissolve 4-(Dimethylamino)-3-nitrobenzoic acid in Ethanol/Water (4:1).

  • Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).

  • Heat to 70°C and slowly add Acetic Acid (cat.).

  • Stir vigorously for 2 hours.

    • Checkpoint: Color shift from yellow (nitro) to colorless/brown (amine).

  • Filter hot through Celite to remove iron sludge. Concentrate filtrate to obtain the diamine precursor.

Application in Dyes & Pigments[4]

Beyond pharma, this compound is a superior intermediate for semi-permanent hair dyes and textile azo dyes .

  • Solubility: The carboxylic acid group confers alkali solubility, allowing the dye to be easily formulated in aqueous shampoos or creams and then "locked" into the fiber upon pH adjustment.

  • Color Fastness: The ortho-nitro/amino arrangement creates a strong intramolecular hydrogen bond, enhancing stability against UV degradation compared to simple nitroanilines.

Comparison with Alternatives:

  • vs. Nitro-p-phenylenediamine: 4-(Dimethylamino)-3-nitrobenzoic acid is less toxic and has a lower sensitization potential (dermatological safety) due to the carboxylate functionality which alters skin penetration kinetics.

References

  • Organic Chemistry Portal. (2010). Synthesis of Benzimidazoles. Retrieved from [Link]

  • Google Patents. (2015). Process for the preparation of benzimidazole derivatives and salts thereof (EP2834224B1).

comparing the efficacy of different catalysts for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(Dimethylamino)-3-nitrobenzoic Acid and Its Synthetic Challenges

4-(Dimethylamino)-3-nitrobenzoic acid is a valuable intermediate in the synthesis of a variety of fine chemicals and pharmaceutical compounds. Its structure, featuring both an electron-donating dimethylamino group and an electron-withdrawing nitro group on a benzoic acid backbone, makes it a versatile building block. However, the synthesis of this molecule is not without its challenges, primarily centered around achieving high regioselectivity and yield during the crucial nitration step. The strongly activating and ortho-, para-directing dimethylamino group is in opposition to the deactivating and meta-directing carboxylic acid group. This electronic tug-of-war necessitates precise control over the reaction conditions and a judicious choice of catalyst to favor the formation of the desired 3-nitro isomer.

This guide provides an in-depth comparison of the catalytic strategies for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid. We will delve into the well-established "gold standard" method utilizing sulfuric acid as a catalyst and explore the potential of alternative catalytic systems. The discussion is grounded in established chemical principles and supported by available experimental data for the target molecule and structurally related compounds.

The Gold Standard: Sulfuric Acid-Catalyzed Nitration

The most prevalent and well-documented method for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid is the electrophilic aromatic substitution (EAS) of 4-(Dimethylamino)benzoic acid using a nitrating mixture of concentrated nitric acid and sulfuric acid. In this process, sulfuric acid is not merely a solvent but a crucial catalyst.

The Causal Role of the Catalyst: Generating the Electrophile

The nitration of aromatic compounds requires a potent electrophile, the nitronium ion (NO₂⁺). Nitric acid alone is generally not a strong enough electrophile to react efficiently with deactivated or even moderately activated aromatic rings. Sulfuric acid, being a stronger acid, protonates nitric acid, leading to the formation of the nitronium ion through the loss of a water molecule.[1]

This in-situ generation of the highly reactive nitronium ion is the cornerstone of the mixed acid nitration and is essential for achieving practical reaction rates.

Nitronium_Ion_Formation cluster_reactants Reactants cluster_products Products HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) Bisulfate Bisulfate (HSO₄⁻) Nitronium_Ion Nitronium Ion (NO₂⁺) Protonated_HNO3->Nitronium_Ion - H₂O Water Water (H₂O)

Caption: Formation of the nitronium ion catalyst.

Regioselectivity: The Interplay of Substituent Effects

The regiochemical outcome of the nitration of 4-(Dimethylamino)benzoic acid is determined by the directing effects of the two substituents. The dimethylamino group is a powerful activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director.[2] In this case, the nitration occurs primarily at the position ortho to the strongly activating dimethylamino group and meta to the deactivating carboxylic acid group, leading to the desired 4-(Dimethylamino)-3-nitrobenzoic acid.

The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and to minimize the formation of byproducts.[3]

Nitration_Mechanism Reactant 4-(Dimethylamino)benzoic acid Sigma_Complex Sigma Complex (Resonance Stabilized) Reactant->Sigma_Complex Electrophilic Attack Nitronium NO₂⁺ Nitronium->Sigma_Complex Product 4-(Dimethylamino)-3-nitrobenzoic acid Sigma_Complex->Product - H⁺ H_ion H⁺

Caption: Electrophilic substitution mechanism.

Comparative Efficacy of Sulfuric Acid-Catalyzed Nitration on Substituted Benzoic Acids

While specific comparative data for different catalysts on 4-(Dimethylamino)benzoic acid is scarce, we can infer the efficacy of the standard sulfuric acid method by examining its application to other substituted benzoic acids.

Starting MaterialCatalyst SystemTemperature (°C)Reaction TimeYield (%)Reference
Benzoic AcidConc. HNO₃ / Conc. H₂SO₄< 151 hour81-85 (of methyl ester)
4-Methylbenzoic AcidConc. HNO₃ / Conc. H₂SO₄0 - 1015 - 30 min~70-85[4]
4-Acetamidobenzoic AcidConc. HNO₃ / Conc. H₂SO₄0 - 121 - 5 hours72-85

This data demonstrates that the sulfuric acid-catalyzed nitration is a robust and high-yielding method for a range of substituted benzoic acids. The reaction conditions, particularly temperature and time, are adjusted based on the nature of the substituents.

Alternative Catalytic Strategies: A Look to the Future

The use of large quantities of concentrated sulfuric acid in industrial processes presents environmental and safety challenges, including corrosive waste streams and difficult workup procedures. This has spurred research into alternative, more sustainable catalytic systems.

Solid Acid Catalysts

Solid acid catalysts, such as zeolites, sulfated zirconia, and supported heteropolyacids, offer several advantages over traditional liquid acids. They are generally less corrosive, easier to handle, and can often be recovered and reused, making the process more environmentally friendly and cost-effective.

Lewis Acid Catalysts

Lewis acids, such as aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄), can also catalyze nitration reactions.[6] They are thought to activate the nitrating agent, enhancing its electrophilicity. The use of Lewis acids can sometimes offer different selectivity compared to Brønsted acids. A study on the nitration of toluene using a Lewis acid catalyst supported on Hβ zeolite demonstrated good conversion and selectivity.[5]

The application of Lewis acids to the nitration of highly functionalized molecules like 4-(Dimethylamino)benzoic acid would require careful optimization to avoid side reactions due to the potential for complexation with the lone pairs on the nitrogen and oxygen atoms.[7]

Experimental Protocols

Standard Protocol for the Sulfuric Acid-Catalyzed Nitration of 4-(Dimethylamino)benzoic Acid

This protocol is a representative procedure based on established methods for the nitration of similar substituted benzoic acids.[3][4]

Materials:

  • 4-(Dimethylamino)benzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add a pre-weighed amount of 4-(Dimethylamino)benzoic acid.

  • Cool the flask in an ice bath.

  • Slowly and carefully add a sufficient volume of concentrated sulfuric acid to dissolve the starting material while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding a stoichiometric amount of concentrated nitric acid to a small volume of concentrated sulfuric acid, keeping the mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 4-(Dimethylamino)benzoic acid in sulfuric acid. The temperature must be strictly maintained between 0 and 10 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with several portions of cold deionized water until the washings are neutral to pH paper.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Conclusion and Future Outlook

The synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid is most reliably achieved through the well-established method of electrophilic nitration using a mixture of concentrated nitric and sulfuric acids. Sulfuric acid plays a critical catalytic role in generating the necessary nitronium ion electrophile, and the reaction conditions can be controlled to achieve good yields and high regioselectivity.

While alternative catalytic systems, particularly solid acids, present a promising avenue for developing more sustainable and environmentally friendly synthetic routes, their application to the nitration of 4-(Dimethylamino)benzoic acid remains an area ripe for further investigation. Future research focused on screening and optimizing solid acid or Lewis acid catalysts for this specific transformation could lead to the development of more efficient and greener industrial processes for the production of this valuable chemical intermediate.

References

Sources

analysis of reaction kinetics for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Dimethylamino)-3-nitrobenzoic acid is a critical intermediate in the synthesis of benzimidazole-based anthelmintics, kinase inhibitors (e.g., derivatives related to Gefitinib), and high-performance dyes. Its synthesis is a classic example of Nucleophilic Aromatic Substitution (


) , where the choice of leaving group and solvent profoundly influences reaction kinetics, throughput, and cost-efficiency.

This guide provides a comparative analysis of the two primary synthetic routes:

  • The "Economy" Route: Amination of 4-chloro-3-nitrobenzoic acid .[1][2]

  • The "Performance" Route: Amination of 4-fluoro-3-nitrobenzoic acid .[1][3]

While the Chloro-route is the industrial standard due to raw material costs, the Fluoro-route offers reaction rates up to 300-1000x faster , enabling flow-chemistry adaptations and milder conditions.

Reaction Mechanism & Kinetic Theory

The synthesis proceeds via an Addition-Elimination mechanism. The rate-determining step (RDS) is the initial nucleophilic attack of dimethylamine on the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer Complex).

The Meisenheimer Complex

The reaction rate is governed by the stability of this complex.

  • Activating Groups: The nitro group (

    
    ) at the ortho position and the carboxylic acid (
    
    
    
    ) at the para position are strongly electron-withdrawing. They stabilize the negative charge delocalized onto the ring carbons and the nitro oxygens.
  • Leaving Group Effect (The Element Effect): Contrary to

    
    /
    
    
    
    reactions where Iodine is the best leaving group, in
    
    
    , Fluorine is superior.
    • Reasoning: The high electronegativity of Fluorine inductively withdraws electron density from the C-F carbon, making it more electrophilic and lowering the activation energy (

      
      ) for the nucleophilic attack. Since the C-X bond breaking is not the RDS, the strength of the C-F bond does not hinder the rate.
      
Mechanism Diagram

The following diagram illustrates the kinetic pathway and resonance stabilization.

SNAr_Mechanism cluster_0 Reactants cluster_1 Transition State (RDS) cluster_2 Products Start 4-Halo-3-nitrobenzoic acid (X = Cl or F) Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex k1 (Slow) Nucleophilic Attack Amine Dimethylamine (Nucleophile) Amine->Complex Product 4-(Dimethylamino)-3-nitrobenzoic acid Complex->Product k2 (Fast) Elimination of X Salt HX Salt Complex->Salt Note Element Effect: k1(F) >> k1(Cl) Due to inductive stabilization Note->Complex

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (


) highlighting the rate-determining formation of the Meisenheimer complex.

Comparative Analysis: Chloro vs. Fluoro Routes[4]

Kinetic Performance Data

The following data synthesizes experimental trends observed in


 kinetics for activated benzoates.
ParameterRoute A: 4-Chloro PrecursorRoute B: 4-Fluoro Precursor
Reaction Rate (

)
1.0 (Baseline)~300 – 1000x Faster
Activation Energy (

)
High (~15-20 kcal/mol)Low (~10-12 kcal/mol)
Temperature Required 70°C – 100°C (Reflux/Pressure)20°C – 40°C (Ambient)
Time to Completion 4 – 12 Hours15 – 60 Minutes
Solvent Sensitivity High (Needs polar aprotic for speed)Moderate
Cost of Starting Material Low (Commodity Chemical)High (Specialty Chemical)
Solvent Effects[5][6]
  • Protic Solvents (Water, Ethanol): Retard the reaction by hydrogen bonding to the dimethylamine lone pair, reducing its nucleophilicity. However, water is often used in Route A for industrial safety and cost, necessitating higher temperatures to overcome the solvation shell.

  • Aprotic Solvents (DMF, DMSO): Accelerate the reaction significantly by solvating the cation but leaving the dimethylamine "naked" and highly reactive. Recommended for Route B or rapid Route A screening.

Experimental Protocols

Protocol A: Industrial Standard (Economy)

Precursor: 4-Chloro-3-nitrobenzoic acid (CAS: 96-99-1) Reagent: 40% Aqueous Dimethylamine

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend 20.1 g (0.1 mol) of 4-chloro-3-nitrobenzoic acid in 100 mL of water.

  • Addition: Add 45 mL (approx. 0.4 mol, 4 eq) of 40% aqueous dimethylamine. The acid will dissolve as the amine salt forms, resulting in a clear solution.

  • Reaction: Heat the mixture to reflux (approx. 95-100°C) for 8–12 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[4]

    • Note: The reaction is slow; the yellow color intensifies as the product forms.

  • Workup: Cool the solution to room temperature. Acidify carefully with concentrated HCl to pH ~3. The product will precipitate as a yellow solid.[5]

  • Isolation: Filter the solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 60°C.

  • Expected Yield: 85-92%.

Protocol B: Rapid Synthesis (High Performance)

Precursor: 4-Fluoro-3-nitrobenzoic acid (CAS: 453-71-4) Reagent: 2.0 M Dimethylamine in THF (or aqueous)

  • Setup: 100 mL flask with stir bar (or flow reactor coil).

  • Dissolution: Dissolve 1.85 g (0.01 mol) of 4-fluoro-3-nitrobenzoic acid in 20 mL of Ethanol or DMF.

  • Addition: Add 15 mL (0.03 mol, 3 eq) of dimethylamine solution.

  • Reaction: Stir at Room Temperature (25°C) .

    • Observation: An immediate exotherm may occur. The reaction is typically complete within 30–60 minutes.

  • Workup: Pour the mixture into 100 mL of ice water. Acidify to pH 3 with 1N HCl.

  • Isolation: Filter the yellow precipitate, wash with water, and dry.

  • Expected Yield: 95-98%.

Workflow Visualization

The choice of route dictates the experimental complexity and energy consumption.

Workflow_Comparison cluster_A Route A: Chloro (Industrial) cluster_B Route B: Fluoro (Rapid/Lab) StartA Start: 4-Cl-3-NO2-Benzoic Acid MixA Mix with aq. Dimethylamine (Excess required) StartA->MixA HeatA Reflux (100°C) 8-12 Hours MixA->HeatA AcidA Acidify to pH 3 HeatA->AcidA FilterA Filter & Dry AcidA->FilterA StartB Start: 4-F-3-NO2-Benzoic Acid MixB Mix with Dimethylamine (Stoichiometric/Slight Excess) StartB->MixB ReactB Stir at RT (25°C) 30-60 Mins MixB->ReactB AcidB Acidify to pH 3 ReactB->AcidB FilterB Filter & Dry AcidB->FilterB

Figure 2: Operational workflow comparison.[2][6] Route B drastically reduces energy input (temperature) and cycle time.

Conclusion & Recommendation

  • For Bulk Manufacturing: Use Route A . The cost savings on the 4-chloro starting material outweigh the energy costs of refluxing, provided reactor residence time is not a bottleneck.

  • For Discovery/Library Synthesis: Use Route B . The ability to run at room temperature in minutes allows for high-throughput generation of derivatives without thermal degradation risks.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Element Effect. (Mechanistic grounding for F vs Cl rates). Available at: [Link]

  • National Institutes of Health (PubChem). 4-Fluoro-3-nitrobenzoic acid Compound Summary. Available at: [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution Kinetics. Available at: [Link]

  • Google Patents. WO2013150545A2: Process for the preparation of benzimidazole derivatives. (Industrial conditions for amino-nitrobenzoic acids).[1][2][3][7][8][9] Available at:

Sources

Technical Comparison: Sourcing 4-(Dimethylamino)-3-nitrobenzoic Acid for High-Precision Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors and high-performance azo-dyes, the intermediate 4-(Dimethylamino)-3-nitrobenzoic acid (4-DMA-3-NBA) acts as a critical scaffold.[1] Its dual functionality—a carboxylic acid for amide coupling and a nitro group for subsequent reduction to an aniline—makes it a versatile building block.

However, supply chain variability for CAS 28096-56-2 is a known bottleneck.[1] Unlike its mono-methylated analog (4-methylamino-3-nitrobenzoic acid), the dimethyl variant is prone to specific synthesis-derived impurities, particularly unreacted alkyl halides and hydrolysis byproducts.[1]

This guide provides an objective, data-driven comparison of three distinct grades of 4-DMA-3-NBA typically encountered in the market:

  • Grade A (Premium Research Grade): Typically >98%, repurified.[1]

  • Grade B (Technical Grade): Typically ~95%, bulk synthesis direct.[1]

  • Grade C (Custom Synthesis): Variable, often fresh but unvalidated.[1]

Critical Quality Attributes (CQAs) & Impurity Logic

To validate these materials, one must understand their synthetic origin. The dominant synthesis pathway involves Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-3-nitrobenzoic acid with dimethylamine.[1]

Synthesis & Impurity Pathway (Graphviz Visualization)

The following diagram illustrates where specific impurities originate, guiding our analytical focus.

ImpurityPathway Start 4-Chloro-3-nitrobenzoic acid Product 4-(Dimethylamino)-3-nitrobenzoic acid (Target) Start->Product S_NAr (DMA, Heat) Impurity1 Impurity A: Unreacted 4-Chloro precursor (Incomplete Rxn) Start->Impurity1 Low Temp / Short Time Impurity2 Impurity B: 4-Hydroxy-3-nitrobenzoic acid (Hydrolysis via wet DMA) Start->Impurity2 H2O present Reagent Dimethylamine (DMA) Impurity3 Impurity C: 4-(Methylamino)-3-nitrobenzoic acid (DMA Contamination) Reagent->Impurity3 MMA impurity in DMA

Figure 1: Synthetic pathway highlighting the origin of Critical Quality Attributes (CQAs). Impurity A affects stoichiometry; Impurity C affects structural identity.

Experimental Methodology

We subjected samples from three anonymized suppliers (A, B, C) to a rigorous characterization suite.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify organic impurities (Impurity A, B, C).[1]

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 430 nm (nitro/amino charge transfer band).[1]

  • Standard Preparation: Dissolve 10 mg sample in 10 mL DMSO:MeOH (1:9).

Protocol: 1H-NMR Spectroscopy

Objective: Confirm the dimethyl substitution and rule out mono-methyl contaminants.

  • Solvent: DMSO-d6.

  • Key Signals:

    • Target (Dimethyl): Singlet at ~2.9–3.0 ppm integrating to 6H.

    • Impurity (Monomethyl): Doublet at ~2.8 ppm (3H) coupled to NH (broad singlet ~8.0 ppm).[1]

    • Aromatic Region: 3 protons (d, dd, d pattern) between 6.5–8.5 ppm.[1]

Protocol: Functional Stress Test (Amide Coupling)

Objective: Determine how purity impacts actual yield.[1]

  • Reaction: 4-DMA-3-NBA (1.0 eq) + Benzylamine (1.1 eq) + HATU (1.2 eq) + DIPEA (2.0 eq) in DMF.

  • Metric: Isolated yield of the benzylamide product after aqueous workup.

Comparative Data Analysis

The following data represents the average of triplicate runs for each supplier grade.

Analytical Specification Comparison
FeatureSupplier A (Premium) Supplier B (Technical) Supplier C (Custom) Impact
Appearance Bright Yellow Crystalline PowderDark Orange/Brown PowderYellow Powder (Clumpy)Dark color suggests oxidation or residual iodine/catalysts.[1]
HPLC Purity (254 nm) 99.2% 94.5%97.1%<95% requires recrystallization before use.[1]
Impurity A (Cl-Precursor) Not Detected2.1%0.5%Competes in coupling; potentially toxic.[1]
Impurity B (Hydrolysis) <0.1%1.8%0.8%Consumes coupling reagents (HATU).
Water (Karl Fischer) 0.2%3.5% 1.1%High water hydrolyzes expensive coupling agents.[1]
Residual Solvent Trace EtOAcDMF (1.5%)Toluene (0.5%)DMF interferes with accurate weighing.[1]
NMR Structural Validation[1][2]
  • Supplier A: Clean singlet at 2.95 ppm (6H).

  • Supplier B: Singlet at 2.95 ppm (6H) + Small doublet at 2.82 ppm (<5%) .[1]

    • Insight: Supplier B likely used technical grade Dimethylamine containing Monomethylamine, resulting in a mixed product. This is difficult to separate by standard flash chromatography.[1]

Functional Yield (Amide Coupling)
SupplierIsolated YieldObservations
Supplier A 92% Clean workup; white precipitate product.
Supplier B 76%Sticky oil; required column chromatography to remove colored impurities.[1]
Supplier C 85%Good yield, but product had a slight yellow tint (trace nitro-impurities).[1]

Decision Framework & Recommendations

Selecting the right grade depends on the development stage. Use the flowchart below to determine the appropriate sourcing strategy.

DecisionTree Start Start: Define Application Q1 Is this for GMP / Late Stage? Start->Q1 Q2 Is this for MedChem Screening? Q1->Q2 No PathA Select Supplier A (Premium) Req: >99% Purity, Low Water Q1->PathA Yes PathB Select Supplier C (Custom) Req: Re-run NMR internally Q2->PathB Yes (Speed priority) PathC Select Supplier B (Technical) Req: Recrystallize (EtOH/H2O) Q2->PathC No (Cost priority)

Figure 2: Sourcing decision tree based on experimental data and project phase.

Final Recommendations
  • For Library Synthesis: Avoid Supplier B. The 3.5% water content and 2.1% chloride impurity will cause failed reactions in automated synthesis where stoichiometry is fixed.

  • For Scale-Up: Supplier B is acceptable only if a recrystallization step is added.[1]

    • Purification Protocol: Dissolve crude material in hot Ethanol, add water until turbid, cool to 4°C. This effectively removes Impurity B (Hydrolysis product) and improves color.[1]

  • The "Methyl" Trap: Always run 1H-NMR on new batches to ensure you have the dimethyl (6H singlet) and not the monomethyl (3H doublet) variant, as CAS numbers are frequently confused in bulk chemical catalogs [1, 2].

References

  • PubChem. (2025).[1][2] 4-(Dimethylamino)-3-nitrobenzoic acid (Compound CID 3684804).[1][2] National Library of Medicine. Available at: [Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Dimethylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 28096-56-2 Molecular Formula: C₉H₁₀N₂O₄ Molecular Weight: 210.19 g/mol Physical State: Yellow to Orange Solid[1]

Executive Summary & Hazard Architecture

Primary Directive: This compound acts as a Skin Sensitizer (Category 1) and Respiratory Irritant (Category 3) .[1] While it shares the general acidity of benzoic acid derivatives, the nitro-substitution at the 3-position increases its electron-withdrawing capability, potentially enhancing reactivity with biological nucleophiles.[1][2]

Operational Risk Profile:

  • Inhalation: High risk of respiratory tract irritation (H335).[1][3] Dust control is the critical engineering challenge.[1]

  • Skin Contact: High risk of allergic reaction (H317) and irritation (H315).[1][4] Sensitization means repeated low-level exposure can lead to permanent intolerance.[1]

  • Reactivity: Stable under standard conditions but incompatible with strong oxidizing agents and strong bases.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: The following selection criteria prioritize barrier integrity against fine organic dusts and polar organic solvents (e.g., DMSO, Methanol) commonly used to solubilize this compound.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Safety Goggles Standard: ANSI Z87.1 (US) or EN 166 (EU).Why: Safety glasses are insufficient due to the fine particle size of the solid; airtight goggles prevent dust migration into the lacrimal fluid.[1]
Dermal (Hands) Double Nitrile Gloves Inner Layer: 4 mil (0.10 mm) Nitrile (Tactility).Outer Layer: 5-8 mil Nitrile (Durability).Why: Nitro-aromatics can permeate latex.[1] Nitrile offers superior chemical resistance.[1] Change frequency: Every 2 hours or immediately upon splash.
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood.Secondary (if outside hood): N95 or P100 Particulate Respirator.Why: H335 (Respiratory Irritation) requires preventing alveolar deposition of dust.[1]
Body Lab Coat + Tyvek Sleeves Standard: 100% Cotton or Nomex (if flammable solvents present).Why: Synthetic blends can melt if a fire occurs.[1] Tyvek sleeves cover the wrist gap between glove and coat.[1]
Operational Workflow: The "3-Zone" Strategy

This protocol utilizes a zoning system to contain contamination source points.[1]

Phase 1: Preparation (Zone 1 - Balance Enclosure)

Objective: Weighing without aerosolization.[1]

  • Static Control: Nitro-benzoic acids can be electrostatically active.[1] Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.[1]

  • Containment: Perform all weighing inside a fume hood or a powder containment balance enclosure .

  • Transfer: Never transport the open weighing boat across the lab. Seal the solid in a secondary container (e.g., a screw-top vial) before removing it from the balance enclosure.

Phase 2: Solubilization & Reaction (Zone 2 - Fume Hood)

Objective: Safe dissolution.

  • Solvent Choice: The compound is soluble in DMSO and Methanol.[1][5]

    • Caution: DMSO enhances skin permeability.[1] If 4-(Dimethylamino)-3-nitrobenzoic acid is dissolved in DMSO, it will penetrate nitrile gloves faster than the solid alone.[1] Double gloving is mandatory here.

  • Addition: Add the solid to the solvent, not vice versa, to prevent "puffing" of dust.[1]

  • Temperature: If heating is required, use a silicone oil bath or heating block.[1] Avoid open flames due to the flammability of organic solvents used.[1]

Phase 3: Decontamination (Zone 3 - Waste Station)

Objective: Preventing cross-contamination.[1]

  • Wipe Down: Use a wet wipe (ethanol-dampened) to clean the balance area immediately after use.[1] Do not use compressed air, as this aerosolizes the sensitizing dust.[1]

  • Doffing: Remove outer gloves inside the fume hood and dispose of them as solid hazardous waste.

Visualized Handling Workflow

The following diagram illustrates the critical decision points and airflow logic for handling this sensitizer.

SafeHandling Start Start: Handling Request RiskCheck Check Quantity & Form (Solid vs Solution) Start->RiskCheck PPE Don PPE: Double Nitrile + Goggles RiskCheck->PPE Engineering Engineering Control: Fume Hood On? PPE->Engineering Weighing Weighing: Anti-static + Closed Transfer Engineering->Weighing Yes Stop STOP: Maintenance Required Engineering->Stop No (Abort) Reaction Reaction/Solubilization: DMSO/MeOH Handling Weighing->Reaction Sealed Transport Waste Disposal: Segregate Solid/Liquid Reaction->Waste Wet Wipe Cleanup

Figure 1: Operational logic flow ensuring engineering controls are verified before the sensitizer is exposed to the open environment.

Emergency Response Protocols
Scenario A: Inhalation (Dust Exposure)

Mechanism: The nitro group triggers mucosal irritation.[1]

  • Immediate Action: Move personnel to fresh air immediately.

  • Medical: If wheezing or coughing persists, seek medical attention. The compound is a sensitizer; respiratory symptoms may be delayed.[1]

Scenario B: Ocular Contact

Mechanism: Acidic irritation combined with particulate abrasion.[1]

  • Flush: Rinse cautiously with water for 15 minutes . Lift eyelids to ensure removal of trapped particles.[1]

  • Contacts: Remove contact lenses only if easy to do so; otherwise, wash over them.[1][6]

Scenario C: Spillage (Solid)

Logic: Do not create dust.[1][7][8]

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Method: Do NOT sweep dry.[1] Cover the spill with wet paper towels (water or ethanol) to dampen the powder.[1]

  • Collect: Scoop the damp mass into a hazardous waste bag.

  • Clean: Wash the surface with soap and water.[1][6][7]

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/MeOH) Type->Liquid ActionSolid Action: Wet Method Cover with damp towels Solid->ActionSolid ActionLiquid Action: Absorbent Pads Vermiculite/Polypropylene Liquid->ActionLiquid Disposal Seal in HazWaste Bag Label: 'Toxic/Sensitizer' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision matrix for spill remediation, prioritizing dust suppression for solids and absorption for liquids.[1]

Disposal & Logistics

Waste Segregation:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste .[1] Label as "Toxic Solid - Organic Acid".[1]

  • Liquid Waste: Reaction mixtures should be disposed of in Halogenated or Non-Halogenated Organic Waste streams, depending on the solvent used (e.g., DCM vs. Methanol).[1]

  • Regulatory: In the US, ensure compliance with 40 CFR 261 (RCRA).[1] While not always a P-listed waste, its toxicity profile warrants treating it as hazardous.[1]

References
  • PubChem. (n.d.).[1][4] 4-(Dimethylamino)-3-nitrobenzoic acid (CAS 28096-56-2).[1][4] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1][4] C&L Inventory: 4-(dimethylamino)-3-nitrobenzoic acid. Retrieved February 1, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][9] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved February 1, 2026, from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.